1-Phenylpentane-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2310. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMBTKMOVMBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201460 | |
| Record name | Propionyl acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-64-6 | |
| Record name | 1-Phenyl-1,3-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl acetophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 1-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionyl acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONYL ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW81O2630 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1-Phenylpentane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of β-Dicarbonyls
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. Among the most studied examples is the keto-enol tautomerism of β-dicarbonyl compounds. 1-Phenylpentane-1,3-dione stands as an exemplary model for investigating this equilibrium, offering insights into the subtle interplay of structural and environmental factors that govern molecular behavior. This guide provides a comprehensive technical overview of the synthesis, characterization, and the solvent-dependent tautomeric equilibrium of this compound, tailored for professionals in research and drug development.
As a β-dicarbonyl compound, this compound exists as a mixture of its keto and enol forms.[1] The enol tautomer is significantly stabilized through two primary effects: the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, and the extended conjugation of the C=C double bond with the remaining carbonyl group and the phenyl ring.[1] This inherent stability often leads to the enol form being the predominant species, a characteristic that is highly sensitive to the surrounding chemical environment.
Synthesis of this compound: A Practical Approach via Claisen Condensation
A reliable and widely employed method for the synthesis of 1,3-diketones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, acetophenone and an ester of propionic acid, such as ethyl propionate, serve as the starting materials.
Experimental Protocol: Claisen Condensation
Objective: To synthesize this compound through the base-mediated condensation of acetophenone and ethyl propionate.
Materials:
-
Acetophenone
-
Ethyl propionate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath.
-
Addition of Reactants: Add a solution of acetophenone and ethyl propionate in anhydrous diethyl ether or THF dropwise to the cooled base solution with constant stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The formation of the sodium salt of the β-diketone may be observed as a precipitate.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Probing the Tautomeric Equilibrium: A Spectroscopic Investigation
The dynamic equilibrium between the keto and enol tautomers of this compound can be qualitatively and quantitatively assessed using a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy provides a straightforward method to identify the functional groups present in each tautomer.
-
Keto Form: The diketo tautomer is expected to exhibit two distinct carbonyl (C=O) stretching bands in the region of 1700-1740 cm⁻¹.[1]
-
Enol Form: The enol tautomer is characterized by a broad O-H stretching band, typically in the 2500-3200 cm⁻¹ range, indicative of the intramolecularly hydrogen-bonded hydroxyl group. Additionally, a conjugated C=O stretching vibration appears at a lower frequency, around 1600 cm⁻¹, and a C=C stretching band is also present.[1] The presence of a strong, broad O-H band is a clear indicator of the predominance of the enol form.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation and quantification of the keto-enol tautomeric ratio. The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.
¹H NMR Spectroscopy:
-
Enol Tautomer: The ¹H NMR spectrum of the enol form in a non-polar solvent like CDCl₃ is characterized by a highly deshielded enolic proton signal around 16.12 ppm, a consequence of the strong intramolecular hydrogen bond. A singlet for the vinylic proton is observed at approximately 6.18 ppm. The protons of the ethyl group and the phenyl group also show characteristic signals.
-
Keto Tautomer: The keto form would be identified by a singlet for the methylene protons (-CH₂-) flanked by the two carbonyl groups.
The relative amounts of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer.[2][3]
¹³C NMR Spectroscopy:
-
Enol Tautomer: The ¹³C NMR spectrum of the enol form in CDCl₃ shows signals for the two carbonyl carbons at approximately 183.1 ppm and 198.0 ppm. The vinylic carbon appears around 95.4 ppm.
-
Keto Tautomer: The keto form would display a signal for the methylene carbon and two distinct carbonyl carbon signals.
The Influence of Solvent on the Tautomeric Equilibrium
The position of the keto-enol equilibrium is profoundly influenced by the solvent. This phenomenon is a direct consequence of the differing polarities of the tautomers and their interactions with the solvent molecules.
-
Non-polar Solvents (e.g., Chloroform, Cyclohexane): In non-polar solvents, the enol form is generally favored.[1] The intramolecular hydrogen bond in the enol form is stable in these environments as there are no solvent molecules to compete for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): In polar aprotic solvents, the equilibrium tends to shift towards the more polar keto form.[1] These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form and solvating the carbonyl groups of the keto form.
-
Polar Protic Solvents (e.g., Water, Methanol): Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation effects that generally favor the keto tautomer.
Quantitative Analysis of the Tautomeric Equilibrium
The ratio of the keto and enol forms in different deuterated solvents can be accurately determined by ¹H NMR spectroscopy by integrating the distinct signals corresponding to each tautomer.
| Solvent (Deuterated) | Predominant Tautomer | % Enol (approx.) | % Keto (approx.) |
| Chloroform-d (CDCl₃) | Enol | >95% | <5% |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Keto | <10% | >90% |
Note: The values for DMSO-d₆ are based on the established trends for β-dicarbonyl compounds, as specific integration data for this compound in this solvent was not explicitly found in the provided search results. Studies on similar 1,3-dicarbonyl precursors show that the equilibrium is stable in both chloroform-d and DMSO-d₆, with the diketo form being predominant in the latter.
Visualizing the Tautomeric Equilibrium and Experimental Workflow
Tautomeric Equilibrium of this compound
Caption: The keto-enol tautomeric equilibrium of this compound.
Experimental Workflow for Tautomerism Analysis
Caption: Workflow for the synthesis and analysis of this compound tautomerism.
Conclusion: A Versatile Tool in Chemical and Pharmaceutical Sciences
The keto-enol tautomerism of this compound provides a rich platform for understanding fundamental principles of chemical equilibrium and the profound influence of the molecular environment. For researchers in drug development, a thorough grasp of tautomerism is critical, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. The synthetic and analytical methodologies detailed in this guide offer a robust framework for the preparation and characterization of this and related β-dicarbonyl compounds, empowering further exploration of their potential applications.
References
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Royal Society of Chemistry. (n.d.). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
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e-PG Pathshala. (n.d.). IR Spectroscopy. Retrieved from [Link]
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Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]
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Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 3,3′‐(1,4‐phenylene)bis(pentane‐2,4‐dione) in DMSO‐d6. Retrieved from [Link]
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PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]
- Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.
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Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
- Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones.
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ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved from [Link]
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Chegg. (2021, August 12). Question: Please assign and label all of the peaks and on each 1H NMR spectrum.... Retrieved from [Link]
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Physics Forums. (2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio?. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Pentanone, 1-phenyl-. Retrieved from [Link]
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Preprints.org. (2023, December 8). 4-(diphenylphosphoryl)-1-phenylbutane- 1,3-dione. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Retrieved from [Link]
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ResearchGate. (n.d.). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route to 1,3-indanedione derivatives by the Claisen.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 1-Phenylpentane-1,3-dione
Executive Summary
1-Phenylpentane-1,3-dione is a β-dicarbonyl compound that serves as a critical intermediate and building block in various fields, from pharmaceutical synthesis to materials science.[1] Its utility is deeply rooted in its distinct physicochemical properties, most notably its existence as an equilibrium of keto-enol tautomers.[2] This dynamic characteristic governs its reactivity, solubility, and spectroscopic profile. This guide provides an in-depth analysis of these properties, offering both foundational data and field-proven experimental insights for researchers, scientists, and drug development professionals. We will explore the compound's structural and spectral characteristics, common synthetic routes, and the practical methodologies required for its accurate characterization and handling.
Molecular and Physicochemical Profile
The fundamental identity and physical characteristics of a compound are the bedrock of its application. For this compound, these properties are well-documented and provide the initial parameters for experimental design.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 5331-64-6 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |
| Molecular Weight | 176.21 g/mol | [1][2][3] |
| InChI Key | NKXMBTKMOVMBPH-UHFFFAOYSA-N | [2][5] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
Core Physicochemical Data
The following table summarizes the key quantitative properties essential for laboratory use, such as designing reaction conditions and purification protocols.
| Property | Value | Notes | Source |
| Boiling Point | 149 °C | at 16 Torr | [4] |
| 278.6 °C | at 760 mmHg | [1] | |
| Density | 1.077 g/cm³ | [6] | |
| pKa | 8.88 ± 0.23 | Predicted value | [4] |
| Flash Point | 103.5 °C | [1] | |
| Refractive Index | 1.51 | [1] |
The Phenomenon of Keto-Enol Tautomerism
The most defining chemical feature of this compound is its tautomerism, a chemical equilibrium between a keto and an enol form.[2] Understanding this equilibrium is paramount, as the dominant tautomer dictates the compound's reactivity and spectroscopic signature.
Theoretical Basis and Stabilizing Factors
As a β-diketone, this compound can exist as the diketo form or the more stable keto-enol tautomer.[2] The enol form is significantly stabilized by two primary effects:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a stable, six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.[2][7] This chelation effect is a powerful stabilizing force.
-
Conjugation: The C=C double bond of the enol form is in conjugation with both the remaining carbonyl group and the phenyl ring, creating an extended π-system that delocalizes electron density and lowers the molecule's overall energy.[2][8]
Due to these factors, the enol tautomer is often the predominant form, especially in non-polar solvents.[2][9]
Structural Representation of Tautomeric Equilibrium
The equilibrium between the diketo and the stabilized enol form is a dynamic process. The enol form, with its conjugated system extended to the phenyl group, is generally more stable.
Caption: Equilibrium between the diketo and the more stable conjugated enol form.
Solvent-Dependent Equilibrium
The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[2] In non-polar solvents like chloroform (CDCl₃), the intramolecularly hydrogen-bonded enol form is favored.[2] Conversely, polar aprotic solvents such as DMSO can disrupt this internal hydrogen bond, potentially shifting the equilibrium to favor the keto form.[2][10] This solvent-dependency is a critical consideration for reaction chemistry and analytical characterization.
Spectroscopic Characterization: A Self-Validating Approach
Accurate identification and quantification of the tautomeric forms rely on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing and quantifying the keto and enol tautomers.
-
¹H NMR: The enol form provides two unambiguous signals: a sharp singlet for the vinylic proton (~δ 6.18 ppm) and a very downfield signal for the enolic proton (~δ 16.12 ppm), the latter's position being indicative of strong intramolecular hydrogen bonding.[2] The absence (or low intensity) of a singlet around δ 3.5-4.0 ppm, which would correspond to the methylene protons (-CH₂-) of the keto form, confirms the predominance of the enol tautomer in solvents like CDCl₃.
-
¹³C NMR: This technique further corroborates the structure. The enol form in CDCl₃ shows characteristic signals for the two distinct carbonyl carbons (one more shielded due to enolization) at approximately δ 183.1 and δ 198.0 ppm, and a vinylic carbon signal around δ 95.4 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups that define each tautomer.
-
Keto Form: Would exhibit two sharp C=O stretching bands in the region of 1700-1740 cm⁻¹.[2]
-
Enol Form: Characterized by a very broad O-H stretching band from 2500-3200 cm⁻¹ (due to hydrogen bonding) and a conjugated C=O stretch at a lower frequency, typically around 1600 cm⁻¹.[2] The presence of this broad O-H band is a clear indicator of the enol form.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to confirm the molecular formula by analyzing the mass-to-charge ratio of the compound's ions.[2] High-resolution mass spectrometry (HRMS) can validate the molecular formula C₁₁H₁₂O₂ by matching the experimental exact mass to the theoretical value of 176.08373 Da.[2][11]
Synthesis and Chemical Reactivity
As a versatile building block, this compound is accessible through several established synthetic methodologies.
Common Synthetic Pathways
-
Claisen Condensation: This is a cornerstone method for forming 1,3-diketones. It typically involves the base-mediated condensation of an ester (e.g., ethyl propionate) with a ketone (e.g., acetophenone).[2] This method is robust and widely used for generating a variety of β-diketone analogues.
-
Rhodium-Catalyzed Reductive α-Acylation: A more modern and highly chemoselective approach involves the reaction of α,β-unsaturated ketones with an acid chloride in the presence of a rhodium catalyst and a reducing agent like diethylzinc.[2][12] This method proceeds under mild conditions and offers good yields.
Reactivity Profile
The dual functionality of this compound makes it a reactive and versatile substrate. It readily forms stable metal chelate complexes through the deprotonated enol form, a property leveraged in catalysis and materials science.[2][3] Its carbon framework serves as a scaffold for constructing more complex molecules, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1]
Applications in Research and Drug Development
The structural motif of this compound is present in a range of biologically active molecules. Its role as a synthetic precursor is of particular interest to drug development professionals.
-
Scaffold for Bioactive Compounds: The 1,3-dicarbonyl moiety can be chemically modified to synthesize heterocyclic compounds and other complex structures with potential cytotoxic or other therapeutic activities.[13]
-
Precursor for Controlled Substances: Certain derivatives of 1,3-dicarbonyl compounds have been identified as precursors for the synthesis of controlled substances like P2P (1-phenyl-2-propanone), making their characterization important in forensic and regulatory science.[10]
-
Catalysis: Transition metal complexes of this compound are employed as catalysts in organic reactions such as olefin polymerization.[2]
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the characterization and synthesis of this compound.
Protocol: Determination of Tautomeric Ratio by ¹H NMR
-
Objective: To quantify the relative amounts of keto and enol forms in a given solvent.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all signals.
-
Data Acquisition: Record the spectrum from approximately -1 to 18 ppm to ensure the highly deshielded enolic proton is observed.
-
Data Processing: Phase and baseline the spectrum correctly.
-
Analysis and Validation:
-
Integrate the signal for the enolic proton (around δ 16 ppm) and set its value to 1.00.
-
Integrate the signal for the vinylic proton (around δ 6.2 ppm). Its integration should also be close to 1.00, validating the assignment for the enol form.
-
Search for the methylene signal of the keto form (expected ~δ 3.5-4.0 ppm). Integrate this signal.
-
Calculation: The percentage of the enol form is calculated as: [% Enol] = [Integral of Enolic H] / ([Integral of Enolic H] + [Integral of Methylene H / 2]) * 100. The division by 2 for the methylene integral normalizes it to a single proton.
-
-
Protocol: Illustrative Synthesis via Claisen Condensation
-
Objective: To synthesize this compound from acetophenone and ethyl propionate.
-
Methodology:
-
Reagent Setup (Under Inert Atmosphere): To a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and wash with dry hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of acetophenone (1.0 equivalent) in THF dropwise via the dropping funnel. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete enolate formation.
-
Acylation: Re-cool the mixture to 0 °C and add ethyl propionate (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Quenching: Carefully quench the reaction by pouring it into a beaker of ice containing dilute hydrochloric acid (HCl) to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel. Validate the final product's identity and purity using NMR and IR spectroscopy as described in Section 4.0.
-
Safety and Handling
This compound requires careful handling in a laboratory setting due to its potential hazards.
-
GHS Classification: The compound is classified with the GHS07 pictogram (Warning).[4][14]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Always handle in a well-ventilated fume hood.[15]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]
-
References
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1-Phenylpentan-3-one | C11H14O | CID 88701 - PubChem - NIH . PubChem. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH . National Center for Biotechnology Information. [Link]
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Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones . Amazon AWS. [Link]
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This compound - Stenutz . Stenutz. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]
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8.1: Keto-Enol Tautomerism - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. | Filo . Filo. [Link]
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed . National Center for Biotechnology Information. [Link]
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3-acetyl-1-phenylpentane-1,4-dione | CAS#:52313-43-6 | Chemsrc . Chemsrc. [Link]
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1,3-Cyclopentanedione - Wikipedia . Wikipedia. [Link]
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CAS#:106596-69-4 | 2,4,4-trimethyl-1-phenylpentane-1,3-dione | Chemsrc . Chemsrc. [Link]
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1-Phenyl-1,4-pentanedione - MS (GC) - Spectrum - SpectraBase . SpectraBase. [Link]
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3-Phenylpentane | C11H16 | CID 14527 - PubChem - NIH . PubChem. [Link]
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1-Phenylpentan-3-one - hangzhou better chemtech ltd . Hangzhou Better Chemtech Ltd. [Link]
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Introduction: Unveiling the Molecular Identity of 1-Phenylpentane-1,3-dione
An In-depth Technical Guide to the Spectral Analysis of 1-Phenylpentane-1,3-dione
This compound is a β-dicarbonyl compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1][2][3] Its structural analysis is of significant interest in synthetic organic chemistry, where it serves as a versatile building block for pharmaceuticals and other complex molecules.[3] The defining characteristic of this and other β-diketones is its existence as a dynamic equilibrium of two constitutional isomers: a diketo form and an enol form. This phenomenon, known as keto-enol tautomerism, profoundly influences the compound's chemical reactivity and is the central theme of its spectral interpretation.[4][5] This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the causality behind its unique spectral features.
The Decisive Factor: Keto-Enol Tautomerism
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton.[5] For this compound, the equilibrium between the diketo and enol forms is heavily influenced by factors such as the solvent.[6] However, the enol tautomer is significantly stabilized by two key electronic effects:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a stable, six-membered ring via a strong hydrogen bond with the adjacent carbonyl oxygen.[1][7]
-
Extended Conjugation: The newly formed C=C double bond is in conjugation with both the phenyl ring and the remaining carbonyl group, creating a delocalized π-system that enhances molecular stability.[8]
In non-polar solvents like chloroform (CDCl₃), the enol form is often the predominant species observed in spectral analyses.[9]
Caption: Keto-Enol Tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric state of this compound. The distinct chemical environments of the protons and carbons in each tautomer give rise to a unique set of signals. In a typical CDCl₃ solution, the spectrum is dominated by signals from the enol form.[9]
¹H NMR Spectral Data (Enol Form)
The proton NMR spectrum provides a clear signature of the enol tautomer. The most telling signal is the highly deshielded enolic proton, which appears far downfield due to strong intramolecular hydrogen bonding.
| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| Hₐ | 16.12 | Broad Singlet | 1H | Enolic Proton: Highly deshielded due to strong intramolecular H-bonding within the six-membered ring.[9] |
| Hₑ, Hᵢ | 7.85 - 7.91 | Multiplet | 2H | Aromatic Protons (ortho): Deshielded by the anisotropic effect of the adjacent carbonyl group.[9] |
| Hf, Hh | 7.41 - 7.48 | Multiplet | 2H | Aromatic Protons (meta): Standard aromatic region.[9] |
| H₉ | 7.51 | Triplet | 1H | Aromatic Proton (para): Standard aromatic region.[9] |
| Hc | 6.18 | Singlet | 1H | Vinylic Proton: Appears as a singlet as there are no adjacent protons for coupling.[9] |
| Hₖ | 2.47 | Quartet | 2H | Methylene Protons (-CH₂-): Coupled to the methyl protons (Hₗ), resulting in a quartet.[9] |
| Hₗ | 1.22 | Triplet | 3H | Methyl Protons (-CH₃): Coupled to the methylene protons (Hₖ), resulting in a triplet.[9] |
¹³C NMR Spectral Data (Enol Form)
The ¹³C NMR spectrum corroborates the enol structure, showing distinct signals for the two non-equivalent carbonyl/enol carbons and the vinylic carbons of the C=C double bond.
| Atom Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment & Rationale |
| Cⱼ | 198.0 | Quaternary | Carbonyl Carbon (C=O): Downfield shift characteristic of a ketone carbonyl conjugated with a C=C bond.[9] |
| Cb | 183.1 | Quaternary | Enol Carbon (C-OH): Also downfield, but shielded relative to the ketone carbonyl.[9] |
| Cₐ | 135.1 | Quaternary | Aromatic (ipso-carbon): The carbon attached to the dione moiety.[9] |
| C₉ | 132.1 | Tertiary | Aromatic (para-carbon) .[9] |
| Cₑ, Cᵢ | 128.7 | Tertiary | Aromatic (meta-carbons) .[9] |
| Cբ, Cₕ | 126.9 | Tertiary | Aromatic (ortho-carbons) .[9] |
| C꜀ | 95.4 | Tertiary | Vinylic Carbon (-CH=): Characteristic upfield shift for a carbon in a C=C double bond.[9] |
| Cₖ | 32.4 | Secondary | Methylene Carbon (-CH₂-) .[9] |
| Cₗ | 9.7 | Primary | Methyl Carbon (-CH₃) .[9] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is highly effective for distinguishing between the keto and enol tautomers by identifying their characteristic functional groups.[1] The spectrum of the enol form is defined by the presence of a hydroxyl group and the effects of conjugation on the carbonyl frequency.
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Assignment & Rationale |
| Enol O-H | 2500 - 3200 | Broad, Medium | Stretching: The broadness is a classic indicator of a hydrogen-bonded hydroxyl group. This band confirms the presence of the enol tautomer.[1] |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching: Characteristic of sp² C-H bonds in the phenyl ring.[10] |
| Aliphatic C-H | 2850 - 3000 | Medium | Stretching: Characteristic of sp³ C-H bonds in the ethyl group.[10] |
| Conjugated C=O | ~1600 - 1640 | Strong | Stretching: The carbonyl frequency is lowered from the typical ketone region (~1715 cm⁻¹) due to conjugation with the C=C bond and intramolecular H-bonding.[1][11] |
| C=C | ~1580 - 1620 | Medium-Strong | Stretching: Signals from both the vinylic and aromatic C=C bonds appear in this region. |
The absence of a sharp, strong peak in the 1700-1740 cm⁻¹ range further indicates that the enol form is the predominant species under the measurement conditions.[1]
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation.
Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 176, corresponding to the molecular weight of C₁₁H₁₂O₂.[12]
Key Fragmentation Pathways: The fragmentation of this compound is driven by the stability of the resulting fragments. The primary cleavages occur adjacent to the carbonyl groups (α-cleavage).
-
Formation of the Benzoyl Cation (m/z 105): This is often a major fragmentation pathway for aromatic ketones.[13] Cleavage of the bond between the two carbonyl groups results in the highly stable, resonance-stabilized benzoyl cation.
-
Loss of an Ethyl Radical (m/z 147): α-cleavage at the other side of the dione moiety leads to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 147.
-
Formation of the Phenyl Cation (m/z 77): Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105) yields the phenyl cation.
Caption: Proposed EI-MS Fragmentation of this compound.
Experimental Protocols
The following are generalized, self-validating protocols for the spectral analysis of this compound.
Workflow for Spectral Analysis
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. (If the sample is solid, use the tip of a spatula to place a small amount on the crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks and correlate them to the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Subject the sample to electron ionization (typically at 70 eV).
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions observed in the spectrum.
Conclusion
References
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- Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?.
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A Technical Guide to the Synthesis of 1-Phenylpentane-1,3-dione via Crossed Claisen Condensation
This guide provides an in-depth exploration of the synthesis of 1-phenylpentane-1,3-dione, a valuable β-dicarbonyl compound, through the crossed Claisen condensation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and discusses critical parameters for process optimization and troubleshooting.
Introduction: The Strategic Importance of the Claisen Condensation
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters or, as in this case, β-diketones.[1][2] This transformation occurs between two ester molecules or, in a "crossed" or "mixed" variation, between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base.[3][4][5] The resulting 1,3-dicarbonyl motif is a versatile functional group, serving as a key precursor in the synthesis of pharmaceuticals, heterocycles, and complex natural products.
The target molecule, this compound, is synthesized via the crossed Claisen condensation between acetophenone (the enolizable ketone component) and an appropriate ester, such as ethyl propionate (the electrophilic ester component). This guide will dissect this specific transformation, providing the scientific rationale behind each procedural step.
Mechanistic Deep Dive: The Causality of Bond Formation
The successful synthesis of this compound hinges on a precise sequence of acid-base and nucleophilic acyl substitution reactions. The overall mechanism can be dissected into five critical stages.
Stage 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The α-protons of a ketone (pKa ≈ 19-20) are significantly more acidic than those of an ester (pKa ≈ 25), ensuring selective formation of the ketone enolate. This step establishes the nucleophilic partner for the condensation.
Stage 2: Nucleophilic Attack The newly formed acetophenone enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the ethyl propionate. This results in the formation of a tetrahedral alkoxide intermediate.
Stage 3: Reformation of the Carbonyl and Elimination The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, leading to the elimination of the ethoxide ion (⁻OEt), a competent leaving group. This nucleophilic acyl substitution step yields the desired β-diketone product.[6][7]
Stage 4: Deprotonation - The Thermodynamic Driving Force The this compound product possesses a highly acidic methylene group flanked by two carbonyls (pKa ≈ 9-11). The ethoxide ion generated in the previous step immediately deprotonates this position. This final acid-base reaction is essentially irreversible and forms a highly resonance-stabilized enolate.[5][6] This step is the thermodynamic driving force of the entire sequence, pulling the preceding equilibria toward the product.[8] Consequently, a stoichiometric equivalent of base is required for the reaction to proceed to completion.[6]
Stage 5: Acidic Workup The reaction is concluded with the addition of a dilute acid (e.g., HCl or H₂SO₄).[1] This step neutralizes any remaining base and protonates the resonance-stabilized enolate, affording the final this compound product, which exists as a mixture of keto and enol tautomers.[9]
Caption: Figure 1: Mechanism of the Crossed Claisen Condensation.
A Validated Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints and rationale provided for each critical step. Adherence to anhydrous conditions is paramount for success.
Reagents and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Comments |
| Sodium Hydride (NaH) | 24.00 | 1.44 g | 36.0 (60% disp.) | Caution: Highly reactive. Handle under inert gas. |
| Dry Tetrahydrofuran (THF) | - | 100 mL | - | Anhydrous solvent is critical. |
| Acetophenone | 120.15 | 3.60 g (3.5 mL) | 30.0 | Ensure purity. Distill if necessary. |
| Ethyl Propionate | 102.13 | 3.68 g (4.1 mL) | 36.0 | Use a slight excess. |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For quenching and neutralization. |
| Diethyl Ether | - | 200 mL | - | For extraction. |
| Anhydrous Sodium Sulfate | - | As needed | - | For drying the organic layer. |
| Equipment | - | - | - | 250 mL round-bottom flask, condenser, dropping funnel, magnetic stirrer, inert gas (N₂/Ar) setup. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Purge the system with inert gas for 10-15 minutes.
-
Base Suspension: Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil) to the flask.[10] Add 50 mL of dry THF and begin stirring to create a suspension.
-
Causality: An inert atmosphere and dry solvent are essential to prevent the highly reactive NaH from being quenched by atmospheric moisture or protic impurities.
-
-
Enolate Formation: In a separate dry vial, dissolve the acetophenone in 20 mL of dry THF. Using a syringe, add this solution dropwise to the stirring NaH suspension over 20-30 minutes at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.
-
Causality: Slow, cooled addition controls the exothermic reaction and the rate of H₂ evolution. The subsequent stirring ensures complete deprotonation to form the enolate.
-
-
Condensation Reaction: Dissolve the ethyl propionate in 30 mL of dry THF and add it to a dropping funnel. Add the ester solution dropwise to the enolate mixture over 30 minutes. Once the addition is complete, gently heat the reaction mixture to a mild reflux (approx. 50-60 °C) for 2-3 hours.
-
Causality: Dropwise addition of the ester prevents self-condensation of the ester and manages the reaction exotherm. Heating provides the activation energy needed to drive the condensation to completion.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1).[11] The disappearance of the acetophenone spot indicates reaction completion.
-
Quenching and Workup: After the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture until the pH is acidic (~pH 2-3).
-
Trustworthiness: This is the most hazardous step. The quenching of NaH is highly exothermic and produces H₂ gas. EXTREME CAUTION is required. Slow, dropwise addition into a cooled solution is mandatory.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography to yield pure this compound.
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Crystal structure of 1-Phenylpentane-1,3-dione derivatives
An In-Depth Technical Guide to the Crystal Structure of 1-Phenylpentane-1,3-dione Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the solid-state chemistry of this compound and its derivatives. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the fundamental principles governing the crystal structure of these versatile β-diketones, from synthesis and crystallization to the intricate non-covalent interactions that define their supramolecular architecture.
Foundational Principles: The Unique Chemistry of β-Diketones
This compound (CAS: 5331-64-6, Formula: C₁₁H₁₂O₂) is a member of the β-dicarbonyl or β-diketone class of organic compounds.[1][2][3] Its defining characteristic is the presence of two carbonyl groups separated by a single methylene carbon. This arrangement imparts a unique reactivity and structural flexibility, making it a valuable synthon in the development of pharmaceuticals and functional materials.[1][4]
The core of its structural chemistry is dominated by keto-enol tautomerism , an equilibrium process where the molecule interconverts between a diketo form and an enol form.[1][5] In the solid state and in many solvents, the enol tautomer is significantly stabilized by two key factors:
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong, stable six-membered ring via a hydrogen bond with the adjacent carbonyl oxygen.[1][6]
-
Conjugation: The resulting C=C double bond is in conjugation with the phenyl ring and the remaining carbonyl group, which provides additional electronic stabilization.[1][6][7]
The specific tautomer that predominates can be influenced by factors such as solvent polarity and the electronic nature of substituents on the phenyl ring.[5][8]
Caption: The equilibrium between the diketo and the stabilized chelated enol form.
Synthesis and Crystallization: From Molecule to Single Crystal
The generation of high-quality single crystals suitable for X-ray diffraction is paramount. This begins with a robust synthetic strategy followed by a meticulous crystallization protocol.
Synthetic Pathways
The Claisen condensation is a foundational and frequently employed method for synthesizing 1,3-diketones.[1] This reaction involves the carbon-carbon bond formation between an ester and a ketone. For this compound derivatives, this typically involves the reaction of a substituted acetophenone with an appropriate ester in the presence of a strong base.
Generalized Protocol: Claisen Condensation for Substituted 1-Phenylpentane-1,3-diones
-
Base Preparation: Sodium ethoxide is prepared by carefully reacting metallic sodium with absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: The use of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of the ketone, forming the reactive enolate intermediate. An inert atmosphere prevents quenching of the base by moisture.
-
-
Enolate Formation: A substituted acetophenone is added dropwise to the cooled sodium ethoxide solution. The mixture is stirred to ensure complete formation of the sodium enolate.
-
Condensation: An appropriate ester (e.g., ethyl propionate) is added slowly to the reaction mixture. The reaction is then typically heated to reflux for several hours to drive the condensation to completion.
-
Workup and Acidification: After cooling, the reaction mixture contains the sodium salt of the β-diketone. This salt is filtered and dissolved in water. Acidification with a weak acid, such as acetic acid, protonates the enolate, yielding the final this compound derivative.[9]
-
Self-Validation: The precipitation of the product upon acidification confirms the successful formation of the enolate salt. The melting point of the crude product can be compared to literature values for initial purity assessment.
-
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the purified compound.[9]
The Art of Crystallization
The goal of crystallization is to encourage molecules to self-assemble from a supersaturated solution into a highly ordered, single crystalline lattice.
Common Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.
-
Rationale: Slow solvent removal maintains a state of slight supersaturation, favoring the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystallites.
-
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out of the vial while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.
Caption: A standard workflow from synthesis to final crystal structure determination.
Elucidating the Structure: Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][10]
The Principle of Diffraction
The technique works by irradiating a single crystal with a monochromatic beam of X-rays. The wavelength of these X-rays is comparable to the distances between atoms in the crystal lattice.[10] As the X-rays interact with the electron clouds of the atoms, they are scattered (diffracted) in specific directions. When the scattered waves interfere constructively, they produce a diffraction pattern of discrete spots. The geometric relationship governing this phenomenon is Bragg's Law :[11]
nλ = 2d sin(θ)
Where:
-
n is an integer.
-
λ is the wavelength of the X-ray beam.
-
d is the spacing between parallel planes of atoms in the crystal lattice.
-
θ is the angle of incidence of the X-ray beam.
By systematically rotating the crystal and collecting thousands of diffraction spots at different orientations, a complete dataset is generated. Computational analysis of the positions and intensities of these spots allows for the solution of the electron density map of the unit cell, and from that, the precise location of every atom.
Interpreting Crystallographic Data
The output of an XRD experiment provides a wealth of quantitative data that describes the crystal structure.
| Parameter | Description | Significance for this compound Derivatives |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Determines the fundamental packing symmetry and can influence bulk properties. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating parallelepiped that forms the crystal lattice. | These values are unique to a specific crystalline form (polymorph) of a derivative. |
| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles. | Confirms the predominant tautomeric form (e.g., C=O vs. C-O and C-C vs. C=C bond lengths) and reveals any structural strain. |
| Torsion Angles | The dihedral angle between four consecutively bonded atoms. | Describes the conformation of the molecule, such as the twist of the phenyl ring relative to the diketone plane. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular and intramolecular hydrogen bonds. | Quantifies the strength and nature of the critical hydrogen bonding interactions that stabilize the enol form and dictate crystal packing. |
Supramolecular Assembly: Intermolecular Interactions & Crystal Packing
While the intramolecular hydrogen bond is a defining feature of the enol tautomer, the overall crystal structure is governed by a delicate balance of weaker intermolecular interactions that guide how individual molecules pack together.[12][13] The specific nature and hierarchy of these interactions are highly sensitive to the substituents on the phenyl ring.
-
π-π Stacking: The aromatic phenyl rings of adjacent molecules can stack on top of one another. These interactions, driven by electrostatic and van der Waals forces, are a primary motif for organizing molecules into columns or layers.[14][15]
-
C-H···O Hydrogen Bonds: Weaker hydrogen bonds can form between carbon-hydrogen bonds (acting as weak donors) and carbonyl or enolic oxygens (as acceptors). These interactions often link the primary π-stacked or hydrogen-bonded motifs.[15]
-
C-H···π Interactions: The electron-rich face of a phenyl ring can act as a weak hydrogen bond acceptor for C-H groups from neighboring molecules.
-
Halogen Bonding (in substituted derivatives): If substituents like chlorine, bromine, or iodine are present, they can act as electrophilic "halogen bond donors," interacting with lone pairs on oxygen or nitrogen atoms.
Caption: Schematic of π-π stacking and C-H···O interactions guiding molecular assembly.
The interplay of these forces determines the final crystal packing.[12] For example, introducing an electron-withdrawing group on the phenyl ring can polarize the molecule, potentially strengthening C-H···O interactions and altering the π-π stacking geometry.[15] Understanding this interplay is the core of crystal engineering, allowing for the rational design of materials with desired properties.
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A-Technical-Guide-to-the-Solvent-Dependent-Keto-enol-Equilibrium-of-1-Phenylpentane-1-3-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism of 1-phenylpentane-1,3-dione, a classic β-dicarbonyl compound. It delves into the profound influence of the solvent environment on the position of the tautomeric equilibrium. This document is intended to serve as a valuable resource for professionals in research and drug development, offering both foundational knowledge and practical, field-proven insights. We will explore the underlying principles governing this equilibrium, detail robust experimental methodologies for its quantification, present comparative data in various solvents, and provide a mechanistic rationale for the observed solvent effects. The protocols and data presented herein are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Dynamic Nature of Tautomerism
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity.[1] One of the most extensively studied forms of tautomerism is the keto-enol equilibrium, particularly in β-dicarbonyl compounds. This compound serves as an exemplary model system for investigating this phenomenon.[2]
The molecule exists as a mixture of the diketo form and at least two possible enol forms. The enol tautomer is significantly stabilized by two key factors: the formation of a stable six-membered ring via an intramolecular hydrogen bond and the conjugation of the carbon-carbon double bond with the remaining carbonyl group and the phenyl ring.[1][2] The enol form where the double bond is in conjugation with the phenyl group is generally considered to be the more stable enol tautomer due to extended π-delocalization.[2][3]
The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding solvent environment.[2][4][5] Understanding and predicting these solvent-induced shifts are crucial for controlling reaction pathways, designing molecules with specific properties, and comprehending drug-receptor interactions.
The Role of the Solvent: A Battle of Intermolecular Forces
The solvent plays a pivotal role in determining the predominant tautomeric form by differentially solvating the keto and enol species.[4][5] The key solvent properties influencing the equilibrium are:
-
Polarity: Polar solvents can interact with the polar keto and enol forms through dipole-dipole interactions. It is often observed that the equilibrium shifts toward the more polar tautomer in more polar solvents.[5] However, it is a misconception that the keto form is always more polar; in many β-dicarbonyls, the enol form can possess a higher dipole moment.[5][6]
-
Hydrogen Bonding Capability: Protic solvents (e.g., methanol) can act as both hydrogen bond donors and acceptors, while aprotic solvents (e.g., DMSO) can only act as hydrogen bond acceptors. These interactions can either stabilize or destabilize the tautomers. For instance, a protic solvent can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds.[7]
-
Dielectric Constant: The dielectric constant of the solvent influences the electrostatic interactions between solute molecules. Solvents with higher dielectric constants can better stabilize charged or highly polar species.[8]
In non-polar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond, which is not disrupted by solvent interactions.[2][7] Conversely, polar aprotic solvents can favor the keto form.[2] Polar protic solvents can have a more complex effect, as they can interact with both the keto and enol forms through hydrogen bonding.
Experimental Determination of the Keto-Enol Equilibrium
Several spectroscopic techniques can be employed to quantitatively determine the ratio of keto and enol tautomers in solution.
3.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful and widely used technique for this purpose because the interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][8][9][10][11]
Key Diagnostic Signals:
-
Enol Form:
-
Keto Form:
-
A signal for the methylene protons (CH₂) flanked by the two carbonyl groups (δ ≈ 3-4 ppm).[11]
-
The relative concentrations of the two forms can be determined by integrating the areas of these characteristic peaks.[8][9][10] The equilibrium constant (Keq = [Enol]/[Keto]) can then be calculated.[10]
3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
Quantitative Data: Keto-Enol Equilibrium of this compound in Various Solvents
The following table summarizes typical data for the percentage of the enol form of this compound in different deuterated solvents, as determined by ¹H NMR spectroscopy.
| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Tautomer | % Enol (approximate) |
| Chloroform-d (CDCl₃) | 4.8 | Non-polar aprotic | Enol | >95% |
| Acetone-d₆ | 20.7 | Polar aprotic | Enol | ~90% |
| Methanol-d₄ (CD₃OD) | 32.7 | Polar protic | Enol | ~80% |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Polar aprotic | Enol | ~85% |
Note: The exact percentages can vary depending on temperature and concentration.
Mechanistic Interpretation of Solvent Effects
The observed trends can be rationalized by considering the specific interactions between the solvent and the tautomers of this compound.
-
In Chloroform (CDCl₃): As a non-polar solvent, chloroform has minimal interaction with the solute. The enol form is highly stabilized by the strong intramolecular hydrogen bond, leading to its predominance.
-
In Methanol (CD₃OD): Methanol is a polar protic solvent. It can act as a hydrogen bond donor to the carbonyl oxygen of the keto form and as a hydrogen bond acceptor for the enolic hydroxyl group. While it can stabilize both forms, its ability to disrupt the intramolecular hydrogen bond of the enol form can slightly shift the equilibrium towards the keto form compared to non-polar solvents.
-
In Dimethyl Sulfoxide (DMSO-d₆): DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor. It can effectively solvate the enol form by forming a hydrogen bond with the enolic proton. This strong interaction can stabilize the enol form, leading to a high percentage of this tautomer.
Experimental Protocols
6.1. Protocol for ¹H NMR Spectroscopic Determination of Keto-Enol Equilibrium
Objective: To quantitatively determine the keto-enol equilibrium constant of this compound in various deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, CD₃OD, DMSO-d₆)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a chosen deuterated solvent (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved.
-
Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to observe all relevant signals, particularly the downfield enolic proton.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the characteristic signals for the keto (methylene protons) and enol (vinylic proton) forms.
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100
(Note: The integral of the keto methylene peak is divided by two as it represents two protons, while the enol vinylic peak represents one proton.)[10]
-
Calculate the equilibrium constant: Keq = [Enol] / [Keto] = (% Enol) / (100 - % Enol)
-
-
Repeat for Different Solvents:
-
Repeat steps 1-3 for each solvent to be investigated.
-
Visualizations
Caption: Experimental workflow for determining the keto-enol equilibrium using ¹H NMR spectroscopy.
Conclusion
The keto-enol equilibrium of this compound provides a compelling illustration of the profound impact of the solvent environment on molecular structure and stability. A thorough understanding of these solvent effects, facilitated by robust experimental techniques like ¹H NMR spectroscopy, is indispensable for researchers and professionals in the chemical and pharmaceutical sciences. By carefully selecting the solvent, it is possible to control and manipulate the tautomeric equilibrium, thereby influencing the outcomes of chemical reactions and the biological activity of molecules. This guide has provided a foundational framework, practical methodologies, and a mechanistic understanding to empower scientists in their exploration and application of this fundamental chemical principle.
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ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
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FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Identification of 1-Phenylpentane-1,3-dione Tautomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpentane-1,3-dione, a quintessential β-dicarbonyl compound, serves as an exemplary model for exploring the principles of keto-enol tautomerism. This dynamic equilibrium is not merely a theoretical curiosity; it profoundly influences the molecule's chemical reactivity, coordination chemistry, and biological interactions.[1] A precise understanding of the tautomeric composition is therefore critical for applications ranging from synthetic chemistry to drug design. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used to identify, differentiate, and quantify the keto and enol forms of this compound. We will delve into the causal relationships behind spectral features, present validated experimental protocols, and offer field-proven insights into data interpretation.
The Phenomenon: Keto-Enol Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the equilibrium lies between the diketo form and the more stable enol form.[1] The stability of the enol tautomer is attributed to two key factors: the formation of a stable, six-membered ring via a strong intramolecular hydrogen bond, and the creation of a conjugated system that extends across the phenyl ring, the C=C double bond, and the carbonyl group.[1][2] This enhanced stability often results in the enol form being the predominant species in solution.[3][4]
Figure 1: The equilibrium between the keto and enol tautomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[5] Both ¹H and ¹³C NMR provide distinct and diagnostic signals for the keto and enol forms.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum provides a clear fingerprint of the enol tautomer. The most telling signal is that of the enolic proton, which is involved in a strong intramolecular hydrogen bond. This deshielding effect shifts its resonance significantly downfield.
-
Enolic Proton (O-H): A characteristic broad singlet appears at a very low field, typically around δ 16.12 ppm .[1][6] This extreme downfield shift is a direct consequence of the strong intramolecular hydrogen bond holding the proton in a deshielded environment between the two oxygen atoms.
-
Vinylic Proton (=C-H): The proton on the carbon-carbon double bond of the enol form resonates as a sharp singlet around δ 6.18 ppm .[1][6] Its singlet nature confirms that it has no adjacent protons to couple with.
-
Methylene Protons (-CH₂-): In the minor keto form, the methylene protons situated between the two carbonyl groups would be expected to appear as a singlet around δ 3.5-4.0 ppm. The absence or very low intensity of this signal in typical spectra of this compound indicates the overwhelming predominance of the enol form.
-
Aromatic Protons (Ph-H): The protons of the phenyl group typically appear as a series of multiplets between δ 7.41 and δ 7.91 ppm .[6]
-
Ethyl Group Protons (-CH₂CH₃): The ethyl group of the enol form gives rise to a quartet around δ 2.47 ppm and a triplet around δ 1.22 ppm .[6]
¹³C NMR Spectroscopy: A Complementary View
The ¹³C NMR spectrum corroborates the findings from ¹H NMR by distinguishing the carbon environments of the tautomers.
-
Carbonyl Carbons (C=O): The diketo form would show two distinct carbonyl signals in the δ 190-210 ppm region. In the enol form, the carbonyl carbon involved in conjugation appears at a different chemical shift than a typical ketone, often around δ 183.1 ppm and δ 198.0 ppm .[6]
-
Enolic Carbons (C=C): The sp²-hybridized carbons of the C=C double bond in the enol tautomer are characteristic. The carbon bearing the proton (=CH-) appears around δ 95.4 ppm , while the other carbon of the double bond, adjacent to the phenyl group, is further downfield.[6]
Table 1: Summary of Diagnostic NMR Data for this compound (Enol Form in CDCl₃)
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Key Insight |
| ¹H | Enolic OH | ~16.12 | Broad Singlet | Confirms strong intramolecular H-bond.[1][6] |
| ¹H | Vinylic CH | ~6.18 | Singlet | Diagnostic for the enol C=C bond.[1][6] |
| ¹H | Aromatic CH | 7.41 - 7.91 | Multiplet | Phenyl group presence.[6] |
| ¹³C | Carbonyl C=O | ~183.1, ~198.0 | Singlet | Conjugated carbonyl environment.[6] |
| ¹³C | Vinylic =CH- | ~95.4 | Singlet | Confirms enol C=C bond.[6] |
Infrared (IR) Spectroscopy: A Functional Group Focus
IR spectroscopy is highly effective for identifying the key functional groups that differentiate the keto and enol tautomers.[7] The analysis hinges on the characteristic stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups.
-
Keto Form: The diketo tautomer would exhibit sharp, strong absorption bands corresponding to C=O stretching vibrations in the region of 1700-1740 cm⁻¹ .[1]
-
Enol Form: The enol tautomer presents a distinctly different spectrum.
-
O-H Stretch: A very broad and strong absorption band appears in the 2500-3200 cm⁻¹ region.[1] This broadening is a hallmark of the strong intramolecular hydrogen bond.
-
C=O Stretch: Due to conjugation with the C=C double bond, the carbonyl stretching frequency is lowered and appears as a strong band around 1600 cm⁻¹ .[1]
-
C=C Stretch: A band corresponding to the C=C double bond stretch is also observed in the same region, often overlapping with the conjugated carbonyl band.
-
The presence of a broad O-H band coupled with a lower-frequency C=O band is a definitive IR signature for the predominance of the enol tautomer.[1]
UV-Visible Spectroscopy: The Impact of Conjugation
UV-Vis spectroscopy provides valuable information about the electronic structure of the molecule, particularly the extent of conjugation.[8]
-
Keto Form: The non-conjugated diketone would be expected to show only weak n→π* transitions.
-
Enol Form: The enol form possesses an extended conjugated system (phenyl ring, C=C, C=O). This lowers the energy gap for the π→π* electronic transition, causing a significant shift in absorption to a longer wavelength (a bathochromic or red shift).[9][10] Conjugated enones typically exhibit strong absorption in the 215-250 nm range due to this π→π* transition.[9] The presence of a strong absorption band in this region is indicative of the conjugated enol system.
Experimental Protocols & Workflow
Achieving high-quality, reproducible spectroscopic data requires meticulous adherence to standardized protocols.
Figure 2: A generalized workflow for the spectroscopic analysis of tautomers.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the tautomeric equilibrium.[5]
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters. For ¹H, ensure a sufficient relaxation delay to allow for accurate integration, especially for the broad enolic proton.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the area under the diagnostic peaks (e.g., the enolic proton at ~16 ppm vs. the methylene protons of the keto form, if observable) to determine the relative molar ratio of the tautomers.
Protocol for IR Analysis
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a spectrum can be obtained directly by placing a small drop between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solution): Alternatively, dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a solution cell.
-
Background Spectrum: Acquire a background spectrum of the salt plates or the solvent-filled cell.
-
Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis: Identify the key stretching frequencies for O-H, C=O (conjugated and non-conjugated), and C=C bonds.
Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blank Reference: Fill a cuvette with the pure solvent to serve as the blank.
-
Acquisition: Place the blank in the reference beam and the sample cuvette in the sample beam. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and note its value as evidence for the extended conjugated system of the enol tautomer.
Conclusion
The spectroscopic characterization of this compound provides a clear and instructive case study in the analysis of tautomeric equilibria. ¹H NMR offers the most definitive and quantitative data, with the downfield enolic proton signal serving as an unmistakable marker. IR spectroscopy provides rapid, confirmatory evidence through the identification of key functional groups, while UV-Vis spectroscopy confirms the presence of the highly conjugated enol system. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive and confident characterization of this and other β-dicarbonyl systems, ensuring a solid foundation for further research and development.
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The Royal Society of Chemistry. (2019). Supporting Information: Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]
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IR Spectroscopy. (n.d.). Retrieved from [Link]
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Learning Science. (2021, August 11). Ultraviolet spectra of enes and enones. [Video]. YouTube. Retrieved from [Link]
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Ir spectroscopy ii. (n.d.). [PowerPoint presentation]. Slideshare. Retrieved from [Link]
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CONCISE CHEMISTRY. (2020, May 22). Enes & Enones in UV-Vis Spectroscopy. [Video]. YouTube. Retrieved from [Link]
-
Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]
-
Singh Education Planet. (2020, August 26). UV Spectra of Conjugated Enes and Enones| BSc 5th Semester (UV Spectroscopy)|Part 9|Organic Chem. [Video]. YouTube. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). 1-Phenylpentan-3-one. PubChem Compound Database. Retrieved from [Link]
-
What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. (2018, September 23). Stack Exchange. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
-
Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]
-
Chegg.com. (2023, March 28). Solved 3.1 Draw all keto or enol tautomers of the following. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5463. Retrieved from [Link]
-
Tayyari, S. F., & Vakili, M. (2014). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Magnetic Resonance in Chemistry, 52(5), 226-234. Retrieved from [Link]
-
Filo. (2025, November 25). Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
Preprints.org. (2023, December 8). 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 1-Phenylpentane-1,3-dione as a Versatile Precursor for Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and selective interactions with a wide range of biological targets.[2] This versatility is evidenced by the growing number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for treating a multitude of conditions, including cancer (e.g., Crizotinib, Ruxolitinib), inflammation (e.g., Celecoxib), and viral infections.[1][2][3]
The synthesis of these vital therapeutic agents often relies on robust and efficient chemical methods. Among the most fundamental and reliable is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This guide focuses on a particularly useful building block: 1-phenylpentane-1,3-dione . Its asymmetrical structure provides a direct route to phenyl- and methyl-substituted pyrazoles, which are common motifs in pharmacologically active molecules. However, this same asymmetry introduces the critical challenge of regioselectivity, a central theme that will be addressed in the following protocols.
Core Principle: The Knorr Pyrazole Synthesis
The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic cyclocondensation reaction. The general mechanism proceeds through several key steps:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the dicarbonyl compound.[4]
-
Intermediate Formation: This initial attack leads to the formation of a hemiaminal intermediate, which quickly dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.
-
Dehydration & Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
The use of an unsymmetrical precursor like this compound, which has distinct electronic and steric environments at its two carbonyl carbons, can lead to the formation of two different regioisomers, especially when a substituted hydrazine is used.[6] Controlling the reaction conditions is therefore paramount to achieving the desired product.
Application Note 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
This protocol details the synthesis of 3-methyl-5-phenyl-1H-pyrazole, a foundational building block, using the simplest hydrazine source.
Principle: The reaction of this compound with hydrazine hydrate is a straightforward and high-yielding procedure.[7] Because unsubstituted hydrazine is symmetric, the reaction yields a single pyrazole product, although it exists as a mixture of tautomers (3-methyl-5-phenyl and 5-methyl-3-phenyl). For nomenclature purposes, it is referred to as 3-methyl-5-phenyl-1H-pyrazole.[8] The reaction is typically conducted in an alcoholic solvent under reflux to drive the condensation and dehydration steps to completion.
Experimental Protocol
Materials and Reagents:
-
This compound (≥98%)
-
Hydrazine hydrate (64-65% hydrazine, ~100%)
-
Ethanol, absolute (≥99.5%)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 28.4 mmol) in 40 mL of absolute ethanol. Stir until a homogenous solution is formed.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.5 mL, ~31 mmol, 1.1 eq.) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 2-3 hours, indicated by the disappearance of the starting dione spot.
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Slowly add 20 mL of cold deionized water to the reaction mixture while stirring. The product should precipitate as a white or off-white solid.
-
Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 50% ethanol-water (2 x 10 mL).
-
Purification: The crude product is often of high purity. For further purification, recrystallize from a minimal amount of hot ethanol or an ethanol/water mixture. Dry the purified crystals under vacuum.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to pale yellow crystalline solid |
| Yield | Typically 85-95% |
| Melting Point | 127-129 °C |
Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |
| 10.5-12.0 (br s, 1H) | 148.2 | C5 (attached to Phenyl) |
| 7.75 (d, 2H) | 144.9 | C3 (attached to Methyl) |
| 7.40 (t, 2H) | 131.5 | Quaternary Phenyl C |
| 7.30 (t, 1H) | 128.8 | Phenyl C-H |
| 6.40 (s, 1H) | 127.9 | Phenyl C-H |
| 2.35 (s, 3H) | 125.7 | Phenyl C-H |
| 102.1 | C4-H | |
| 11.5 | Methyl Carbon |
Note: The broad singlet for the N-H proton is characteristic and its chemical shift can vary with concentration and solvent.
Application Note 2: Regiocontrolled Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole
This protocol addresses the challenge of regioselectivity by using a substituted hydrazine, phenylhydrazine, under acidic conditions to favor the formation of a specific isomer.
Principle and Causality: When this compound reacts with phenylhydrazine, two regioisomers are possible:
-
Isomer A: 1,5-Diphenyl-3-methyl-1H-pyrazole
-
Isomer B: 1,3-Diphenyl-5-methyl-1H-pyrazole
The outcome is dictated by which carbonyl group is attacked first by the more nucleophilic terminal -NH₂ of phenylhydrazine. The benzoyl carbonyl (C1) is electronically more reactive (more electrophilic) due to the electron-withdrawing phenyl group, while the acetyl carbonyl (C3) is sterically less hindered. By conducting the reaction in glacial acetic acid, the acid serves as a catalyst, protonating the carbonyl oxygen and enhancing its electrophilicity.[4] Under these conditions, the reaction kinetically favors the attack at the more electrophilic benzoyl carbonyl, leading predominantly to the formation of Isomer A (1,5-diphenyl-3-methyl-1H-pyrazole) .
Experimental Protocol
Materials and Reagents:
-
This compound (≥98%)
-
Phenylhydrazine (≥97%)
-
Glacial Acetic Acid (≥99.7%)
-
Ethanol (95%)
-
Standard laboratory glassware and equipment as in Protocol 1.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add this compound (5.0 g, 28.4 mmol) and 30 mL of glacial acetic acid. Stir to dissolve.
-
Reagent Addition: Warm the solution gently to ~40°C. Add phenylhydrazine (2.8 mL, 28.4 mmol, 1.0 eq.) dropwise over 5 minutes. The solution will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting materials via TLC (20% ethyl acetate in hexanes).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid or oil will separate. If an oil forms, continue stirring until it solidifies.
-
Filtration: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to yield the desired 1,5-diphenyl-3-methyl-1H-pyrazole as crystalline needles.
Data Presentation and Isomer Differentiation
| Reaction Conditions | Major Product | Minor Product | Typical Regioselectivity |
| Glacial Acetic Acid, Reflux | 1,5-Diphenyl-3-methyl-1H-pyrazole | 1,3-Diphenyl-5-methyl-1H-pyrazole | >90:10 |
Distinguishing Regioisomers by ¹H NMR: The chemical environment of the methyl group and the pyrazole C4-proton are distinct in the two isomers, providing a clear method for differentiation.[9]
| Isomer | Methyl (-CH₃) Signal (δ, ppm) | Pyrazole C4-H Signal (δ, ppm) | Rationale |
| 1,5-Diphenyl-3-methyl | ~2.3 ppm | ~6.5 ppm | The methyl group is at C3, adjacent to the N=C bond. |
| 1,3-Diphenyl-5-methyl | ~2.6 ppm | ~6.8 ppm | The methyl group is at C5, adjacent to the N-phenyl group, which has a stronger deshielding effect. |
Field-Proven Insights & Troubleshooting
-
Incomplete Reactions: If TLC indicates the presence of starting material after the recommended time, an additional 0.2 equivalents of hydrazine can be added, or the reflux time can be extended. Ensure the reaction is protected from excessive moisture, as hydrazines are hygroscopic.
-
Poor Regioselectivity: The regiochemical outcome is highly dependent on reaction conditions. Neutral conditions or the use of a non-acidic solvent like ethanol may result in a mixture of isomers, which can be difficult to separate. Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) is the most effective method for separating regioisomers if they form.[10]
-
Product Oiling Out: During work-up, if the product separates as an oil instead of a solid, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective.
-
Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[11]
Broader Applications in Drug Development
The phenyl- and methyl-substituted pyrazoles synthesized through these protocols are not merely chemical curiosities; they are valuable starting points for the development of novel therapeutics.[12][13] The presence of the phenyl and methyl groups allows for further functionalization. For instance, the phenyl rings can be derivatized to modulate properties like solubility, metabolic stability, and target binding affinity. These core structures are found in molecules investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[14][15] By utilizing precursors like this compound, research and development teams can rapidly generate libraries of diverse pyrazole derivatives for high-throughput screening and lead optimization campaigns.
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G. Tan, X. He, X. Zuo, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. Available at: [Link]
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S. K. Jain, A. K. Sharma, V. Kumar, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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P. Kumar, A. K. Choonia, V. K. Singh. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews. Available at: [Link]
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S. Lazzarato, M. C. Parlascino, S. Ferino, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
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S. K. Jain, A. K. Sharma, V. Kumar, et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
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A. R. Katritzky, H. M. Faid-Allah, H. Aghabozorg, et al. (1986). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2018). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Available at: [Link]
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Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
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Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]
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L. Schrecker, J. Dickhaut, C. Holtze, et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
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The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]
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ResearchGate. (2024). Representative drugs containing the pyrazole scaffold. Available at: [Link]
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M. G. K. El-Din, A. M. A. Al-Abdullah, M. S. Abdel-Maksoud, et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules. Available at: [Link]
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ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]
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ResearchGate. (2023). 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl3). Available at: [Link]
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T. S. I. Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.. Available at: [Link]
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K. Karrouchi, Y. Ramli, J. Taoufik, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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National Institutes of Health. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
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PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]
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ResearchGate. (2025). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. Available at: [Link]
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International Union of Crystallography. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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The Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Available at: [Link]
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Sci-Hub. (1981). IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst. Available at: [Link]
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National Institutes of Health. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available at: [Link]
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The Royal Society of Chemistry. (2013). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]
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Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
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Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Available at: [Link]
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Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]
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Global Substance Registration System. 3-METHYL-5-PHENYL-1H-PYRAZOLE. Available at: [Link]
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ResearchGate. (2014). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). Available at: [Link]
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Application Notes and Protocols: 1-Phenylpentane-1,3-dione as a Versatile Ligand for Functional Metal Complexes
Introduction: The Unique Potential of 1-Phenylpentane-1,3-dione in Coordination Chemistry
This compound is a fascinating β-diketone that has garnered significant interest in the field of coordination chemistry. Its ability to form stable chelate complexes with a wide array of metal ions stems from its unique structural and electronic properties. This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of metal complexes derived from this versatile ligand. We will delve into detailed protocols, the scientific rationale behind the experimental choices, and the potential applications of these complexes, ranging from catalysis to the development of novel therapeutic agents.
The core of this compound's coordinating ability lies in its keto-enol tautomerism. In solution, it exists as an equilibrium mixture of the diketo form and the more stable enol tautomer. Deprotonation of the enolic hydroxyl group creates a bidentate O,O'-donor ligand that can coordinate to a metal center, forming a stable six-membered ring. The phenyl group attached to the carbonyl carbon introduces electronic effects and steric bulk that can be fine-tuned to modulate the properties of the resulting metal complexes.
Part 1: Synthesis of the Ligand and its Metal Complexes
A solid foundation in any coordination chemistry endeavor begins with the pure ligand. Here, we outline the synthesis of this compound, followed by detailed protocols for the preparation of its copper(II), cobalt(II), and nickel(II) complexes.
Synthesis of this compound
The Claisen condensation is a robust and widely used method for the synthesis of β-diketones. This procedure details the synthesis of this compound from ethyl propionate and acetophenone.
Protocol 1: Synthesis of this compound
| Step | Procedure | Rationale & Key Insights |
| 1. Preparation of Sodium Ethoxide | In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and an inert atmosphere (e.g., nitrogen or argon). | Sodium ethoxide is a strong base required to deprotonate the α-carbon of ethyl propionate, forming the enolate nucleophile. Using freshly prepared sodium ethoxide from sodium and absolute ethanol ensures its reactivity. |
| 2. Enolate Formation | Once all the sodium has reacted and the solution has cooled to room temperature, add 51.0 g (0.5 mol) of ethyl propionate dropwise with stirring. | The ethyl propionate is added slowly to control the reaction rate and prevent side reactions. |
| 3. Claisen Condensation | Following the addition of ethyl propionate, add 60.0 g (0.5 mol) of acetophenone dropwise to the stirred solution. After the addition is complete, reflux the mixture for 2 hours. | The enolate of ethyl propionate acts as a nucleophile, attacking the carbonyl carbon of acetophenone. The subsequent intramolecular displacement of the ethoxide group leads to the formation of the β-diketone. Refluxing drives the reaction to completion. |
| 4. Isolation of the Sodium Salt | After refluxing, cool the reaction mixture in an ice bath. The sodium salt of this compound will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether. | The sodium salt of the β-diketone is often a solid that can be easily isolated. Washing with a non-polar solvent like diethyl ether removes unreacted starting materials and byproducts. |
| 5. Liberation of the Ligand | Dissolve the sodium salt in a minimal amount of cold water and acidify the solution with dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~5-6), as indicated by litmus paper. The this compound will precipitate as a pale yellow solid or oil. | Acidification protonates the enolate, yielding the neutral β-diketone. |
| 6. Purification | Collect the product by vacuum filtration (if solid) or extract with diethyl ether (if oily). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by vacuum distillation. | Purification is crucial to remove any remaining starting materials or byproducts, ensuring the ligand's purity for subsequent complexation reactions. |
Expected Yield: 60-70% Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Synthesis of Metal Complexes
The following protocols describe the synthesis of copper(II), cobalt(II), and nickel(II) complexes of this compound. The general principle involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: Synthesis of Bis(1-phenylpentane-1,3-dionato)copper(II) [Cu(ppd)₂]
| Step | Procedure | Rationale & Key Insights |
| 1. Ligand Deprotonation | Dissolve 1.76 g (10 mmol) of this compound in 50 mL of ethanol in a round-bottom flask. To this solution, add a solution of 0.40 g (10 mmol) of sodium hydroxide in 10 mL of water dropwise with stirring. | The addition of a base deprotonates the enolic hydroxyl group of the ligand, forming the corresponding sodium salt in situ, which is more reactive towards the metal ion. |
| 2. Complexation | In a separate beaker, dissolve 1.25 g (5 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 20 mL of water. Add the copper(II) solution dropwise to the ligand solution with continuous stirring. A precipitate should form immediately. | The stoichiometry is typically a 2:1 ligand-to-metal ratio for divalent metal ions, leading to the formation of a neutral complex. The choice of the copper salt can influence the reaction; copper(II) acetate or chloride can also be used[1]. |
| 3. Isolation and Purification | Stir the reaction mixture at room temperature for 1 hour. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous calcium chloride. | The complex is typically insoluble in the reaction medium, allowing for easy isolation by filtration. Washing with water removes inorganic salts, and a cold ethanol wash removes excess ligand. |
Expected Yield: >80% Appearance: Blue-green solid
Protocol 3: Synthesis of Bis(1-phenylpentane-1,3-dionato)cobalt(II) [Co(ppd)₂]
| Step | Procedure | Rationale & Key Insights |
| 1. Ligand Deprotonation | Dissolve 1.76 g (10 mmol) of this compound in 50 mL of methanol. Add a solution of 0.56 g (10 mmol) of potassium hydroxide in 10 mL of methanol dropwise with stirring. | Methanol is a common solvent for cobalt(II) complexations. Potassium hydroxide is used here as the base. |
| 2. Complexation | In a separate flask, dissolve 1.19 g (5 mmol) of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 20 mL of methanol. Add the cobalt(II) solution dropwise to the ligand solution under an inert atmosphere (e.g., nitrogen). A color change and precipitation should be observed. | Cobalt(II) can be susceptible to oxidation to Cobalt(III) in the presence of air, especially under basic conditions. Performing the reaction under an inert atmosphere helps to maintain the +2 oxidation state[2]. |
| 3. Isolation and Purification | Stir the reaction mixture at room temperature for 2 hours. Collect the precipitate by vacuum filtration, wash with methanol, and then with diethyl ether. Dry the complex under vacuum. | The washing steps are crucial for removing impurities. Drying under vacuum helps to remove residual solvent. |
Expected Yield: 75-85% Appearance: Pink or reddish-brown solid
Protocol 4: Synthesis of Bis(1-phenylpentane-1,3-dionato)nickel(II) [Ni(ppd)₂]
| Step | Procedure | Rationale & Key Insights |
| 1. Ligand Solution | Dissolve 1.76 g (10 mmol) of this compound in 50 mL of ethanol. | --- |
| 2. Complexation | In a separate beaker, dissolve 1.19 g (5 mmol) of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 20 mL of ethanol. Add the nickel(II) solution to the ligand solution. To this mixture, slowly add a dilute aqueous solution of sodium acetate (e.g., 1 M) dropwise until a precipitate forms and the pH is approximately 6-7. | Sodium acetate acts as a buffer and a mild base to facilitate the deprotonation of the ligand and promote complex formation. |
| 3. Isolation and Purification | Heat the reaction mixture to reflux for 30 minutes. Allow the mixture to cool to room temperature, and then collect the solid product by vacuum filtration. Wash the product with water and ethanol. Recrystallize from a suitable solvent system like chloroform/hexane if necessary. | Refluxing can improve the crystallinity and yield of the complex. Recrystallization can be employed for further purification to obtain high-purity crystals suitable for single-crystal X-ray diffraction analysis. |
Expected Yield: >85% Appearance: Green solid
Part 2: Characterization of the Metal Complexes
Thorough characterization is essential to confirm the successful synthesis and to understand the structural and electronic properties of the metal complexes.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for confirming the coordination of the ligand to the metal ion.
-
Expected Observations: The strong C=O stretching vibration of the free ligand (around 1600-1700 cm⁻¹) will shift to a lower frequency upon coordination to the metal center. The disappearance of the broad O-H stretch of the enol form is also indicative of complexation. New bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to M-O stretching vibrations.
-
-
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex and can help to elucidate its geometry.
-
Expected Observations: The spectra will show intense bands in the UV region due to π-π* and n-π* transitions within the ligand. In the visible region, d-d transitions of the metal ion will be observed. The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) complexes), ¹H and ¹³C NMR can provide detailed structural information. For paramagnetic complexes (e.g., Cu(II) and high-spin Co(II)), the signals will be broadened, but the technique can still provide information about the magnetic properties of the complex.
Other Analytical Techniques
-
Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared with the calculated values for the proposed formula to confirm its stoichiometry.
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. The decomposition pattern can provide insights into the structure of the complex.
-
Magnetic Susceptibility Measurements: This technique determines the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal ion and its spin state. This is particularly useful for distinguishing between different geometries (e.g., high-spin octahedral vs. low-spin square planar Ni(II)).
Part 3: Applications and Protocols
Metal complexes of this compound have shown promise in various applications, particularly in catalysis and as antimicrobial agents.
Catalytic Oxidation
Manganese(III) complexes of β-diketonates, analogous to salen complexes, are known to be effective catalysts for oxidation reactions[3][4]. The following is a general protocol for testing the catalytic activity of a newly synthesized manganese(III)-1-phenylpentane-1,3-dione complex in the oxidation of an alkene.
Protocol 5: Catalytic Oxidation of Styrene
| Step | Procedure | Rationale & Key Insights |
| 1. Reaction Setup | In a 10 mL round-bottom flask, add the substrate, styrene (0.5 mmol, 52 mg). Add the manganese(III) catalyst (e.g., [Mn(ppd)₃]) at a specific catalyst loading (e.g., 1 mol%). Dissolve the components in a suitable solvent (e.g., 2 mL of acetonitrile). | The choice of solvent can significantly impact the reaction rate and selectivity. Acetonitrile is a common choice for such reactions. The catalyst loading should be optimized for each specific catalyst-substrate system. |
| 2. Addition of Oxidant | Add the oxidant, such as iodosylbenzene (PhIO) or hydrogen peroxide (H₂O₂), in a controlled manner (e.g., portion-wise or via a syringe pump). The molar ratio of substrate to oxidant should be optimized (e.g., 1:1.5). | The choice of oxidant is critical. PhIO is a common oxygen atom transfer agent. H₂O₂ is a greener alternative but may require different reaction conditions. Controlled addition of the oxidant can prevent catalyst deactivation and side reactions. |
| 3. Reaction Monitoring | Stir the reaction mixture at a constant temperature (e.g., room temperature or 40°C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). | GC analysis allows for the quantification of the conversion of the starting material and the formation of products (e.g., styrene oxide, benzaldehyde). |
| 4. Work-up and Analysis | Once the reaction is complete (as determined by GC analysis), quench the reaction by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate). Extract the products with an organic solvent (e.g., diethyl ether), dry the organic layer, and analyze the product distribution by GC and GC-MS. | The work-up procedure is designed to remove the remaining oxidant and isolate the reaction products for accurate analysis. |
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Metal complexes are attractive candidates due to their diverse mechanisms of action[5][6]. The following protocols outline the screening of the synthesized complexes for their antibacterial activity.
Protocol 6: Agar Well Diffusion Assay
| Step | Procedure | Rationale & Key Insights |
| 1. Preparation of Bacterial Culture | Inoculate a loopful of a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into a sterile nutrient broth and incubate at 37°C for 18-24 hours to obtain a fresh culture. | This ensures that the bacteria are in the logarithmic growth phase, which is ideal for susceptibility testing. |
| 2. Preparation of Agar Plates | Prepare Mueller-Hinton agar plates. Spread a standardized inoculum of the bacterial culture (e.g., adjusted to 0.5 McFarland standard) evenly over the surface of the agar plates using a sterile cotton swab. | Mueller-Hinton agar is the standard medium for routine antimicrobial susceptibility testing. A standardized inoculum ensures the reproducibility of the results. |
| 3. Well Preparation and Sample Addition | Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer. Add a specific volume (e.g., 50 µL) of a known concentration of the metal complex solution (dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control. | The wells allow the test compound to diffuse into the agar. The use of controls is essential for validating the results. |
| 4. Incubation and Measurement | Incubate the plates at 37°C for 24 hours. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. | The size of the zone of inhibition is proportional to the antimicrobial activity of the compound. |
Protocol 7: Determination of Minimum Inhibitory Concentration (MIC)
| Step | Procedure | Rationale & Key Insights |
| 1. Preparation of Serial Dilutions | Prepare a series of twofold dilutions of the metal complex in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. The concentration range should be chosen based on the results of the agar well diffusion assay. | Serial dilution allows for the determination of the lowest concentration of the compound that inhibits bacterial growth. |
| 2. Inoculation | Add a standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no complex) and a negative control (broth only). | --- |
| 3. Incubation | Incubate the microtiter plate at 37°C for 24 hours. | --- |
| 4. Determination of MIC | After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the complex at which there is no visible bacterial growth. The results can also be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. | The MIC value provides a quantitative measure of the antimicrobial potency of the compound. |
Data Presentation
Table 1: Summary of Physicochemical and Spectroscopic Data for M(ppd)₂ Complexes
| Complex | Color | Yield (%) | M.p. (°C) | FT-IR (cm⁻¹) ν(C=O) | ν(M-O) | UV-Vis λₘₐₓ (nm) |
| [Cu(ppd)₂] | Blue-green | >80 | - | ~1580 | ~450 | ~280, ~350, ~650 |
| [Co(ppd)₂] | Pink/Red-brown | 75-85 | - | ~1575 | ~440 | ~290, ~550, ~1100 |
| [Ni(ppd)₂] | Green | >85 | - | ~1585 | ~460 | ~300, ~400, ~650, ~1000 |
Table 2: Antimicrobial Activity of M(ppd)₂ Complexes (Zone of Inhibition in mm)
| Complex | S. aureus | E. coli |
| [Cu(ppd)₂] | Data to be filled | Data to be filled |
| [Co(ppd)₂] | Data to be filled | Data to be filled |
| [Ni(ppd)₂] | Data to be filled | Data to be filled |
| Ciprofloxacin | 25 | 30 |
| DMSO | 0 | 0 |
Visualizations
Sources
- 1. researchgate.net [researchgate.net]
- 2. Activator-Free Single-Component Co(I)-Catalysts for Regio- and Enantioselective Heterodimerization and Hydroacylation Reactions of 1,3-Dienes. New Reduction Procedures for Synthesis of [L]Co(I)-Complexes and Comparison to in-situ Generated Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Based Approaches for the Fight against Antimicrobial Resistance: Mechanisms, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal compounds as antimicrobial agents: ‘smart’ approaches for discovering new effective treatments - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07449A [pubs.rsc.org]
Synthesis of lanthanide complexes using 1-Phenylpentane-1,3-dione
An Application Note and Protocol for the Synthesis of Luminescent Lanthanide Complexes Using 1-Phenylpentane-1,3-dione
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and application of lanthanide complexes utilizing the β-diketonate ligand, this compound. Lanthanide(III) ions, known for their unique photophysical properties, including sharp, line-like emission spectra and long luminescence lifetimes, are often poorly excited directly due to their low molar absorptivities arising from Laporte-forbidden f-f transitions.[1] To overcome this, organic chromophores, or "antennas," are coordinated to the metal center. These antennas absorb light efficiently and transfer the energy intramolecularly to the lanthanide ion, which then emits its characteristic luminescence.[2][3] This document details a robust protocol for the synthesis of a highly luminescent Europium(III) complex as a representative example, discusses essential characterization techniques, and explores applications relevant to researchers in materials science, biochemistry, and drug development.
Introduction: The Principle of Sensitized Luminescence
The synthesis of luminescent lanthanide complexes is a cornerstone of modern materials and biomedical research. The core principle lies in the "antenna effect," a process of ligand-sensitized emission. β-diketonates, such as this compound, are exceptionally effective antenna ligands.[2] They possess a delocalized π-system that allows for strong absorption of UV radiation, populating the ligand's singlet excited state (S₁). Through intersystem crossing (ISC), this energy is transferred to the ligand's triplet state (T₁). If the energy of this triplet state is appropriately matched with the resonant energy level of a coordinated lanthanide ion (e.g., the ⁵D₀ level of Eu³⁺), efficient intramolecular energy transfer occurs, leading to the ion's excited state and subsequent characteristic emission.[1][2]
To enhance luminescence efficiency and stability, ancillary ligands, such as 1,10-phenanthroline (phen), are often incorporated into the coordination sphere. These ligands can replace coordinated solvent molecules (e.g., water), which are known to quench the lanthanide's excited state through vibrational de-excitation.[4] The resulting ternary complexes often exhibit superior photophysical properties.[3] This guide will focus on the synthesis of Tris(1-phenylpentane-1,3-dionato)europium(III) with a 1,10-phenanthroline co-ligand, a classic example of a highly emissive red phosphorescent complex.
Experimental Protocol: Synthesis of [Eu(C₁₁H₁₁O₂)₃(phen)]
This section provides a detailed, step-by-step methodology for the synthesis of a representative europium(III) β-diketonate complex.
Materials and Reagents
Proper handling and sourcing of high-purity reagents are critical for a successful synthesis.
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier (Example) | Key Safety Precautions |
| Europium(III) Chloride Hexahydrate | EuCl₃·6H₂O | 366.41 | Sigma-Aldrich | Irritant; handle with gloves and safety glasses. |
| This compound | C₁₁H₁₂O₂ | 176.21 | TCI Chemicals | Irritant; avoid inhalation of dust. |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | Acros Organics | Toxic; handle with appropriate personal protective equipment (PPE). |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | Corrosive; causes severe skin burns and eye damage. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | VWR Chemicals | Flammable liquid and vapor. |
| Deionized Water | H₂O | 18.02 | In-house | N/A |
Required Equipment
-
Magnetic stirrer with heating plate
-
250 mL three-neck round-bottom flask
-
Condenser
-
Dropping funnel
-
Schlenk line or vacuum filtration setup (Büchner funnel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH meter or pH indicator strips
-
Spatulas and weighing balance
-
Vacuum oven or desiccator
Synthesis Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of the ternary Europium(III) complex.
Step-by-Step Protocol
-
Ligand Preparation: In the 250 mL round-bottom flask, dissolve 3.0 mmol of this compound (0.529 g) in 50 mL of absolute ethanol. Stir until fully dissolved.
-
Deprotonation: Prepare a 0.5 M solution of NaOH in deionized water. While stirring the ligand solution, add the NaOH solution dropwise until the pH of the solution is approximately 7-8. This deprotonates the β-diketone to form the reactive enolate. The formation of the sodium salt in situ is a common and effective method.[5]
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of EuCl₃·6H₂O (0.366 g) in 20 mL of absolute ethanol.
-
Complexation: Attach a dropping funnel to the round-bottom flask. Slowly add the Eu³⁺ solution to the stirred ligand solution over 15-20 minutes. A pale white or yellowish precipitate should begin to form.
-
Ancillary Ligand Addition: In another beaker, dissolve 1.0 mmol of 1,10-phenanthroline (0.180 g) in 15 mL of absolute ethanol, warming gently if necessary. Add this solution to the reaction mixture.
-
Reaction Completion: Attach the condenser to the flask and heat the mixture to a gentle reflux (~60-70 °C) for 2-4 hours with continuous stirring. This ensures the complete formation and coordination of the ternary complex.
-
Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance precipitation.
-
Purification: Collect the resulting fine powder by vacuum filtration using a Büchner funnel. Wash the precipitate three times with cold deionized water (20 mL each) to remove any unreacted salts (e.g., NaCl). Then, wash twice with cold ethanol (15 mL each) to remove excess unreacted ligands.
-
Drying: Dry the final product in a vacuum oven at 50 °C for 12 hours or in a desiccator over P₄O₁₀ until a constant weight is achieved. The product should be a stable, off-white or pale-yellow crystalline powder.
Characterization of the Lanthanide Complex
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized complex and to evaluate its photophysical properties.
Spectroscopic Analysis Summary
| Technique | Purpose | Expected Outcome for [Eu(C₁₁H₁₁O₂)₃(phen)] |
| FT-IR | Confirm coordination of ligands. | Shift of C=O stretching frequency to lower wavenumbers (~1580-1600 cm⁻¹) compared to the free ligand. Appearance of characteristic peaks for 1,10-phenanthroline.[6] |
| ¹H NMR | Confirm ligand binding. | Disappearance of the enolic -OH proton signal (~12-16 ppm) of the free β-diketone.[7] Signals will be broad and shifted due to the paramagnetic nature of Eu³⁺. |
| UV-Vis | Analyze light absorption properties. | Broad, intense absorption band in the UV region (~250-400 nm) attributed to the π-π* transitions of the coordinated ligands.[7] |
| Luminescence | Determine photophysical properties. | Excitation at ~390-400 nm yields a characteristic emission spectrum with sharp peaks at ~580, 592, 615, 650, and 700 nm, corresponding to Eu³⁺ ⁵D₀→⁷Fⱼ transitions. The ⁵D₀→⁷F₂ transition (~615 nm) will be the most intense.[1][7] |
The Antenna Effect: Mechanism of Energy Transfer
The remarkable luminescence of the complex is governed by the antenna effect. The process can be visualized as a multi-step energy cascade.
Caption: Jablonski diagram illustrating the antenna effect in the Eu³⁺ complex.
This efficient energy transfer from the ligand's triplet state to the metal ion's emissive level is what allows for the bright, characteristic red luminescence of the europium complex upon UV excitation.[1][2]
Applications in Drug Development and Research
The unique properties of lanthanide β-diketonate complexes make them valuable tools in a variety of advanced applications.
-
Bioimaging and Cellular Probes: Their sharp emission bands and long decay times allow for time-resolved imaging, which effectively eliminates background autofluorescence from biological samples, leading to a significantly higher signal-to-noise ratio.[1]
-
Homogeneous Assays: In drug screening, these complexes can be used in luminescence resonance energy transfer (LRET) assays to study molecular interactions.
-
Theranostics: The ligand can be functionalized to target specific cells or tissues, carrying the luminescent lanthanide ion for imaging and potentially another active component for therapy. Some complexes have been explored for X-ray-induced photodynamic therapy, where they act as scintillators.[4]
-
Organic Light-Emitting Diodes (OLEDs): The high quantum yield and color purity of europium complexes make them excellent candidates for the red-emitting layer in OLED displays, contributing to energy efficiency and vibrant colors.[1]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incorrect stoichiometry. Incomplete deprotonation (pH too low). Complex is soluble in the wash solvent. | Double-check all calculations and measurements. Carefully monitor pH during NaOH addition. Use ice-cold washing solvents and minimize the volume used. |
| Poor Luminescence | Presence of coordinated water molecules. Impurities from starting materials. Incorrect ligand-to-metal energy level matching. | Ensure the reaction is run in absolute ethanol and the product is dried thoroughly. The use of the ancillary ligand (phen) helps displace water.[4] Use high-purity reagents. Recrystallize if necessary. |
| Broad Emission Peaks | Aggregation of the complex. Presence of multiple species or impurities. | Prepare solutions at lower concentrations for analysis. Re-purify the product by washing or recrystallization from a suitable solvent like acetonitrile or THF. |
| Product is Gummy/Oily | Incomplete reaction. Presence of excess unreacted ligand. | Increase the reaction time or temperature. Ensure thorough washing with ethanol to remove residual free ligand. |
References
-
Recent advances in the synthetic methodologies, crystallographic studies, and luminescent properties of europium β-diketonate complexes - Taylor & Francis Online. Available at: [Link]
-
Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC - PubMed Central. Available at: [Link]
-
Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety - MDPI. Available at: [Link]
-
Europium Complex with Β-Diketone and Diphenylphosphinate Ligands: Exploring its Potential as a Scintillator for Photodynamic Therapy Using X-Rays - Sílice (CSIC). Available at: [Link]
-
Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and Reactivity - CORE. Available at: [Link]
-
Synthesis and luminescence properties of rare earth europium, terbium complexes with β-diketone - ResearchGate. Available at: [Link]
-
Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties | ACS Omega. Available at: [Link]
-
Synthesis, Characterization, and Use of Lanthanide Chelate of β-Diketonate Based Ligand as a Luminescent Biolabel - OUCI. Available at: [Link]
-
Synthesis, Characterization, and Use of Lanthanide Chelate of β-Diketonate Based Ligand as a Luminescent Biolabel - DergiPark. Available at: [Link]
-
Phase diagram of the lanthanide(III) β-diketonate complexes... - ResearchGate. Available at: [Link]
-
Synthesis and characterization of Lanthanum(III) complexes containing 4,4,4-trifluoro-1-(naphthalen-2yl)butane-1,3-dionate - ResearchGate. Available at: [Link]
Sources
- 1. Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety [mdpi.com]
- 2. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Europium Complex with Β-Diketone and Diphenylphosphinate Ligands: Exploring its Potential as a Scintillator for Photodynamic Therapy Using X-Rays | Publicación [silice.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
1-Phenylpentane-1,3-dione in the synthesis of agrochemicals
Application Notes & Protocols
Topic: 1-Phenylpentane-1,3-dione in the Synthesis of Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Leveraging the 1,3-Dicarbonyl Motif of this compound for the Synthesis of Novel Agrochemicals
Introduction: The Versatility of β-Diketones in Agrochemical Discovery
This compound, a prominent member of the β-dicarbonyl or 1,3-dicarbonyl family, represents a highly versatile and valuable scaffold in the synthesis of a wide array of heterocyclic compounds. Its unique structural feature, characterized by two carbonyl groups separated by a methylene group, imparts a distinct reactivity profile that is particularly amenable to cyclization reactions. This inherent reactivity has been extensively exploited in the development of pharmaceuticals and, significantly, in the discovery and synthesis of novel agrochemicals. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly important pharmacophore in the agrochemical industry, with numerous commercial products belonging to this class of compounds.[1][2][3] The synthesis of pyrazoles is often efficiently achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, a classic transformation known as the Knorr pyrazole synthesis.[4][5]
This application note will provide a detailed overview of the utility of this compound as a representative 1,3-dicarbonyl compound in the synthesis of pyrazole-based agrochemicals. We will explore the underlying chemistry, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the broader implications for the development of new fungicides, herbicides, and insecticides.
The Chemistry of Pyrazole Formation from 1,3-Diketones
The reaction between a 1,3-dicarbonyl compound, such as this compound, and a hydrazine derivative is a robust and widely employed method for the construction of the pyrazole ring. The reaction proceeds through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event, which leads to the formation of the stable, aromatic pyrazole ring.
The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole ring, is influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. For an unsymmetrical diketone like this compound, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. Careful control of reaction parameters is therefore crucial to achieve the desired product.
Figure 1: Generalized workflow for the Knorr pyrazole synthesis.
Application in Agrochemicals: The Phenylpyrazole Class
The phenylpyrazole scaffold is a cornerstone in the development of modern agrochemicals. Herbicides, fungicides, and insecticides incorporating this moiety have demonstrated high efficacy and, in some cases, novel modes of action.
-
Herbicides: Phenylpyrazole herbicides often act by inhibiting key enzymes in plant metabolic pathways. For example, some inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis.[6][7][8]
-
Fungicides: Fungicidal pyrazoles can disrupt fungal respiration or other vital cellular processes.
-
Insecticides: A notable class of phenylpyrazole insecticides targets the central nervous system of insects, often by blocking GABA-gated chloride channels.
A prominent example of a commercial herbicide with a core structure derived from a 1,3-dicarbonyl equivalent is Pinoxaden . Pinoxaden is a post-emergence graminicide used for the control of grass weeds in cereal crops.[1][9][10] Its synthesis, while starting from a malonate derivative rather than a pre-formed diketone, follows the same fundamental principle of forming a pyrazole-like ring system through cyclization with a hydrazine derivative.[1][3][11]
The industrial synthesis of Pinoxaden highlights the adaptability of this core synthetic strategy. It begins with the preparation of a substituted phenylmalonamide, which then undergoes cyclization with an oxadiazepine dihydrobromide to form the fused heterocyclic core of the molecule.[1] This demonstrates that the 1,3-dicarbonyl synthon can be generated in situ or that related structures like malonamides can serve as effective precursors for the formation of these important agrochemical scaffolds.
Experimental Protocol: Synthesis of a Model Phenylpyrazole from this compound
This protocol provides a general method for the synthesis of a 3-ethyl-5-phenyl-1H-pyrazole, a representative pyrazole derivative, from this compound and hydrazine hydrate. This procedure can be adapted for the synthesis of a variety of substituted pyrazoles by using different hydrazine derivatives.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₁₁H₁₂O₂ | 176.21 | 1.76 g (10 mmol) | |
| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | 0.5 mL (10 mmol) | Corrosive and toxic. Handle with care in a fume hood. |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |
| Distilled Water | H₂O | 18.02 | As needed | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | As needed | For neutralization | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.76 g, 10 mmol) and ethanol (20 mL). Stir the mixture at room temperature until the diketone is fully dissolved.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise. After the addition is complete, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 30 mL of ethyl acetate and 30 mL of distilled water. Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 3-ethyl-5-phenyl-1H-pyrazole.
Figure 2: Step-by-step experimental workflow for pyrazole synthesis.
Conclusion and Future Perspectives
This compound and related β-dicarbonyl compounds are undeniably powerful building blocks in the synthesis of agrochemically relevant heterocyclic scaffolds. The straightforward and high-yielding nature of the Knorr pyrazole synthesis and its variations makes it an attractive strategy for the rapid generation of diverse compound libraries for biological screening. The commercial success of phenylpyrazole agrochemicals like Pinoxaden underscores the potential of this chemical class. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, including the use of green solvents and catalysts, as well as the design and synthesis of novel pyrazole derivatives with improved efficacy, selectivity, and environmental profiles. The continued exploration of the chemical space around the pyrazole core, facilitated by versatile precursors like this compound, will undoubtedly lead to the discovery of the next generation of crop protection agents.
References
-
Pinoxaden (Ref: NOA 407855). AERU - University of Hertfordshire. Available at: [Link]
-
Kilogram synthesis of pinoxaden. ResearchGate. Available at: [Link]
-
Bioinspired Synthesis of Pinoxaden Metabolites Using a Site-Selective C–H Oxidation Strategy. ACS Publications. Available at: [Link]
-
Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. DOI. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. Available at: [Link]
-
Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. PMC - NIH. Available at: [Link]
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed. Available at: [Link]
- CN110294768B - Method for synthesizing pinoxaden through 2, 6-diethyl-4-methyl phenylmalonate. Google Patents.
-
Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides. PubMed. Available at: [Link]
-
Preparation method of pinoxaden. Eureka | Patsnap. Available at: [Link]
-
Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. RSC Publishing. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]
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- 6. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation method of pinoxaden - Eureka | Patsnap [eureka.patsnap.com]
Application Protocol for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from 1-Phenylpentane-1,3-dione
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a significant heterocyclic compound widely recognized for its pharmaceutical applications, most notably as the neuroprotective drug Edaravone.[1][2] The protocol details a robust and efficient method starting from 1-phenylpentane-1,3-dione and phenylhydrazine via an acid-catalyzed cyclocondensation reaction, a variant of the classic Knorr pyrazole synthesis.[3][4][5][6] This document is structured to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, and analytical characterization methods to ensure scientific rigor and reproducibility.
Introduction and Scientific Background
1-Phenyl-3-methyl-5-pyrazolone is a cornerstone molecule in medicinal chemistry and process development.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The parent compound itself, Edaravone, is a potent antioxidant and free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[1]
The synthesis of pyrazole and pyrazolone rings is a fundamental transformation in organic chemistry. The Knorr pyrazole synthesis, first reported by Ludwig Knorr, describes the condensation of a β-ketoester with a hydrazine derivative.[5] This principle is broadly applicable to various 1,3-dicarbonyl compounds, including the 1,3-diketone specified in this protocol, this compound.[7][8] The reaction with a substituted hydrazine, such as phenylhydrazine, proceeds via a cyclocondensation mechanism to form a stable, aromatic pyrazole ring system.[5]
A critical aspect of this synthesis, when using an unsymmetrical 1,3-diketone like this compound, is regioselectivity. The reaction can potentially yield two different regioisomers. However, the reaction conditions, particularly the pH, can be controlled to favor the desired product. Generally, the more nucleophilic nitrogen of phenylhydrazine (the unsubstituted -NH2) preferentially attacks the more electrophilic carbonyl carbon of the diketone. In this compound (benzoylacetone), the carbonyl carbon adjacent to the phenyl group is less electrophilic due to resonance, while the carbonyl carbon adjacent to the methyl group is more susceptible to nucleophilic attack. This directs the regioselectivity of the initial condensation step.
Reaction Mechanism and Workflow
The synthesis of 1-phenyl-3-methyl-5-pyrazolone from this compound and phenylhydrazine proceeds through a well-established cyclocondensation pathway. The key steps are outlined below.
2.1. Proposed Reaction Mechanism
The reaction is typically acid-catalyzed and involves the following sequence:
-
Initial Condensation: The terminal amino group of phenylhydrazine performs a nucleophilic attack on the more reactive acetyl carbonyl of this compound to form a carbinolamine intermediate.
-
Dehydration to Hydrazone: The carbinolamine readily dehydrates under acidic conditions to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then carries out an intramolecular nucleophilic attack on the remaining benzoyl carbonyl group.
-
Final Dehydration: A final dehydration step from the cyclic intermediate leads to the formation of the aromatic pyrazole ring, yielding 1-phenyl-3-methyl-5-pyrazolone.
The overall transformation can be visualized as follows:
Caption: Reaction mechanism for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.
2.2. Experimental Workflow Overview
The overall experimental process is designed for efficiency and safety, encompassing reaction setup, monitoring, workup, and purification.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| This compound | C₁₁H₁₂O₂ | 176.21 | 5.0 g | 28.4 | Sigma-Aldrich |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 3.1 g (2.8 mL) | 28.7 | Acros Organics |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | - | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | As needed | - | In-house |
3.2. Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
3.3. Safety Precautions
-
Phenylhydrazine is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle phenylhydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Conduct the reaction in a fume hood to avoid inhalation of vapors.
3.4. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.4 mmol) and absolute ethanol (50 mL). Stir the mixture until the diketone is fully dissolved.
-
Addition of Reactants: In a fume hood, carefully add phenylhydrazine (2.8 mL, 28.7 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 to 3 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. Spot the starting material and the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is complete when the spot corresponding to this compound has disappeared.
-
Product Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product should begin to precipitate as a pale yellow solid. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Transfer the purified solid to a watch glass and dry it in a vacuum oven at 60-70 °C for 2 hours or until a constant weight is achieved.
-
Yield Calculation: Weigh the final product and calculate the percentage yield. The expected yield is typically in the range of 85-95%.
Characterization and Data Analysis
The identity and purity of the synthesized 1-phenyl-3-methyl-5-pyrazolone should be confirmed using standard analytical techniques.
4.1. Physical Properties
| Property | Expected Value |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 127-130 °C |
4.2. Spectroscopic Data
-
FT-IR (KBr, cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹, broad, indicating tautomeric forms), C=O stretching (around 1700 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).
-
¹H NMR (400 MHz, CDCl₃, δ ppm): The spectrum is expected to show signals for the methyl protons (singlet, ~2.2 ppm), methylene protons of the CH form (singlet, ~3.4 ppm), and aromatic protons of the phenyl ring (multiplet, ~7.1-7.9 ppm). Note that the presence of different tautomers can lead to the appearance of multiple sets of signals.[1]
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): Expected signals include those for the methyl carbon (~16 ppm), methylene carbon (~42 ppm), aromatic carbons (~118-138 ppm), and the carbonyl carbon (~170 ppm).
Conclusion
The protocol described herein provides a reliable and high-yielding method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone from this compound and phenylhydrazine. The procedure is based on the well-established Knorr pyrazole synthesis and can be readily implemented in a standard organic chemistry laboratory. By understanding the underlying reaction mechanism and adhering to the specified safety precautions, researchers can efficiently produce this valuable pharmaceutical intermediate for further applications in drug discovery and development.
References
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
- Black, D. S., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12, 28653-28659.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Al-Mulla, A. (2017). A review: biological importance of pyrazole derivatives. Arabian Journal of Chemistry, 10, S1626-S1649.
- Faria, J. V., et al. (2017). The Knorr Pyrazole Synthesis: A Mechanistic and Kinetic Study. The Journal of Organic Chemistry, 82(21), 11345–11354.
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4783, Edaravone. Retrieved from [Link]
- Elguero, J., et al. (1996). The Tautomerism of Heterocycles. Academic Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Eicher, T., et al. (2013).
- Aggarwal, V. K., et al. (2007). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines. Synlett, 2006(20), 3267-3270.
- Journal of Chemical Sciences. (2021).
- National Toxicology Program. (1978). Bioassay of 1-Phenyl-3-methyl-5-pyrazolone for Possible Carcinogenicity. (NTP-TR-141). U.S.
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- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. chemhelpasap.com [chemhelpasap.com]
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- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Chelate Formation with 1-Phenylpentane-1,3-dione
Introduction: The Versatility of β-Diketones in Coordination Chemistry
β-Diketones, and specifically 1-phenylpentane-1,3-dione, represent a pivotal class of organic compounds in the field of coordination chemistry. Their remarkable ability to form stable chelate complexes with a wide array of metal ions has established them as indispensable ligands in various scientific and industrial applications, ranging from catalysis to materials science.[1] The key to their chelating prowess lies in their unique molecular structure, which facilitates a dynamic equilibrium between keto and enol tautomeric forms.
The enol form is particularly crucial for metal ion coordination. Deprotonation of the enolic hydroxyl group results in a monoanionic ligand that can coordinate with a metal ion through its two oxygen atoms, acting as a bidentate chelating agent. This coordination typically leads to the formation of a highly stable six-membered ring, a favored structural motif in coordination chemistry.[1] The stability of the resulting metal β-diketonate complexes underpins their utility as catalysts and as precursors for advanced materials.[1]
This compound, with its phenyl substituent, exhibits electronic properties that influence the stability and reactivity of its metal chelates. This guide provides a comprehensive overview of the principles and protocols for the formation of metal chelates with this compound, aimed at researchers, scientists, and professionals in drug development.
Keto-Enol Tautomerism: The Foundation of Chelation
The ability of this compound to form metal chelates is intrinsically linked to its existence in a tautomeric equilibrium between the diketo and enol forms. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group and the phenyl ring.[1]
Figure 1: Keto-enol tautomerism of this compound.
The position of this equilibrium is influenced by factors such as the solvent polarity. In non-polar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond. Conversely, polar solvents can favor the keto form by competing for hydrogen bonding.
General Protocol for the Synthesis of a Metal(II) Chelate of this compound
This protocol provides a general method for the synthesis of a Metal(II) bis(1-phenylpentane-1,3-dionate) complex. This procedure can be adapted for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)
-
Methanol or Ethanol
-
Deionized water
-
Base (e.g., Sodium hydroxide or ammonia solution, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of the Ligand: In a round-bottom flask, dissolve 2 molar equivalents of this compound in a suitable volume of methanol or ethanol (e.g., 50 mL for 10 mmol of ligand) with stirring.
-
Dissolution of the Metal Salt: In a separate beaker, dissolve 1 molar equivalent of the Metal(II) salt in a minimal amount of deionized water or the same alcohol solvent.
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation of the metal chelate may be observed.
-
pH Adjustment (Optional): For some metal ions, the reaction may be facilitated by the addition of a base to deprotonate the enol form of the ligand. A dilute solution of sodium hydroxide or ammonia can be added dropwise until a precipitate is formed or the reaction is complete (as indicated by a persistent color change). The optimal pH for complex formation can vary depending on the metal ion.
-
Reaction Completion: The reaction mixture is typically stirred at room temperature for 1-2 hours or gently refluxed for 30-60 minutes to ensure complete formation of the complex.
-
Isolation of the Product: Cool the reaction mixture to room temperature, and if a precipitate has formed, cool it further in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with small portions of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials. Subsequently, wash with deionized water to remove any inorganic salts.
-
Drying: Dry the resulting solid product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride or silica gel) or in a vacuum oven at a moderate temperature.
Figure 2: General workflow for the synthesis of a metal chelate.
Protocols for Characterization of Metal Chelates
The synthesized metal chelates should be thoroughly characterized to confirm their identity, purity, and structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to confirm the coordination of the β-diketonate ligand to the metal ion.
-
Protocol:
-
Acquire an IR spectrum of the free this compound ligand and the synthesized metal complex.
-
Prepare the samples as KBr pellets or as a mull in Nujol.
-
Record the spectra over the range of 4000-400 cm⁻¹.
-
-
Interpretation:
-
The spectrum of the free ligand will show a broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to the enol form.[1]
-
A strong C=O stretching band will be observed around 1600 cm⁻¹ due to the conjugated carbonyl group in the enol tautomer.[1]
-
Upon chelation, the O-H band will disappear, indicating the deprotonation of the enolic hydroxyl group.
-
The C=O stretching frequency will typically shift to a lower wavenumber, providing evidence of coordination to the metal ion.
-
The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the M-O stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal ion.
-
Protocol:
-
Prepare dilute solutions of the metal complex in a suitable solvent (e.g., chloroform, dichloromethane, or ethanol).
-
Record the absorption spectrum over the range of 200-800 nm.
-
-
Interpretation:
-
The spectra will typically show intense bands in the UV region (200-400 nm) due to π-π* and n-π* transitions within the ligand.
-
For transition metal complexes, weaker d-d transition bands may be observed in the visible region (400-800 nm). The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic metal complexes (e.g., Zn(II), Ni(II) in a square planar geometry), NMR spectroscopy can provide detailed structural information.
-
Protocol:
-
Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Interpretation:
-
The disappearance of the enolic proton signal (typically a broad singlet) in the ¹H NMR spectrum confirms chelation.
-
Shifts in the positions of the ligand's proton and carbon signals upon coordination can provide information about the electronic environment of the chelate ring.
-
Data Presentation: Stability of Metal Chelates
The stability of metal chelates is a critical parameter, often expressed as the formation constant (K) or its logarithm (log K). Higher values indicate greater stability. While specific stability constant data for this compound are not extensively reported in readily available literature, data for the closely related ligand benzoylacetone (1-phenylbutane-1,3-dione) can provide a valuable reference point. The additional methyl group in this compound is expected to have a minor electronic effect on the stability constants.
Table 1: Stepwise Stability Constants (log K) of some Metal(II) Complexes with Benzoylacetone in 75% Dioxane-Water
| Metal Ion | log K₁ | log K₂ |
| Cu(II) | 12.70 | 11.55 |
| Ni(II) | 11.12 | 9.98 |
| Co(II) | 10.75 | 9.60 |
| Zn(II) | 10.20 | 9.35 |
Data is illustrative and based on values for a similar β-diketone. Actual values for this compound may vary.
The order of stability, Cu(II) > Ni(II) > Co(II) > Zn(II), generally follows the Irving-Williams series, which is typical for divalent first-row transition metal complexes.
Protocol for Spectrophotometric Determination of Stoichiometry and Stability Constant
The stoichiometry and stability constant of a metal chelate can be determined using spectrophotometric methods, such as the mole ratio method or Job's method of continuous variation.
Job's Method of Continuous Variation
-
Principle: A series of solutions are prepared in which the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λ_max of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Protocol:
-
Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent system (e.g., 75% dioxane-water).
-
Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1 of metal:ligand) while keeping the total volume constant. The total concentration of metal plus ligand should be constant in all solutions.
-
Adjust the pH of each solution to a value where the complex formation is optimal.[2]
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
Figure 3: Workflow for Job's method of continuous variation.
-
Calculation of Stability Constant (for a 1:1 complex): The stability constant (K) can be calculated from the data obtained from Job's plot using the following equation: K = [ML] / ([M][L]) Where the concentrations of the free metal ([M]), free ligand ([L]), and the complex ([ML]) at equilibrium can be determined from the absorbance data.
Applications in Research and Development
Metal chelates of this compound and related β-diketones have found applications in several areas:
-
Catalysis: These complexes can act as catalysts in various organic reactions, such as polymerization, oxidation, and reduction.[1]
-
Materials Science: They are used as precursors for the synthesis of metal oxide nanoparticles and thin films through techniques like chemical vapor deposition (CVD) and sol-gel processes.
-
Luminescent Materials: Lanthanide complexes with β-diketonate ligands are known for their strong luminescence, making them suitable for applications in lighting, displays, and bio-imaging.
Conclusion
This compound is a versatile ligand for the formation of a wide range of metal chelates. Understanding the principles of its keto-enol tautomerism and applying systematic synthesis and characterization protocols are key to harnessing the full potential of these complexes. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to explore the rich coordination chemistry of this compound and to develop novel applications for its metal chelates.
References
-
ResearchGate. (2025). Metal chelates of 5-aryl-1-phenyl-4-pentene-1,3-diones. Retrieved from [Link]
-
Hakimi, M., et al. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. Retrieved from [Link]
-
Scholars Research Library. (2010). Formation Constants of Lanthanide Metal Ions Chelates With Some Substituted Pyrazoles in Different Solvent Composition. Archives of Applied Science Research, 2(1), 8-13. Retrieved from [Link]
-
SciSpace. (n.d.). Stability constants of mixed ligand complexes of transition metal(ii) ions with 2-{(e) -. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2016). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF La(III), Ce(III) METAL COMPLEXES WITH PHENYLALANINE. IJRPC 2016, 6(4), 806-810. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and identifiction of metal complexes of 1- phenyl -3,(2-(5-phenyl amine)-1,3,4-thiadiazole -2-yl)phenyl thiourea. Retrieved from [Link]
-
Hakimi, et al. (2012). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. ResearchGate. Retrieved from [Link]
-
Thompson, R. B. (2010, February 12). The Home Scientist 016 - Synthesize Copper Compounds. YouTube. Retrieved from [Link]
-
Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]
-
Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Retrieved from [Link]
-
Global Journal of Engineering Science and Researches. (2019). DETERMINATION OF STABILITY CONSTANTS OF METAL–LIGAND COMPLEXES SPECTROPHOTOMETRICALLY. Retrieved from [Link]
-
Current Research Web. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. Curr. Sci. Int., 7(4): 873-883. Retrieved from [Link]
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Application Notes and Protocols: Condensation Reactions of 1-Phenylpentane-1,3-dione with Hydrazines for Pyrazole Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrazole Scaffolds
Pyrazoles, a class of five-membered heterocyclic compounds, represent a cornerstone in modern medicinal chemistry and drug development.[1][2] Their rigid, planar structure and unique arrangement of nitrogen atoms allow them to act as versatile scaffolds, capable of engaging with biological targets through a variety of non-covalent interactions. The presence of the pyrazole nucleus is a defining feature in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction therapy Sildenafil, and the anti-obesity drug Rimonabant.[1]
One of the most robust and fundamental methods for constructing this privileged scaffold is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3][4] This guide focuses specifically on the reactions of 1-phenylpentane-1,3-dione, an unsymmetrical diketone, with various hydrazines. The unsymmetrical nature of this precursor presents a fascinating challenge and opportunity in regiochemical control, making a deep understanding of the reaction mechanism and influencing factors critical for any researcher aiming to synthesize polysubstituted pyrazoles for screening and development.[5]
Part 1: The Knorr Pyrazole Synthesis - Mechanistic Deep Dive
The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic cyclocondensation.[1][3] The process is typically catalyzed by acid, which activates the carbonyl groups towards nucleophilic attack.[4] With an unsymmetrical diketone like this compound, the reaction pathway becomes more complex, as the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons.
Causality of the Reaction Pathway:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on one of the carbonyl carbons of the 1,3-diketone. In the case of this compound, this can be either the C1 carbonyl (adjacent to the phenyl group) or the C3 carbonyl (adjacent to the methyl group).
-
Formation of Hydrazone Intermediate: This attack, followed by dehydration, forms a hydrazone intermediate. Since the initial attack can happen at two different sites, a mixture of hydrazone intermediates is possible.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[6]
The critical question for the synthetic chemist is one of regioselectivity : which regioisomer will be the major product? The outcome is dictated by the relative reactivity of the two carbonyl groups and the steric and electronic properties of both the diketone and the hydrazine.
-
Electronic Effects: The C1 carbonyl, being conjugated with the phenyl ring, is generally less electrophilic than the C3 carbonyl, which is adjacent to the electron-donating methyl group.
-
Steric Effects: The phenyl group at C1 presents a greater steric hindrance compared to the methyl group at C3, potentially favoring attack at the C3 position.
-
Hydrazine Substituent: When a substituted hydrazine (e.g., phenylhydrazine) is used, the nucleophilicity of the two nitrogen atoms differs, adding another layer of complexity to the regiochemical outcome.
The interplay of these factors determines the final ratio of the two possible pyrazole regioisomers.[5][7]
Visualizing the Mechanism
Caption: Regioselective pathways in Knorr pyrazole synthesis.
Part 2: Optimizing Reaction Conditions for Regiocontrol
Achieving a high yield of the desired regioisomer is paramount. The choice of solvent and catalyst can dramatically influence the reaction's outcome.
-
Solvents: While ethanol is a conventional solvent, its use often leads to mixtures of regioisomers. Research has shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve regioselectivity.[7][8] These solvents are strong hydrogen bond donors and can preferentially solvate and stabilize one of the transition states over the other, thereby directing the reaction towards a single isomer.[7]
-
Catalysts: The reaction can be performed under acidic, neutral, or basic conditions.
-
Acid Catalysis (e.g., Acetic Acid, HCl): This is the most common approach. The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.[4]
-
Solvent-Free/Solid-State Catalysis: Eco-friendly methods using catalysts like nano-silica sulfuric acid have been developed, offering advantages such as short reaction times, high yields, and simple work-up procedures.[9]
-
-
Temperature: Most condensations proceed efficiently at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. Microwave irradiation has also been employed to accelerate the reaction.[10]
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes expected outcomes based on literature precedents for the reaction of an unsymmetrical β-diketone with a substituted hydrazine.
| Diketone | Hydrazine | Solvent | Catalyst | Major Product | Regiomeric Ratio (approx.) | Reference |
| 1-Aryl-4,4,4-trifluoro-1,3-dione | Arylhydrazine | Ethanol | None | Mixture | ~50:50 | [1] |
| 1-Aryl-4,4,4-trifluoro-1,3-dione | Arylhydrazine | DMAc | HCl | 1-Aryl-5-aryl'-3-CF₃-pyrazole | >98:2 | [1] |
| Substituted 1,3-diketone | Methylhydrazine | Ethanol | None | Mixture | Variable | [8] |
| Substituted 1,3-diketone | Methylhydrazine | HFIP | None | 5-Substituted Isomer | >97:3 | [8] |
| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine | Solvent-Free | Nano-Silica H₂SO₄ | 1,3,5-Triphenylpyrazole | High Yield | [9] |
Part 3: Experimental Protocols
These protocols provide a framework for the synthesis and characterization of pyrazoles derived from this compound.
General Experimental Workflow
Caption: Standard workflow for pyrazole synthesis and analysis.
Protocol 1: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazole
Objective: To synthesize 3-methyl-1,5-diphenyl-1H-pyrazole via the condensation of this compound with phenylhydrazine under acidic conditions, favoring the isomer resulting from attack at the less-hindered carbonyl.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 1.76 g, 10 mmol)
-
Phenylhydrazine (1.0 eq, e.g., 1.08 g, 10 mmol)
-
Glacial Acetic Acid (approx. 20 mL)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.76 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the diketone is fully dissolved.
-
Slowly add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous mixture for 15-20 minutes to complete precipitation.
Work-up and Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL).
-
Optional Extraction: If an oil forms instead of a solid, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point of the purified solid.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure as 3-methyl-1,5-diphenyl-1H-pyrazole and assess its purity.
Protocol 2: Regiocontrolled Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole
Objective: To synthesize 5-methyl-1,3-diphenyl-1H-pyrazole by leveraging a fluorinated solvent to alter the regioselectivity of the condensation.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 1.76 g, 10 mmol)
-
Phenylhydrazine (1.0 eq, e.g., 1.08 g, 10 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 20 mL)
-
Deionized Water
-
Dichloromethane
Equipment:
-
Same as Protocol 1, with appropriate safety measures for handling fluorinated solvents.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) in HFIP (20 mL) at room temperature.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The use of HFIP often allows the reaction to proceed efficiently without heating.[7][8]
-
Monitor the reaction by TLC. The formation of the second regioisomer should be significantly suppressed.
Work-up and Purification:
-
Once the reaction is complete, remove the HFIP solvent using a rotary evaporator (ensure the vacuum trap is cooled effectively).
-
Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization as needed to obtain pure 5-methyl-1,3-diphenyl-1H-pyrazole.
Characterization:
-
Confirm the structure and regiochemistry using 2D NMR techniques (e.g., NOESY or HMBC) in addition to standard 1D NMR and MS analysis.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2482-2489. [Link]
- Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Recent advances in the synthesis of pyrazole derivatives: a review. Current Organic Synthesis, 11(4), 545-573.
- Patents.google.com. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. [Link]
- Alarafi, N., et al. (2021). Synthesis of Pyrazole Derivatives.
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Rostamizadeh, S., et al. (2011). Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine under different reaction conditions. ResearchGate. Retrieved from [Link]
- Penieres-Carrillo, G., et al. (2024). Preparation of N-heterylarenes from the perspective of phenylhydrazine-based under the principles green chemistry. Current Chemistry Letters, 13(3), 753-764.
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Retrieved from [Link]
- Manjula, M., et al. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o602.
- Sharma, S., & Sharma, P. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Chandra, et al. (2013).
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
- Ghavan, R. S., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society, 96(11), 1435-1439.
- Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 103, 515-529.
-
ResearchGate. (n.d.). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
-
PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Retrieved from [Link]
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved from [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]
- Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
-
ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of 5-Phenylpent-1-en-4-yn-3-one with Arylhydrazines. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. jk-sci.com [jk-sci.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylpentane-1,3-dione
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 1-Phenylpentane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just protocols, but a deep understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively. This compound is a valuable β-diketone intermediate used in the synthesis of heterocycles and as a chelating agent.[1][2] Its successful synthesis hinges on carefully controlling reaction conditions to minimize predictable side reactions.
Section 1: Understanding the Core Synthesis: The Crossed Claisen Condensation
The most prevalent and reliable method for synthesizing this compound is a base-mediated Crossed Claisen Condensation . This reaction involves the acylation of a ketone enolate (from acetophenone) by an ester (ethyl propionate).[1][3]
The overall transformation is as follows:
-
Reactants: Acetophenone and Ethyl Propionate
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Product: this compound
The mechanism proceeds in several key stages, which are crucial to understanding potential failure points:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a nucleophilic enolate.
-
Nucleophilic Attack: The acetophenone enolate attacks the electrophilic carbonyl carbon of the ester (ethyl propionate), forming a tetrahedral intermediate.[4]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, expelling an alkoxide (ethoxide) leaving group to form the β-diketone product.[5]
-
Irreversible Deprotonation: The newly formed this compound has a highly acidic methylene proton between the two carbonyl groups. The alkoxide base rapidly deprotonates the product to form a resonance-stabilized enolate salt. This final, essentially irreversible step is critical as it drives the entire reaction equilibrium towards the product.[5]
Caption: The mechanism of the Crossed Claisen Condensation.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yield is the most common issue and typically points to one of three areas: competing side reactions, suboptimal base conditions, or reagent quality. The primary side reaction is the self-condensation of ethyl propionate , which competes with the desired crossed condensation.[6][7] Additionally, using a weak base or less than a full stoichiometric equivalent will fail to drive the reaction to completion.[5] Finally, the presence of water or ethanol in the reaction can quench the base and inhibit enolate formation.
Q2: I've identified a significant amount of ethyl 2-methyl-3-oxopentanoate in my crude product. What is this and how do I prevent it?
A2: This byproduct is the result of the self-condensation of ethyl propionate , a competing Claisen condensation pathway.[8][9][10] It occurs when one molecule of ethyl propionate forms an enolate and attacks another molecule of ethyl propionate. To minimize this:
-
Control Temperature: Run the reaction at a lower temperature (0 °C to room temperature) to favor the thermodynamically preferred crossed condensation.
-
Addition Order: Slowly add the acetophenone to a mixture of the base and ethyl propionate. This maintains a low concentration of the ketone enolate, encouraging it to react with the more abundant ester.
Q3: Why is it critical to use a base like sodium ethoxide (NaOEt) when using ethyl propionate, as opposed to, for example, sodium methoxide (NaOMe)?
A3: This is to prevent a side reaction called transesterification .[4][11] If the alkoxide of the base (methoxide) differs from the alkoxy group of the ester (ethoxide), they can exchange, creating a mixture of ethyl propionate and methyl propionate. This leads to the formation of an undesired mixture of β-diketone products, complicating purification. Always match the alkoxide base to the ester. Alternatively, a non-nucleophilic base like sodium hydride (NaH) can be used, which avoids this issue entirely.
Q4: My product appears to decompose during aqueous workup. What is happening?
A4: The 1,3-dicarbonyl moiety is susceptible to retro-Claisen (hydrolytic) cleavage under harsh basic or acidic conditions.[12][13] If a strong base (like excess NaOH) or a strong acid is used during workup, it can attack one of the carbonyls, leading to the cleavage of the C-C bond between the carbonyl carbons. To avoid this, perform a mild workup. Quench the reaction by pouring it over ice and then neutralize carefully with a weak acid, such as dilute acetic acid or a saturated ammonium chloride solution, until the solution is just acidic.
Section 3: Troubleshooting Guide: A Symptom-Based Approach
This table provides a quick reference for diagnosing and solving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or Insufficient Base: The base (e.g., NaOEt) has degraded due to moisture, or less than one full equivalent was used.[5] 2. Wet Reagents/Solvents: Trace water in acetophenone, ethyl propionate, or the solvent will consume the strong base. | 1. Use freshly prepared sodium ethoxide or commercially available sodium hydride. Ensure at least a 1:1 molar ratio of base to the limiting reagent (acetophenone). 2. Dry all solvents and reagents thoroughly before use. Distill liquid reagents if necessary. |
| Significant Ester Self-Condensation Byproduct | 1. Reaction Temperature Too High: Higher temperatures can increase the rate of the undesired self-condensation. 2. Poor Mixing/Addition Rate: Adding reagents too quickly can create localized areas of high concentration. | 1. Maintain the reaction temperature between 0 °C and room temperature. 2. Add the ketone dropwise to the stirred solution of the base and ester over 30-60 minutes to ensure homogeneity. |
| Multiple Unidentified Spots on TLC | 1. Transesterification: The alkoxide base did not match the ester.[11] 2. Aldol Side Reactions: Self-condensation of acetophenone may occur, though it is generally less favorable than the Claisen reaction. | 1. Ensure the R-group in your R-O-Na base matches the R'-group in your R'-O-C=O ester. Or, use NaH. 2. Maintain low reaction temperatures to disfavor the aldol pathway. |
| Product is an Oil and Difficult to Purify | 1. Contamination: The crude product contains unreacted starting materials and side products. 2. Keto-Enol Tautomerism: The product exists as a mixture of keto and enol tautomers, which can affect its physical properties.[14] | 1. An effective purification method involves forming a copper(II) chelate. Add aqueous copper(II) acetate to a solution of the crude product; the copper chelate of the β-diketone will precipitate. Filter the solid, wash it, and then decompose the chelate with dilute sulfuric acid to liberate the pure β-diketone. 2. This is a natural property of the molecule. Purification should focus on removing other chemical species. |
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize yield by controlling the key variables discussed above.
Reagents & Molar Equivalents
| Reagent | Molar Eq. | Mol. Wt. | Moles | Amount |
|---|---|---|---|---|
| Sodium Metal | 1.1 | 22.99 | 0.11 | 2.53 g |
| Absolute Ethanol | - | 46.07 | - | 50 mL |
| Ethyl Propionate | 1.2 | 102.13 | 0.12 | 12.26 g (13.8 mL) |
| Acetophenone | 1.0 | 120.15 | 0.10 | 12.02 g (11.6 mL) |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.53 g, 0.11 mol) portion-wise, allowing the vigorous reaction to subside between additions. Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to 0 °C in an ice bath.
-
Reaction Setup: While maintaining the inert atmosphere and 0 °C temperature, add ethyl propionate (13.8 mL, 0.12 mol) to the sodium ethoxide solution.
-
Addition of Ketone: Add acetophenone (11.6 mL, 0.10 mol) dropwise to the stirred solution over a period of 45 minutes. A thick, yellowish precipitate (the sodium salt of the product) should begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The reaction mixture will become a thick slurry.
-
Workup: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 100 mL of water. Stir until all solids dissolve. Transfer the mixture to a separatory funnel and extract twice with 50 mL of diethyl ether to remove any unreacted, non-acidic starting materials. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 10% aqueous acetic acid with stirring. Check the pH with litmus paper to ensure it is slightly acidic (pH ~5-6). The this compound will separate as a pale yellow oil or solid.
-
Isolation: Extract the product from the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts, wash with 50 mL of saturated sodium bicarbonate solution, then with 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or by the copper chelate method described in the troubleshooting guide.
Section 5: Visualizing Competing Reaction Pathways
Understanding the reaction landscape is key to troubleshooting. The desired reaction must outcompete several potential side reactions.
Caption: Key reaction pathways in the synthesis of this compound.
References
- Vertex AI Search Result. "Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields". Google Search.
- Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023). YouTube.
- Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields:. (2023). Toppr.
- Self condensation of two moles of ethyl acetate in the presence of sodium ethoxide yields :-. (2018). Doubtnut.
- This compound | 5331-64-6. Benchchem.
- Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Infinity Learn.
- The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones. (2024). Journal of Chemical Education.
- Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.
- This compound | 5331-64-6 | FAA33164. Biosynth.
- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2025). ResearchGate.
- Ch21: Claisen condensation. University of Calgary.
- The alkaline hydrolysis of .beta.-dicarbonyl compounds. ACS Publications.
- Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for... (2025). ResearchGate.
- Process for the preparation of linear 1,3-diketones. Google Patents.
Sources
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- 6. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
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- 10. Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [infinitylearn.com]
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- 14. This compound | 5331-64-6 | Benchchem [benchchem.com]
Purification techniques for 1-Phenylpentane-1,3-dione
Technical Support Center: 1-Phenylpentane-1,3-dione
Welcome to the technical support guide for the purification of this compound (CAS: 5331-64-6). This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this versatile β-diketone, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section tackles specific problems you may encounter during the purification workflow. Each entry details the likely cause and provides a robust, step-by-step protocol for resolution.
Issue 1: My final product is an oily liquid, not the expected solid. How can I induce crystallization?
Expert Analysis: This is the most common issue reported. While this compound can be a solid, it has a low melting point. The presence of even minor impurities, such as residual solvents or reaction side-products, can significantly depress the freezing point, causing the compound to present as an oil or a waxy semi-solid at room temperature. The key is to achieve very high purity and select an appropriate crystallization solvent system. The product is often isolated as a colorless or pale yellow oil after chromatography.[1][2]
Recommended Protocol: Solvent-Diffusion Recrystallization
This technique is gentle and often effective for oils that are reluctant to crystallize.
-
Solvent Selection: Choose a solvent in which the dione is highly soluble (e.g., Dichloromethane, Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Pentane).
-
Preparation: Dissolve your oily product in a minimal amount of the "good" solvent in a small beaker or vial.
-
Setup: Place this vial inside a larger, sealable jar containing a 1-2 cm layer of the anti-solvent. Ensure the anti-solvent level is below the top of the inner vial.
-
Diffusion: Seal the larger jar. The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of your product and promoting the slow growth of high-quality crystals.
-
Incubation: Leave the setup undisturbed at room temperature for 24-48 hours. If no crystals form, moving the setup to a 4°C refrigerator can be effective.
-
Isolation: Once crystals have formed, carefully collect them by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Issue 2: My column chromatography provides poor separation between the dione and a close-running impurity.
Expert Analysis: The challenge here is often twofold: the inherent keto-enol tautomerism of the dione and the polarity of the impurity. The keto and enol forms can have slightly different polarities, leading to band broadening on silica gel.[3] If an impurity has a polarity that falls within this range, separation becomes difficult. The solution lies in optimizing the mobile phase to maximize the difference in retention factors (Rƒ).
Recommended Protocol: Mobile Phase Optimization
-
Baseline Assessment: First, determine the Rƒ of your product and the impurity in a standard solvent system, such as 20% Ethyl Acetate in Hexane (AcOEt:Hexane = 1:5).
-
Polarity Adjustment: If the Rƒ values are too close (ΔRƒ < 0.1), systematically adjust the mobile phase polarity.
-
To increase separation from a less polar impurity: Decrease the percentage of the polar solvent (e.g., move from 20% to 10% AcOEt).
-
To increase separation from a more polar impurity: A very slight increase in polarity may help, but often switching to a different solvent system is more effective.
-
-
Solvent System Modification: Incorporating a third solvent can modulate selectivity. Adding a small amount (0.5-1%) of a more polar solvent like isopropanol or a less polar one like dichloromethane to your primary system can alter the interactions with the silica stationary phase and improve separation.
-
Dry Loading: To ensure sharp bands, always adsorb your crude product onto a small amount of silica gel and load it dry onto the column, rather than loading it dissolved in a strong solvent.
Table 1: Suggested Mobile Phase Systems for Column Chromatography
| Impurity Type | Recommended Starting System (v/v) | Rationale |
|---|---|---|
| Non-polar (e.g., unreacted starting material) | 10-15% Ethyl Acetate in Hexane | Maximizes retention of the more polar dione while eluting impurities quickly.[2] |
| Moderately Polar | 20-30% Ethyl Acetate in Hexane | A good general-purpose system providing balanced elution. |
| Polar Side-Products | 10% Dichloromethane in Hexane, gradient to 50% | Dichloromethane offers different selectivity compared to ethyl acetate and can help resolve stubborn impurities. |
Frequently Asked Questions (FAQs)
Q1: How does keto-enol tautomerism affect the purification and analysis of this compound?
Answer: This is a critical concept for this molecule. This compound exists as an equilibrium between its keto and enol forms. The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring.[3]
-
During Purification: In non-polar environments, like typical chromatography solvents (Hexane/Ethyl Acetate), the enol form is favored.[3] This can sometimes lead to streaking or broadened spots on TLC plates if the interconversion is slow. However, for practical purposes on a silica gel column, it often behaves as a single compound.
-
During Analysis (NMR): The tautomerism is most apparent in ¹H NMR spectroscopy. You will observe two distinct sets of signals corresponding to both the keto and enol forms. The enol form is characterized by a downfield signal (typically >15 ppm) for the enolic proton. The ratio of the two forms can be calculated from the integration of their respective signals and is highly dependent on the solvent used for the NMR analysis (e.g., CDCl₃ vs. DMSO-d₆).
Q2: What is the most reliable method for assessing the final purity of my product?
Answer: A combination of methods is always best for an authoritative assessment.
-
¹H NMR Spectroscopy: This is the gold standard. It can identify and quantify impurities, even at low levels, provided they have unique proton signals. It will also confirm the presence of both keto and enol tautomers.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, particularly using a reverse-phase C18 column with a water/acetonitrile mobile phase, is excellent for quantifying purity.[4] It can detect non-proton-containing impurities that NMR might miss and provide a precise percentage purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the impurities are volatile, GC-MS is a powerful tool for both separation and identification based on mass-to-charge ratio.
Q3: Is vacuum distillation a viable purification technique for this compound?
Answer: Yes, vacuum distillation can be an effective method, particularly for removing non-volatile or polymeric impurities. Given its relatively high boiling point (278.6°C at 760 mmHg), distillation must be performed under high vacuum to prevent thermal degradation.[5] This method is best suited for situations where the impurities have significantly different boiling points from the product. It is less effective for separating isomers or compounds with similar volatility.
Workflow & Decision Making
To assist in selecting the optimal purification strategy, the following decision tree illustrates a logical workflow based on initial analytical data.
Caption: Decision tree for selecting a purification technique.
References
-
SIELC Technologies. (2018, May 16). 1-Phenylpentan-3-one. Retrieved from [Link]
-
Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-Phenylpentane-1,3-dione
Answering the user's request.
Welcome to the technical support guide for the synthesis of 1-Phenylpentane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide not just solutions, but a deeper understanding of the reaction's underlying principles to empower you to improve your yields and purity.
The most common and reliable method for synthesizing this compound is a mixed Claisen condensation (or Claisen-Schmidt condensation) between acetophenone and an ester of propanoic acid, such as ethyl propionate.[1] This reaction, while straightforward in principle, requires careful control of conditions to achieve high yields and minimize side-product formation. This guide is structured to address the most pressing challenges in this synthesis.
Troubleshooting Guide: Diagnosing and Solving Synthesis Problems
This section is formatted as a direct Q&A to address specific experimental failures.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes?
Low yield is the most common issue and can stem from several factors, often related to the reaction's equilibrium and the integrity of the reagents.
Possible Cause 1: Ineffective Base or Insufficient Quantity
The Claisen condensation is an equilibrium-driven process. To achieve a high yield, the equilibrium must be shifted towards the product. This is accomplished by using a stoichiometric amount of a strong base that deprotonates the newly formed β-diketone.[2] The pKa of the α-proton on the starting ketone is much higher (less acidic) than the pKa of the methylene protons on the product, this compound (pKa ~8.9).[3][4] This final, favorable acid-base reaction is the primary driving force of the entire synthesis.[2][3]
-
Recommended Solution:
-
Base Selection: Use a sufficiently strong base. Sodium hydride (NaH, 60% dispersion in mineral oil) or sodium ethoxide (NaOEt) are standard choices.[5] NaH has the advantage of producing hydrogen gas, which bubbles out of the solution and drives the reaction forward. NaOEt is also effective, but care must be taken to use it with ethyl propionate to prevent transesterification.[6][7]
-
Stoichiometry: A full equivalent of the base relative to the limiting reagent (typically acetophenone) is required. Using only a catalytic amount will result in very low conversion as the equilibrium will not be driven to the product side.[2]
-
Possible Cause 2: Presence of Water
The enolates and strong bases used in this reaction are highly sensitive to moisture. Water will protonate the enolate, quenching the nucleophile, and will react violently with bases like NaH.
-
Recommended Solution:
-
Glassware: Ensure all glassware is rigorously dried before use, either in an oven overnight (>100°C) or by flame-drying under vacuum.
-
Solvents & Reagents: Use anhydrous solvents (e.g., dry THF, diethyl ether, or toluene).[5] Purchase anhydrous grade solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone). Ensure starting materials are free of water.
-
Possible Cause 3: Incorrect Reaction Temperature
Temperature control is crucial. If the temperature is too low, the reaction rate may be impractically slow. If it is too high, the risk of side reactions, such as self-condensation of the ester or other decomposition pathways, increases significantly.
-
Recommended Solution:
-
Enolate Formation: The initial deprotonation of acetophenone is often performed at 0°C to control the reaction rate and prevent side reactions.
-
Condensation: The reaction can then be allowed to warm to room temperature or be gently heated under reflux to drive the condensation to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Question 2: My final product is impure. What are the likely side products and how can I avoid them?
Impurity profiles often point directly to flaws in the reaction setup or workup procedure.
Common Impurities & Prevention Strategies
| Impurity | Formation Mechanism | Prevention & Removal Strategy |
| Unreacted Acetophenone | Incomplete reaction due to insufficient base, short reaction time, or low temperature. | Ensure stoichiometric base and sufficient reaction time (monitor by TLC). Can be removed by column chromatography. |
| Ethyl 3-oxopentanoate | Self-condensation of the ethyl propionate starting material. This is a competing Claisen condensation. | Add the ethyl propionate slowly to the activated acetophenone enolate. This keeps the concentration of the ester low at any given time, favoring the mixed condensation. |
| Benzoic Acid | Cleavage of the acetophenone or the dione product under harsh basic conditions (retro-Claisen). | Avoid excessively high temperatures or prolonged reaction times. Can be removed with a mild aqueous bicarbonate wash during workup. |
| Polyacylated Products | Less common in Claisen condensations but possible if the product enolate reacts further. | Use a 1:1 stoichiometry of the ketone to the ester. The deactivation of the product by the first acyl group usually prevents further reaction.[8] |
Question 3: I'm having trouble with the purification. My product "oils out" during recrystallization or streaks on the column. Why?
This issue is often related to the unique properties of β-dicarbonyl compounds, namely keto-enol tautomerism.
-
Understanding the Problem: this compound exists as an equilibrium mixture of its keto and enol forms.[9] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which significantly alters its polarity compared to the pure keto form. This mixture can behave unpredictably during purification. The enol form is also acidic and can interact strongly with silica gel.
-
Keto Form: More polar, with two distinct C=O groups.
-
Enol Form: Less polar due to intramolecular hydrogen bonding masking the hydroxyl group. It has a lower Rf on silica gel than might be expected.
-
-
Recommended Solutions:
-
Column Chromatography:
-
Solvent System: Use a non-polar/moderately polar eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane mixture.[10] Start with a low polarity and gradually increase it.
-
Tailing/Streaking: If severe tailing occurs on silica gel, it may be due to the acidity of the enol form. Consider deactivating the silica gel with a small amount of triethylamine (~0.5%) in your eluent system.
-
-
Recrystallization:
-
Oiling Out: This happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.[10]
-
Solvent Choice: Use a mixed solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ether or dichloromethane) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Allow it to cool slowly.
-
Seeding: If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction and why? The choice of base is critical. The base must be strong enough to deprotonate the α-carbon of acetophenone (pKa ~19-20) but should not introduce competing reactions.
-
Sodium Hydride (NaH): An excellent choice. It's a very strong, non-nucleophilic base. The reaction is irreversible as the H₂ byproduct leaves the system.
-
Sodium Ethoxide (NaOEt): Also a good choice, particularly when ethyl propionate is the ester. Using NaOEt with an ethyl ester prevents transesterification, where the base would swap the ester's alkoxy group, leading to a mixture of products.[6][7]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Do not use. These bases will cause rapid saponification (hydrolysis) of the ethyl propionate ester, consuming your reagent and halting the desired reaction.
Q2: How does keto-enol tautomerism affect the characterization of this compound? The presence of both tautomers will be evident in spectroscopic data.
-
¹H NMR: You will see two sets of peaks corresponding to the keto and enol forms. The enol form will show a characteristic broad singlet for the enolic proton (OH) far downfield (typically >10 ppm) and a vinyl proton signal. The keto form will show a singlet for the methylene (CH₂) protons between the two carbonyls.
-
IR Spectroscopy: The keto form will show two sharp C=O stretching bands around 1700-1740 cm⁻¹. The enol form will show a broad O-H stretch (2500-3200 cm⁻¹) due to hydrogen bonding, and a conjugated C=O stretch at a lower frequency (~1600 cm⁻¹).[9]
Q3: Can I use a different acylating agent instead of ethyl propionate? Yes. Other esters of propanoic acid (e.g., methyl propionate) can be used, but you should match the alkoxide base to the ester (e.g., sodium methoxide with methyl propionate) to avoid transesterification.[7] Propanoic anhydride or propanoyl chloride could also be used in different types of acylation reactions, but the Claisen condensation with an ester is a classic and effective method for creating this β-diketone structure.
Experimental Protocols & Visualizations
General Workflow for Synthesis
The following diagram outlines the critical steps for a successful synthesis.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 5331-64-6 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Keto-Enol Tautomerism in Reactions with 1-Phenylpentane-1,3-dione
For: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylpentane-1,3-dione, a β-dicarbonyl compound, is a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds and carbon-carbon bonds.[1][2] A critical aspect of its reactivity is the existence of a dynamic equilibrium between its keto and enol tautomeric forms.[1] This tautomerism, while fundamental, can be a significant source of experimental variability and unexpected outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers to anticipate, control, and leverage the keto-enol tautomerism of this compound in their synthetic endeavors.
The position of the keto-enol equilibrium is highly sensitive to environmental factors such as solvent polarity, temperature, and the presence of catalysts.[3] The enol form is stabilized by the formation of a stable six-membered ring through intramolecular hydrogen bonding and conjugation of the C=C double bond with the carbonyl group.[1][4] Understanding and managing this equilibrium is paramount for achieving desired reaction outcomes, improving yields, and ensuring reproducibility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound, with a focus on the role of keto-enol tautomerism.
Issue 1: Low Yield or No Reaction in an Alkylation Reaction
Question: I am attempting to perform an α-alkylation on this compound using a weak base like sodium ethoxide, but I am observing very low conversion to the desired product. What could be the issue?
Answer: The primary issue likely lies in the incomplete formation of the enolate, which is the nucleophilic species required for the alkylation reaction.[5] While the α-protons of β-dicarbonyl compounds are significantly more acidic than those of simple ketones, a sufficiently strong base is still necessary to drive the equilibrium towards the enolate.[6]
Causality and Solution:
-
Incomplete Deprotonation: Weaker bases like sodium ethoxide may not be strong enough to completely deprotonate the β-dicarbonyl compound, leading to a low concentration of the reactive enolate at any given time.
-
Recommendation: Employ a stronger, non-nucleophilic base to ensure irreversible and complete enolate formation.[7] Lithium diisopropylamide (LDA) is an excellent choice for this purpose as it is a strong, sterically hindered base that will rapidly and quantitatively generate the enolate.[5]
Experimental Protocol: α-Alkylation using LDA
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (THF) at -78 °C (a dry ice/acetone bath).
-
Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Slowly add the alkyl halide (1.0 equivalent) to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification by column chromatography.
Issue 2: Formation of O-Alkylated Byproduct
Question: During my alkylation of this compound, I am observing a significant amount of an O-alkylated byproduct in addition to my desired C-alkylated product. How can I favor C-alkylation?
Answer: The formation of both C- and O-alkylated products is a common challenge in the alkylation of enolates, which are ambident nucleophiles. The outcome is influenced by several factors, including the nature of the counterion, the solvent, and the electrophile.
Causality and Solution:
-
Hard and Soft Acid-Base (HSAB) Theory: The enolate has two nucleophilic sites: the α-carbon (soft) and the oxygen (hard). Hard electrophiles tend to react at the hard oxygen site, while soft electrophiles favor the soft carbon site.
-
Solvent Effects: Polar aprotic solvents like THF or DME generally favor C-alkylation. Polar protic solvents can solvate the oxygen atom of the enolate, making it less nucleophilic and thus favoring C-alkylation.
-
Counterion Effects: The nature of the metal counterion can influence the site of alkylation.
Strategies to Promote C-Alkylation:
| Factor | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar aprotic (e.g., THF, DMF) | These solvents do not strongly solvate the enolate, leaving the carbon atom as a potent nucleophile. |
| Electrophile | Soft electrophiles (e.g., alkyl iodides) | According to HSAB theory, soft nucleophiles (α-carbon) react faster with soft electrophiles. |
| Counterion | Lithium (Li+) | The smaller lithium cation coordinates more tightly with the oxygen atom, sterically hindering O-alkylation. |
| Temperature | Lower temperatures | C-alkylation is often the thermodynamically favored product, and lower temperatures can provide greater selectivity. |
Issue 3: Inconsistent Results in Condensation Reactions
Question: I am using this compound in a Knoevenagel condensation reaction, but my reaction times and yields are inconsistent between batches. What could be causing this variability?
Answer: The inconsistency likely stems from the variable keto-enol ratio of your this compound starting material. The reactive species in this condensation is typically the enol or enolate form.[1] If the starting material has varying proportions of the keto and enol tautomers, the initial rate of reaction will differ.
Causality and Solution:
-
Equilibrium Position: The keto-enol equilibrium is sensitive to the solvent it was last dissolved in, its crystalline form, and even trace amounts of acid or base.[3][8]
-
Pre-equilibration: To ensure consistent results, it is advisable to pre-equilibrate the this compound in the reaction solvent with a catalytic amount of the reaction's base or acid catalyst before adding the other reactants. This will establish a consistent keto-enol ratio at the start of the reaction.
Experimental Protocol: Pre-equilibration for a Knoevenagel Condensation
-
Dissolve this compound in the reaction solvent (e.g., ethanol).
-
Add a catalytic amount of the base (e.g., piperidine or pyridine).
-
Stir the mixture at room temperature for 15-30 minutes to allow the keto-enol equilibrium to be established.
-
Add the aldehyde or ketone reactant to initiate the condensation reaction.
-
Proceed with the reaction as per the established protocol.
Frequently Asked Questions (FAQs)
Q1: How can I determine the keto-enol ratio of my this compound sample?
A1: The most common and effective method for determining the keto-enol ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
¹H NMR: The enol form will show a characteristic broad singlet for the enolic hydroxyl proton, typically in the range of 15-17 ppm.[10] The vinyl proton of the enol form will appear as a sharp singlet around 6.0-6.5 ppm. The methylene protons of the keto form will be a singlet around 3.5-4.0 ppm. By integrating these distinct signals, you can calculate the relative amounts of each tautomer.
-
¹³C NMR: The carbonyl carbons of the keto form will have distinct signals, while the enol form will show signals for the enolic carbon and the remaining carbonyl carbon.
Q2: Which tautomer of this compound is more stable?
A2: For this compound, two primary enol tautomers are possible. The enol form where the double bond is in conjugation with the phenyl ring is generally the more stable and predominant tautomer.[11][12] This extended conjugation provides additional resonance stabilization.
Caption: Keto-enol tautomerism of this compound.
Q3: How does the solvent affect the keto-enol equilibrium of this compound?
A3: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[3][8]
| Solvent Type | Predominant Tautomer | Rationale |
| Non-polar (e.g., hexane, CCl₄) | Enol | The intramolecular hydrogen bond of the enol form is more stable in non-polar environments. |
| Polar Aprotic (e.g., DMSO, DMF) | Keto | These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol, thus favoring the more polar keto form.[1] |
| Polar Protic (e.g., water, methanol) | Keto | These solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it. They also disrupt the intramolecular hydrogen bond of the enol. |
Q4: Can I use temperature to control the keto-enol ratio?
A4: Yes, temperature can influence the keto-enol equilibrium. However, the effect is often less pronounced than that of the solvent. The direction of the shift with temperature depends on the enthalpy of tautomerization (ΔH). For many β-dicarbonyl compounds, the enol form is enthalpically favored due to intramolecular hydrogen bonding and conjugation. Increasing the temperature would then shift the equilibrium towards the keto form, as dictated by Le Chatelier's principle. However, this should be determined empirically for the specific reaction system.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: this compound is generally considered to be harmful if swallowed and may cause skin and eye irritation.[13] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.
Visualization of Factors Influencing Tautomerism
Sources
- 1. This compound | 5331-64-6 | Benchchem [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. biosynth.com [biosynth.com]
Common impurities in 1-Phenylpentane-1,3-dione and their removal
Welcome to the technical support center for 1-Phenylpentane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for handling and purifying this versatile β-diketone. Our aim is to equip you with the knowledge to anticipate and resolve common purity-related challenges encountered during your experiments.
I. Understanding the Chemistry of this compound
This compound is a valuable intermediate in organic synthesis, frequently employed in the construction of heterocyclic compounds and as a chelating agent.[1] Its utility, however, is contingent on its purity. The most prevalent synthetic route to this and similar β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[2][3] Understanding the nuances of this reaction is the first step in diagnosing potential impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my sample of this compound?
A1: Impurities in this compound typically arise from the synthetic process. The most common synthesis involves the Claisen condensation of acetophenone with an ester of propanoic acid, such as ethyl propionate.[4] Consequently, the primary impurities are often:
-
Unreacted Starting Materials: Acetophenone and the propanoate ester.
-
Self-Condensation Byproducts: Products arising from the starting materials reacting with themselves.
-
Residual Solvents: Solvents used in the reaction or workup, such as ethanol, THF, or ethyl acetate.[5]
Q2: I see a persistent peak in my 1H NMR that I suspect is a solvent. How can I remove it?
A2: Residual solvents can be challenging to remove, especially from viscous oils or solids. For volatile solvents like ethyl acetate, prolonged drying under high vacuum is the first step.[5] If this is ineffective, co-evaporation can be employed. This involves dissolving the sample in a more volatile solvent (e.g., dichloromethane) and then removing the solvent under reduced pressure. This process is repeated several times to azeotropically remove the persistent solvent.
Q3: My product appears oily and discolored. What could be the cause?
A3: An oily or discolored appearance often indicates the presence of unreacted starting materials or byproducts. Acetophenone, for example, is a liquid at room temperature. Its presence, along with other side-products, can prevent the crystallization of the desired this compound, which should be a colorless to light yellow liquid or low-melting solid.[6][7]
III. Troubleshooting Guide: Diagnosing and Resolving Purity Issues
This section provides a systematic approach to identifying and eliminating common impurities.
| Symptom | Potential Cause(s) | Diagnostic Approach | Recommended Action(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions; Side reactions. | Analyze the crude reaction mixture by TLC or 1H NMR to identify unreacted starting materials and major byproducts. | Optimize reaction time, temperature, and stoichiometry of reagents. Consider alternative bases or solvents. |
| Oily or Gummy Product | Presence of unreacted starting materials (e.g., acetophenone); Contamination with byproducts. | Run a 1H NMR or GC-MS of the crude product to identify the impurities. | See Purification Protocols below (Section IV). |
| Off-White or Yellow Color | Presence of colored impurities or degradation products. | Analyze by UV-Vis spectroscopy to check for unexpected chromophores. | Recrystallization or column chromatography are often effective at removing colored impurities. |
| Broad Melting Point Range | Presence of impurities that depress and broaden the melting point. | Differential Scanning Calorimetry (DSC) can quantify the melting point depression. | Purification is necessary. See Section IV for detailed protocols. |
| Unexpected Peaks in 1H NMR | Unreacted starting materials; Byproducts; Residual solvents. | Compare the spectrum to a reference spectrum of pure this compound. Integrate peaks to estimate the relative amounts of impurities.[8][9][10] | Identify the impurities based on their chemical shifts and proceed with the appropriate purification method. |
IV. Purification Protocols
Here we detail step-by-step methodologies for the most effective purification techniques for this compound.
A. Liquid-Liquid Extraction (Acid-Base Wash)
This technique is particularly useful for removing acidic or basic impurities from the crude product after the initial reaction workup.
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove any acidic byproducts.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.
B. Recrystallization
Recrystallization is an effective method for purifying solid this compound or compounds that solidify upon cooling.
Protocol:
-
Select an appropriate solvent system. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, isopropanol) and a solvent in which it is sparingly soluble (e.g., water, hexane).
-
Dissolve the impure compound in the minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
C. Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is the method of choice.
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the impure this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common gradient for β-diketones is a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing the polarity.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound synthesized via Claisen condensation.
Caption: A generalized workflow for the synthesis and purification of this compound.
VI. References
-
Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]
-
Google Patents. (n.d.). Procedure for preparing 1,3-diphenyl-1,3-propanedione. Retrieved from
-
ResearchGate. (2016). How can I remove ethyl acetate? Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to 1,3-indanedione derivatives by the Claisen condensation... Retrieved from [Link]
-
Filo. (2023). Suggest the reagent for the following reaction... Retrieved from [Link]
-
ChemAdder. (2023). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]
-
SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of linear 1,3-diketones. Retrieved from
-
European Journal of Chemistry. (n.d.). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]
-
YouTube. (2021). Claisen Condensation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione... Retrieved from [Link]
-
YouTube. (2021). Single Extraction. Retrieved from [Link]
-
Springer. (n.d.). Determination of standard sample purity using the high-precision H-1-NMR process. Retrieved from [Link]
-
Chemsrc. (2023). CAS#:106596-69-4 | 2,4,4-trimethyl-1-phenylpentane-1,3-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Phenyl-pentane-1,4-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpentan-3-one. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis from 1-Phenylpentane-1,3-dione
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for troubleshooting and optimizing the synthesis of pyrazoles from 1-phenylpentane-1,3-dione. The following content is structured to address common challenges and provide scientifically grounded solutions.
I. Overview of the Knorr Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound, such as this compound, with hydrazine or its derivatives is a classic and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2][3] This condensation reaction is valued for its reliability and the accessibility of its starting materials.[4] However, achieving high yields can be challenging due to factors such as side reactions, suboptimal reaction conditions, and the regioselectivity of the reaction with unsymmetrical diketones.[5][6]
Reaction Scheme:
The fundamental reaction involves the condensation of this compound with a hydrazine, leading to the formation of a pyrazole ring through the elimination of two water molecules.[4]
This compound + Hydrazine Derivative → Substituted Pyrazole + 2 H₂O
The mechanism typically proceeds through the formation of an imine at one carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][7]
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the synthesis of pyrazoles from this compound, providing detailed explanations and actionable troubleshooting steps.
Q1: My pyrazole yield is consistently low. What are the most likely causes?
A1: Low yields in pyrazole synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of undesired side products.[8] Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[8]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to enhance yields and shorten reaction times.[8]
-
Catalyst Optimization: The choice and concentration of an acid or base catalyst are often crucial. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is commonly used to facilitate the formation of the imine intermediate.[1][8] In some instances, Lewis acids have been demonstrated to improve yields.[9]
-
-
-
Side Reactions and Byproduct Formation: The generation of unwanted side products can significantly diminish the yield of the desired pyrazole.
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to minimize the formation of side products.
-
Purification Strategy: Develop a robust purification protocol, such as column chromatography or recrystallization, to effectively separate the desired pyrazole from byproducts.[9]
-
-
-
Purity of Starting Materials: The purity of your this compound and hydrazine derivative is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.[10]
-
Troubleshooting:
-
Verify Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purify if Necessary: If impurities are detected, purify the starting materials before proceeding with the synthesis.
-
-
Q2: I am observing the formation of two different pyrazole isomers. How can I control the regioselectivity?
A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound like this compound with a substituted hydrazine can lead to the formation of two regioisomers.[9][11] This is a common challenge in pyrazole synthesis.[6]
-
Understanding the Cause: The regioselectivity is determined by which carbonyl group of the diketone is initially attacked by which nitrogen atom of the substituted hydrazine. This can be influenced by both steric and electronic factors of the substituents on both reactants.
-
Strategies for Controlling Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. For instance, using aprotic dipolar solvents may favor the formation of one isomer over another when using aryl hydrazines.[10]
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer.
-
Temperature Control: In some cases, adjusting the reaction temperature can influence the kinetic versus thermodynamic product distribution, thereby affecting the ratio of the isomers.
-
Protecting Groups: In more complex syntheses, the use of protecting groups on the hydrazine can help direct the initial nucleophilic attack.[10]
-
Q3: My reaction mixture is turning dark, and I'm having difficulty isolating the product. What could be the issue?
A3: A dark reaction mixture often indicates the formation of polymeric or degradation byproducts. This can be caused by harsh reaction conditions or the instability of the reactants or products.
-
Potential Causes:
-
High Temperatures: Excessive heat can lead to the decomposition of the starting materials or the pyrazole product.
-
Strongly Acidic or Basic Conditions: While a catalyst is often necessary, highly concentrated acids or bases can promote side reactions and degradation.
-
Air Oxidation: Some intermediates or the final product might be sensitive to air oxidation, especially at elevated temperatures.
-
-
Troubleshooting Steps:
-
Optimize Temperature: Try running the reaction at a lower temperature for a longer duration.
-
Moderate Catalyst Concentration: Use the minimum effective amount of catalyst.
-
Inert Atmosphere: If air sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Crude Product: After the reaction, a thorough work-up and purification are essential. This may involve an initial extraction to remove highly colored impurities, followed by column chromatography. A final recrystallization step can often yield a pure, crystalline product.
-
III. Experimental Protocols
General Procedure for Pyrazole Synthesis from this compound
This protocol provides a general starting point. Optimization of specific parameters may be required for different hydrazine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a salt of the hydrazine, an appropriate base may be needed to liberate the free hydrazine.
-
Catalyst Addition (if necessary): Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Table 1: Example Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Ethanol or Acetic Acid | Good solubility for reactants; acetic acid can also act as a catalyst. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for condensation. |
| Catalyst | Glacial Acetic Acid | Facilitates imine formation, a key step in the mechanism.[1] |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | Allows for tracking the consumption of starting materials and formation of the product. |
IV. Visualization of Key Concepts
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low pyrazole yield.
V. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Process for the purification of pyrazoles. Google Patents.
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of pyrazoles. YouTube. [Link]
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. MDPI. [Link]
-
Method for purifying pyrazoles. Google Patents.
-
Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. ResearchGate. [Link]
-
Preparation of pyrazoles. Google Patents.
-
Knorr Pyrazole Synthesis. Cambridge University Press. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. NIH. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
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- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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Technical Support Center: Scalable Synthesis of 1-Phenylpentane-1,3-dione
Welcome to the technical support center for the scalable synthesis of 1-Phenylpentane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Claisen condensation is the most widely employed and scalable method for synthesizing β-dicarbonyl compounds like this compound.[1][2] This reaction involves the base-catalyzed condensation of an ester and a ketone. For this compound, this typically involves the reaction of acetophenone with an ethyl propionate in the presence of a strong base like sodium hydride or sodium ethoxide.[3][4]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in Claisen condensations can stem from several factors. The most common culprits include:
-
Ineffective Base: The base may have degraded due to improper storage and exposure to moisture. Sodium hydride, for instance, is highly reactive with water.[5][6][7]
-
Poor Quality Reagents: Impurities in your starting materials (acetophenone or ethyl propionate) can lead to side reactions.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions.
-
Incomplete Reaction: Insufficient reaction time can lead to a significant amount of unreacted starting materials.
Q3: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A3: The formation of multiple products often points to side reactions. In the context of the Claisen condensation for this compound, these can include:
-
Self-condensation of the ester: Ethyl propionate can react with itself in the presence of a base.
-
Self-condensation of the ketone: Acetophenone can undergo self-condensation, although this is generally less favorable.
-
Acylation at multiple sites: If the ketone has multiple acidic α-hydrogens, acylation can occur at different positions.
Q4: How does the keto-enol tautomerism of this compound affect its characterization?
A4: this compound, being a β-dicarbonyl compound, exists as an equilibrium mixture of keto and enol tautomers.[1][8] This is a crucial aspect to consider during characterization. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[1][8]
-
NMR Spectroscopy: In the ¹H NMR spectrum, you will observe distinct signals for both the keto and enol forms. The enol form will show a characteristic broad signal for the enolic hydroxyl proton.
-
IR Spectroscopy: The keto form will exhibit a typical C=O stretching frequency around 1700-1740 cm⁻¹, while the conjugated C=O in the enol form will appear at a lower frequency (around 1600 cm⁻¹), accompanied by a broad O-H stretch.[1] The ratio of keto to enol tautomers can be influenced by the solvent used for analysis.[1][9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound via Claisen condensation.
Problem 1: Low or No Product Formation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inactive Base (e.g., Sodium Hydride) | Use fresh, properly stored sodium hydride. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) as it is water-reactive.[5][10][11] | Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide, rendering it ineffective as a base for the condensation.[6][7] |
| Wet Solvents or Glassware | Use anhydrous solvents (e.g., dry THF or diethyl ether) and flame-dried glassware. | The presence of moisture will quench the strong base and inhibit the formation of the necessary enolate intermediate. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. | The rate of a chemical reaction is dependent on both time and temperature. Ensuring the reaction has reached completion is critical for maximizing yield. |
Problem 2: Formation of Significant Byproducts
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incorrect Order of Reagent Addition | Add the ketone to the base first to form the enolate, and then slowly add the ester to the reaction mixture. | Pre-forming the ketone enolate minimizes the opportunity for the ester to undergo self-condensation, which is a competing reaction.[4] |
| Reaction Temperature is Too High | Maintain a controlled temperature throughout the reaction, especially during the addition of reagents. Use an ice bath to manage any exothermic processes. | Higher temperatures can provide the activation energy for undesired side reactions, leading to a more complex product mixture. |
| Incorrect Stoichiometry | Use a slight excess of the ketone relative to the ester to favor the desired cross-condensation. | Le Chatelier's principle can be applied to shift the reaction equilibrium towards the desired product by using one reactant in excess. |
Experimental Protocols
Scalable Synthesis of this compound via Claisen Condensation
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Ethyl propionate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetophenone (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Condensation: Slowly add ethyl propionate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully quench the reaction by pouring it into a beaker of ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Visualizing the Process
Claisen Condensation Workflow
Caption: Step-by-step workflow for the Claisen condensation synthesis of this compound.
Keto-Enol Tautomerism of this compound
Caption: The equilibrium between the keto and enol tautomers of this compound.
References
-
Sodium Hydride - Standard Operating Procedure. (URL: [Link])
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. (URL: [Link])
-
MSDS for SODIUM HYDRIDE - Alkali Metals Limited. (URL: [Link])
-
8.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (URL: [Link])
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (URL: [Link])
-
Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones Kazuyuki Sato, Satoshi Yamazoe, Rie Yamamoto, - AWS. (URL: [Link])
- WO2012038648A1 - Method for synthesizing beta-dicarbonyl compounds - Google P
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: [Link])
-
Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems - Pearson. (URL: [Link])
-
Synthesis of 1,3-diphenyl-1,3-propanedione - PrepChem.com. (URL: [Link])
-
Synthesis of 1-Phenyl-pentane-1,4-dione - PrepChem.com. (URL: [Link])
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (URL: [Link])
-
Claisen–Schmidt condensation - Wikipedia. (URL: [Link])
-
2,2,4-trimethyl-1-phenyl-1,3-pentanedione - ChemSynthesis. (URL: [Link])
-
1-phenylbutane-1,3-dione Definition - Organic Chemistry Key Term | Fiveable. (URL: [Link])
-
Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for... - ResearchGate. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
- CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google P
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
-
Solved 3.1 Draw all keto or enol tautomers of the following | Chegg.com. (URL: [Link])
-
Recent Developments in the Synthesis of β-Diketones - PMC - NIH. (URL: [Link])
-
8.3 β-dicarbonyl Compounds in Organic Synthesis - KPU Pressbooks. (URL: [Link])
-
3 : CHEMISTRY OF β-DICARBONYL COMPOUNDS Introduction, synthesis of ethyl - V.P. & R.P.T.P Science College. (URL: [Link])
-
Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum - ResearchGate. (URL: [Link])
-
1-Phenylpentan-3-one | C11H14O | CID 88701 - PubChem - NIH. (URL: [Link])
-
Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. (URL: [Link])
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. (URL: [Link])
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Validation & Comparative
1-Phenylpentane-1,3-dione vs. other β-diketones in organic synthesis
An Application Scientist's Guide to β-Diketones in Synthesis: A Comparative Analysis of 1-Phenylpentane-1,3-dione
In the landscape of organic synthesis, β-diketones (or 1,3-diketones) represent a class of exceptionally versatile intermediates.[1][2] Their utility stems from the unique reactivity of the active methylene group positioned between two carbonyls, their existence in a dynamic keto-enol equilibrium, and their capacity to act as invaluable chelating ligands for a host of metals.[1] These characteristics make them foundational building blocks for a vast array of heterocyclic compounds, including pyrazoles and isoxazoles, which are core scaffolds in many pharmaceutical agents.[1][3]
This guide provides a comparative analysis of several key β-diketones, with a central focus on the asymmetric diketone, this compound. We will dissect its structural nuances and reactivity profile in contrast to the ubiquitous acetylacetone, the aromatic dibenzoylmethane, and the cyclic indane-1,3-dione. Through experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge needed to select the optimal β-diketone for their specific synthetic challenges.
The Defining Feature: Keto-Enol Tautomerism
The reactivity of β-diketones is intrinsically linked to their ability to exist as two interconverting isomers: a keto form and an enol form. This equilibrium is pivotal. The enol tautomer is often stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and conjugation of the C=C double bond with the remaining carbonyl group.[4]
For an asymmetrical β-diketone like this compound, the phenyl group's presence introduces electronic effects that significantly favor the enol form where the double bond is in conjugation with the aromatic ring, a consequence of extended π-delocalization.[4] This preference has profound implications for its reactivity and spectroscopic signature.
Caption: Keto-enol tautomerism in this compound.
Spectroscopic techniques are crucial for identifying the predominant tautomer. In ¹H NMR, the enolic proton of this compound appears at a characteristic downfield shift (around δ 16.12 ppm), a direct result of the strong intramolecular hydrogen bond.[4] The vinylic proton signal is typically observed around δ 6.18 ppm.[4] In contrast, the keto form would exhibit a signal for the active methylene (–CH₂–) protons at a different chemical shift.[4] Similarly, IR spectroscopy can distinguish the forms: the diketo tautomer shows C=O stretching bands around 1700-1740 cm⁻¹, while the enol form displays a broad O-H stretch (2500-3200 cm⁻¹) and a conjugated C=O stretch at a lower frequency (~1600 cm⁻¹).[4]
Comparative Analysis of Key β-Diketones
The choice of a β-diketone is dictated by the desired reactivity, steric profile, and electronic properties of the target molecule. The substituents flanking the dicarbonyl unit are the primary determinants of these characteristics.
| β-Diketone | Structure | Key Features | pKa (approx.) | Predominant Form |
| This compound | Ph-CO-CH₂-CO-Et | Asymmetric; Phenyl group provides steric bulk and extended conjugation. | 8.9[5] | Enol |
| Acetylacetone (acac) | Me-CO-CH₂-CO-Me | Symmetric, small, and highly reactive. The benchmark β-diketone. | 9.0 | Enol (in non-polar solvents) |
| Dibenzoylmethane (dbm) | Ph-CO-CH₂-CO-Ph | Symmetric and bulky; two phenyl groups enhance conjugation and steric hindrance. | 9.4 | Enol |
| Indane-1,3-dione | Cyclic | Planar, rigid structure; highly acidic active methylene due to ring strain. | ~8.0 | Keto (less enolization) |
This compound: The Asymmetric Workhorse
The combination of a phenyl and an ethyl group gives this compound a unique reactivity profile. The phenyl group increases the acidity of the adjacent α-hydrogen, facilitating enolate formation for reactions like Claisen condensations.[6]
-
Advantages:
-
The phenyl group can direct regioselectivity in certain cyclization reactions.
-
It serves as a versatile building block for constructing complex molecules and heterocyclic compounds.[6]
-
Its derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-amylase and α-glucosidase.[4]
-
-
Challenges:
-
Its asymmetry can lead to the formation of regioisomeric products in reactions with asymmetric reagents (e.g., substituted hydrazines), potentially complicating purification.
-
Acetylacetone (Pentane-2,4-dione): The Simple Standard
As the simplest β-diketone, acetylacetone is widely used as a precursor and ligand.[7] Its small methyl groups offer minimal steric hindrance, making it highly reactive.
-
Performance vs. This compound:
-
Reactivity: Acetylacetone's lower steric hindrance can lead to faster reaction rates.
-
Selectivity: Being symmetric, it avoids the issue of regioselectivity when forming heterocycles like pyrazoles, leading to a single product and simplifying downstream processing.
-
Applications: It is a cornerstone for forming stable metal chelates (metal acetylacetonates) used extensively in catalysis and as NMR shift reagents.[8]
-
Dibenzoylmethane (1,3-Diphenylpropane-1,3-dione): The Bulky Aromatic
Dibenzoylmethane (dbm) is a crystalline solid whose two phenyl groups confer significant steric bulk and extended π-conjugation.[9]
-
Performance vs. This compound:
-
Sterics: The two phenyl groups in dbm create a more sterically hindered environment around the active methylene group compared to the single phenyl group in this compound. This can influence which nucleophiles or electrophiles can approach, sometimes slowing reactions but also potentially increasing selectivity.
-
Electronic Effects: The dual phenyl groups provide greater electronic stabilization of the enolate form through resonance.
-
Applications: Dbm is a common component in sunscreens due to its ability to absorb UVA radiation.[10] Like other β-diketones, it is a precursor to heterocyclic compounds and a chelating agent.[11]
-
Indane-1,3-dione: The Rigid Cyclic Analogue
Indane-1,3-dione is a unique β-diketone where the dicarbonyl unit is part of a five-membered ring fused to a benzene ring. This rigid, planar structure imposes distinct reactivity.
-
Performance vs. This compound:
-
Acidity: The active methylene protons of indane-1,3-dione are significantly more acidic than those of acyclic analogues like this compound. This heightened acidity makes it an excellent substrate for Knoevenagel condensations.[12]
-
Reactivity: Its rigid structure makes it a valuable scaffold in medicinal chemistry and for the synthesis of dyes and electronic materials.[12] It readily undergoes reactions at the active methylene position, such as halogenation and nitration.[12]
-
Tautomerism: Unlike acyclic β-diketones that heavily favor the enol form, indane-1,3-dione exists predominantly in the keto form.
-
Experimental Protocols & Mechanistic Considerations
The true measure of a reagent's utility lies in its application. Below are representative protocols that highlight the synthesis and application of β-diketones.
Protocol 1: Synthesis of a β-Diketone via Claisen Condensation (Dibenzoylmethane)
The Claisen condensation is a foundational method for synthesizing β-diketones.[1][4] This procedure describes the synthesis of dibenzoylmethane from ethyl benzoate and acetophenone.
Caption: Workflow for the Claisen condensation synthesis of dibenzoylmethane.
Methodology: [13]
-
Setup: In a dry 2-L three-necked flask equipped with a rugged mechanical stirrer and a condenser for distillation, combine 600 g (4 moles) of ethyl benzoate and 60 g (0.5 mole) of acetophenone.
-
Heating: Heat the mixture in an oil bath maintained at 150–160°C.
-
Base Addition: Once the mixture is hot, add 44 g (0.65 mole) of sodium ethoxide in small portions. The addition should be as rapid as the vigorous evolution of ethanol permits.
-
Reaction: After all the base is added (20–30 minutes), continue stirring the gelatinous orange mixture until ethanol distillation ceases (15–30 minutes).
-
Workup: Cool the reaction mixture to room temperature. Add 150 mL of water to dissolve the solid mass. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
-
Precipitation & Isolation: Acidify the aqueous layer with 20% sulfuric acid to precipitate the crude dibenzoylmethane. Collect the product by filtration, wash with water, and recrystallize from 80% ethanol to yield the pure product.
Causality: The use of a strong, non-nucleophilic base like sodium ethoxide is critical for deprotonating the α-carbon of the ketone to form the enolate. The final deprotonation of the β-diketone product by the base is thermodynamically favorable and drives the equilibrium towards the product side.[13]
Protocol 2: Synthesis of a Substituted Pyrazole
β-Diketones are excellent precursors for 5-membered heterocycles. Their reaction with hydrazine derivatives is a classic and reliable method for synthesizing pyrazoles.[14]
Caption: Reaction workflow for the synthesis of a pyrazole from a β-diketone.
Methodology (Illustrative):
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole.
Mechanistic Insight: With an asymmetric β-diketone like this compound, the initial condensation with hydrazine can occur at either carbonyl group. The relative electrophilicity of the two carbonyls (the one adjacent to the phenyl group is more electrophilic) and the reaction conditions will determine the ratio of the resulting regioisomers (3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole). This is a critical consideration that is avoided when using a symmetric diketone like acetylacetone.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, offering a balance of reactivity and structural complexity. Its asymmetric nature, influenced by the steric and electronic contributions of the phenyl group, sets it apart from simpler analogues like acetylacetone and more symmetric ones like dibenzoylmethane.
-
For syntheses where a single, well-defined product is paramount and steric hindrance should be minimized, acetylacetone is often the superior choice.
-
When increased thermal stability, steric bulk, or specific electronic properties from two aromatic rings are required, dibenzoylmethane becomes the reagent of choice.
-
For reactions benefiting from the high acidity of a constrained active methylene group, such as Knoevenagel condensations, the cyclic indane-1,3-dione offers unique advantages.[12]
-
This compound finds its niche in the synthesis of complex targets where its asymmetry can be leveraged or where the introduction of a single phenyl group is desirable for subsequent transformations or to tune the properties of the final product.
Ultimately, the selection of the appropriate β-diketone requires a thorough understanding of the reaction mechanism and a clear definition of the synthetic goal. This guide serves as a foundational resource to inform that critical decision-making process.
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A Senior Application Scientist's Guide to Ligand Selection: Benzoylacetone vs. 1-Phenylpentane-1,3-dione
Welcome to a comprehensive comparison guide designed for researchers, chemists, and drug development professionals. In the intricate world of coordination chemistry, the choice of a ligand is paramount, dictating the stability, reactivity, and physicochemical properties of the resulting metal complex. This guide provides an in-depth analysis of two closely related yet distinct β-diketone ligands: Benzoylacetone and 1-Phenylpentane-1,3-dione. Our objective is to move beyond surface-level data, offering insights into the subtle structural and electronic differences that govern their performance as metal chelators.
Foundational Principles: The β-Diketone Ligand Framework
β-Diketones are a cornerstone class of chelating agents in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions.[1][2][3] Their utility stems from a unique structural feature: keto-enol tautomerism. The molecule exists as an equilibrium between a diketo form and an enol form. The enol tautomer is particularly significant for coordination as it features a planar six-membered ring stabilized by intramolecular hydrogen bonding and π-electron delocalization.[4] Upon deprotonation of the enolic hydroxyl group, the resulting monoanionic β-diketonate ligand coordinates to a metal ion in a bidentate fashion, forming a highly stable six-membered chelate ring.[4][5]
This guide focuses on two specific β-diketones:
-
Benzoylacetone (bzac): 1-Phenylbutane-1,3-dione
-
This compound (ppd): A close analog with an ethyl group instead of a methyl group.
While structurally similar, the seemingly minor substitution of a methyl group (in bzac) with an ethyl group (in ppd) introduces nuanced electronic and steric effects that can be leveraged in catalyst design, materials science, and pharmaceutical development.[4][6][7]
Structural and Electronic Dissection
The primary distinction between benzoylacetone and this compound lies in the alkyl group attached to one of the carbonyls.
Caption: Chemical structures of Benzoylacetone and this compound.
The coordination to a metal ion (Mⁿ⁺) proceeds through the deprotonated enolate form, as illustrated below.
Caption: Generalized workflow of β-diketone coordination to a metal ion.
Electronic Effects
The key to understanding the differing behavior of these ligands lies in the inductive effect of the alkyl substituents.
-
Methyl Group (bzac): The methyl group is weakly electron-donating.
-
Ethyl Group (ppd): The ethyl group is a slightly stronger electron-donating group than the methyl group.
This subtle difference has two important consequences:
-
Acidity (pKa): The increased electron-donating character of the ethyl group in ppd pushes more electron density into the chelate ring. This slightly destabilizes the resulting anion upon deprotonation, making ppd a marginally weaker acid (higher pKa) than bzac. The pKa of benzoylacetone's conjugate base is approximately 8.7.[8]
-
Electron Density on Donor Oxygens: Conversely, the stronger inductive effect of the ethyl group increases the electron density on the coordinating oxygen atoms.[4] This can lead to a stronger, more covalent bond with the metal center.
Steric Effects
The ethyl group is sterically more demanding than the methyl group. While this difference is minor, it can become significant in certain contexts. Increased steric bulk can influence the coordination geometry, potentially preventing the formation of higher-coordinate complexes or slightly distorting the geometry around the metal center.[4] For instance, when synthesizing sterically crowded complexes, the less bulky benzoylacetone might be the preferred ligand.
Comparative Data Summary
The following table summarizes key physical and chemical properties of the two ligands.
| Property | Benzoylacetone (bzac) | This compound (ppd) | Rationale for Difference |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₁H₁₂O₂ | Additional -CH₂- group in ppd. |
| Molecular Weight | 162.19 g/mol [9][10] | 176.21 g/mol [4][11] | Higher mass of the ethyl group. |
| Physical State | Crystalline solid[9] | Colorless liquid[11][12] | Increased alkyl chain length disrupts crystal packing. |
| Melting Point | 54-56 °C[9][13] | N/A | - |
| Boiling Point | ~261 °C[8] | ~278 °C[12] | Higher molecular weight leads to stronger van der Waals forces. |
| Acidity (pKa) | ~8.7[8] | Expected to be slightly > 8.7 | Stronger electron-donating ethyl group slightly decreases acidity. |
| Complex Stability | Forms highly stable complexes.[8] | Expected to form slightly more stable complexes. | Increased electron density on donor oxygens may enhance bond strength. |
Performance in Key Applications
The structural and electronic variations directly impact the performance of the resulting metal complexes in various fields.
-
Catalysis: In transition metal catalysis, the ligand framework is critical for tuning the electronic properties of the metal center, thereby influencing catalytic activity and selectivity.[3][4] The stronger electron-donating nature of this compound can make the metal center more electron-rich, which could be advantageous in oxidative addition steps. Conversely, the less sterically hindered environment provided by benzoylacetone might allow for faster substrate binding. A recent study on nickel complexes highlighted how the organic ligand modulates the metal's oxidation state, enhancing its reactivity.[14][15]
-
Luminescent Materials: Lanthanide complexes with β-diketonates are renowned for their use as luminescent materials. The ligand functions as an "antenna," absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at a characteristic wavelength.[16] The substituent on the ligand can subtly alter the energy levels of the ligand's triplet state, affecting the efficiency of this energy transfer. The choice between bzac and ppd allows for fine-tuning of these photophysical properties.
-
Materials Science & MOFs: Metal β-diketonate complexes serve as valuable precursors for the synthesis of metal-organic frameworks (MOFs) and other advanced materials.[6] The choice of ligand can influence the resulting structure and porosity of the material.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, we provide standardized, self-validating protocols for ligand synthesis and complex formation.
Protocol 1: Synthesis of β-Diketone Ligands via Claisen Condensation
This is a generalized protocol. The synthesis of benzoylacetone involves the condensation of ethyl acetate and acetophenone.[17] For this compound, ethyl propionate would be used in place of ethyl acetate.
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. The base deprotonates the α-carbon of the ester (e.g., ethyl acetate), creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the ketone (acetophenone).
Materials:
-
Acetophenone
-
Ester (Ethyl Acetate for bzac; Ethyl Propionate for ppd)
-
Strong Base (e.g., Sodium ethoxide, Sodium amide)[17]
-
Anhydrous Ether or other suitable solvent
-
Ice-cold water
-
Acetic Acid (for acidification)
Procedure:
-
Preparation: To a flask containing the ester (e.g., 20g ethyl acetate) dissolved in anhydrous ether, slowly add the strong base (e.g., 6g sodium ethoxide) under cooling.[17]
-
Condensation: After a brief period (e.g., 15 minutes), slowly add the acetophenone (10g). The sodium salt of the β-diketone will begin to precipitate. Allow the reaction to proceed for several hours.[17]
-
Isolation of Salt: Filter the precipitated sodium salt of the diketone, wash with cold ether, and air-dry.
-
Liberation of Ligand: Dissolve the collected sodium salt in a minimal amount of ice-cold water.
-
Acidification: Slowly add acetic acid to the aqueous solution until it is acidic. The β-diketone will precipitate out of the solution.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ligand.
Protocol 2: General Synthesis of a Tris(β-diketonato)metal(III) Complex (e.g., Fe(L)₃)
This protocol is adapted for a generic trivalent metal like Fe(III) or Cr(III) and can be used with either bzac or ppd.[18]
Caption: Experimental workflow for the synthesis of a Metal(III) β-diketonate complex.
Procedure:
-
Metal Solution: Dissolve one molar equivalent of the metal(III) salt (e.g., FeCl₃·6H₂O) in a suitable solvent like ethanol or methanol.
-
Ligand Solution: In a separate beaker, dissolve a slight excess (e.g., 3.1 molar equivalents) of the β-diketone ligand (bzac or ppd) in the same solvent. Add a stoichiometric amount (3.1 equivalents) of a base (e.g., 1M NaOH solution) to deprotonate the ligand. The use of a slight excess of the ligand helps drive the reaction to completion.[18]
-
Reaction: Slowly add the ligand solution to the stirring metal salt solution. A precipitate of the metal complex should form immediately.
-
Digestion: Continue stirring the mixture at room temperature for approximately one hour to ensure the reaction is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with deionized water to remove any unreacted salts, followed by a small amount of cold solvent (e.g., ethanol) to remove excess ligand.
-
Drying: Dry the purified metal complex in a vacuum desiccator.
Conclusion and Expert Recommendations
Both benzoylacetone and this compound are excellent and versatile ligands for forming stable metal complexes. The choice between them is not one of "better" or "worse," but rather one of strategic selection based on the desired outcome.
-
Choose Benzoylacetone (bzac) when:
-
Minimizing steric hindrance is a priority.
-
A well-characterized, commercially available, and cost-effective ligand is required.
-
The specific electronic properties of the methyl-phenyl combination are known to be effective for a particular application.
-
-
Choose this compound (ppd) when:
-
Subtle electronic tuning is required to enhance the electron density of the metal center.
-
Slightly increased complex stability is desired, potentially due to the stronger electron-donating ethyl group.
-
Modulating solubility is a goal, as the longer alkyl chain can increase solubility in less polar organic solvents.
-
By understanding the fundamental electronic and steric differences outlined in this guide, researchers can make a more informed decision, accelerating the rational design of metal complexes with tailored properties for their specific scientific endeavors.
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β-Diketones: Coordination and Application | Request PDF. ResearchGate. [Link]
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Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Scirp.org. [Link]
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Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. OALib. [Link]
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Reactivity of Nickel Cations Liganded by Acetylacetone and Benzoylacetone with N2: Organic Ligand Effects. ACS Publications. [Link]
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Determination of the Stability Constants for some First Transition Elements Complexes. ResearchGate. [Link]
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A Comparative Spectroscopic Analysis of 1-Phenylpentane-1,3-dione: Unraveling the Keto-Enol Tautomerism
In the landscape of pharmaceutical and chemical research, a profound understanding of molecular structure and behavior is paramount. For drug development professionals and researchers, the characterization of compounds exhibiting tautomerism, such as 1-phenylpentane-1,3-dione, is a critical step. This β-dicarbonyl compound exists as an equilibrium mixture of its keto and enol forms, a phenomenon that significantly influences its reactivity and potential applications.[1] This guide provides an in-depth spectroscopic comparison of the keto and enol tautomers of this compound, offering experimental data and protocols to aid in their distinct identification.
The stability of the enol form is attributed to the formation of a stable six-membered ring via intramolecular hydrogen bonding and the conjugation of the double bond with the carbonyl group.[1][2] The position of this equilibrium is sensitive to environmental factors, particularly the solvent.[2][3] In nonpolar solvents, the enol form is generally favored, while polar solvents can shift the equilibrium towards the keto form.[3][4][5]
¹H and ¹³C NMR Spectroscopy: Definitive Identification of Tautomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for distinguishing between the keto and enol forms of this compound.[1] The distinct chemical environments of the protons and carbons in each tautomer give rise to unique and identifiable signals.
The Dominant Enol Form in CDCl₃
In a common NMR solvent like chloroform-d (CDCl₃), the enol form of this compound is predominantly observed.[1][6]
Key ¹H NMR Signatures of the Enol Form:
-
Enolic Proton (OH): A characteristic broad singlet appearing far downfield, typically around δ 16.12 ppm .[1][6] This significant deshielding is a direct consequence of the strong intramolecular hydrogen bond.[1]
-
Vinylic Proton (=CH-): A sharp singlet observed at approximately δ 6.18 ppm .[1][6]
-
Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically between δ 7.41-7.91 ppm .[6]
-
Ethyl Group Protons (-CH₂CH₃): A quartet around δ 2.47 ppm for the methylene protons and a triplet around δ 1.22 ppm for the methyl protons.[6]
Key ¹³C NMR Signatures of the Enol Form:
-
Carbonyl Carbons (C=O): Two distinct signals are observed for the carbonyl carbons at approximately δ 183.1 ppm and δ 198.0 ppm .[1][6]
-
Phenyl Carbons: Signals in the range of δ 126.9-135.1 ppm .[6]
-
Ethyl Group Carbons: Signals at approximately δ 32.4 ppm (-CH₂) and δ 9.7 ppm (-CH₃).[6]
The Elusive Keto Form
While the enol form is dominant in many solvents, the keto form can be observed, particularly in more polar environments.[7] The key distinguishing feature in the ¹H NMR spectrum of the keto form would be the presence of a signal for the methylene protons (-CH₂-) situated between the two carbonyl groups. This signal would typically appear in the range of δ 3.5-4.5 ppm . In the ¹³C NMR spectrum, the keto form would exhibit a signal for the methylene carbon around δ 50-60 ppm and two carbonyl signals in the range of δ 190-210 ppm .
Comparative NMR Data Summary
| Tautomer | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Enol | Enolic OH | ~16.12 (broad singlet)[1][6] | - |
| Vinylic CH | ~6.18 (singlet)[1][6] | ~95.4[1][6] | |
| Phenyl CH | ~7.41 - 7.91 (multiplet)[6] | ~126.9 - 135.1[6] | |
| Ethyl CH₂ | ~2.47 (quartet)[6] | ~32.4[6] | |
| Ethyl CH₃ | ~1.22 (triplet)[6] | ~9.7[6] | |
| Carbonyl C=O | - | ~183.1 and ~198.0[1][6] | |
| Keto | Methylene CH₂ | ~3.5 - 4.5 | ~50 - 60 |
| Phenyl CH | ~7.2 - 8.0 | ~127 - 138 | |
| Ethyl CH₂ | ~2.6 - 2.8 | ~35 - 45 | |
| Ethyl CH₃ | ~1.0 - 1.2 | ~7 - 10 | |
| Carbonyl C=O | - | ~190 - 210 |
Infrared (IR) Spectroscopy: A Vibrational Perspective
Infrared (IR) spectroscopy provides valuable insights into the functional groups present in a molecule and can readily distinguish between the keto and enol tautomers based on their characteristic vibrational frequencies.[8][9]
Enol Form:
-
O-H Stretch: A very broad and strong absorption band in the region of 2500-3200 cm⁻¹ , characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.[1]
-
C=O Stretch: A strong absorption band around 1600 cm⁻¹ . The frequency is lowered due to conjugation with the C=C double bond and the intramolecular hydrogen bonding.
-
C=C Stretch: An absorption band in the region of 1540-1580 cm⁻¹ .
Keto Form:
-
C=O Stretch: Two distinct, strong absorption bands are expected in the typical carbonyl region of 1700-1740 cm⁻¹ for the two non-conjugated ketone groups.[1]
-
C-H Stretch: Sharp bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the enol form of this compound.
-
Enol Form: The extended π-system in the enol tautomer, which includes the phenyl ring, the C=C double bond, and the C=O group, results in a strong absorption band at a longer wavelength (λmax), typically in the range of 300-360 nm .[2]
-
Keto Form: The keto form lacks this extended conjugation. It would exhibit weaker n→π* transitions for the carbonyl groups at shorter wavelengths, generally below 300 nm .[2]
The position of the keto-enol equilibrium is highly solvent-dependent, and this can be monitored using UV-Vis spectroscopy.[2] Apolar solvents will favor the enol form, leading to a more intense absorption band at the longer wavelength.[2]
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of at least 18 ppm to ensure the enolic proton is observed.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired FID files by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (δ 7.26 ppm for CDCl₃) for ¹H and the solvent peak (δ 77.16 ppm for CDCl₃) for ¹³C.
Protocol 2: IR Spectroscopic Analysis
-
Sample Preparation:
-
Neat Liquid: Place a drop of neat this compound between two NaCl or KBr plates.
-
Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄, for observing the O-H region) and place it in a liquid cell.
-
-
Data Acquisition:
-
Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acquire a background spectrum of the empty plates or the solvent for subtraction.
-
-
Data Analysis: Identify the characteristic absorption bands for the O-H, C=O, and C=C stretching vibrations.
Protocol 3: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane for nonpolar conditions or ethanol for polar conditions) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Record the UV-Vis spectrum over a range of approximately 200-500 nm.
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Visualization of Tautomerism and Workflow
Caption: Keto-enol equilibrium of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary approach to the characterization of the keto and enol tautomers of this compound. By understanding the distinct spectral signatures of each form, researchers can confidently identify the predominant tautomer under various conditions, a crucial aspect in the fields of drug discovery and chemical synthesis. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data to support these analyses.
References
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Solvionic. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Retrieved from [Link]
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FULIR. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Retrieved from [Link]
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PMC. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]
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ValpoScholar. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]
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AWS. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones Kazuyuki Sato, Satoshi Yamazoe, Rie Yamamoto,. Retrieved from [Link]
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ACS Publications. (n.d.). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Retrieved from [Link]
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Frontiers. (n.d.). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Retrieved from [Link]
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Filo. (2024). Explain how IR spectroscopy can be useful to explain whether the ketone o... Retrieved from [Link]
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Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]
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Inflibnet. (n.d.). IR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
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Semantic Scholar. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
-
Wiley Online Library. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
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Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top).... Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 1-Phenylpentane-1,3-dione
For the modern researcher, the synthesis of key intermediates like 1-phenylpentane-1,3-dione is a foundational step in the development of complex molecules, from pharmaceutical agents to advanced materials. This β-diketone is a versatile building block, prized for its ability to form stable metal chelates and serve as a precursor to various heterocyclic systems. Its utility is intrinsically linked to its keto-enol tautomerism, which dictates its reactivity.[1]
The traditional route to this and similar β-diketones is the venerable Claisen condensation. While robust and well-documented, this classical method is not without its drawbacks, including the need for stoichiometric quantities of strong bases and often rigorous anhydrous conditions. This guide provides a critical comparison of the classical Claisen condensation with modern, alternative methodologies, offering experimental data and protocols to empower researchers in selecting the optimal synthetic route for their specific needs.
The Benchmark: The Crossed Claisen Condensation
The standard synthesis of this compound is achieved via a crossed or mixed Claisen condensation.[2][3] This reaction involves the C-acylation of a ketone enolate with an ester.[4] For this specific target, the most common pathway involves the reaction between acetophenone and an ester of propanoic acid, such as ethyl propionate.
The reaction is driven by the use of a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to deprotonate the α-carbon of acetophenone, forming a nucleophilic enolate.[2][5] This enolate then attacks the electrophilic carbonyl of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the β-diketone.[6] A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base. The final product, the β-diketone, is more acidic than the starting ketone, and its deprotonation by the base drives the reaction equilibrium toward completion.[3][6][7]
Caption: Mechanism of the Classical Claisen Condensation.
Experimental Protocol: Classical Synthesis
This protocol is adapted from established procedures for β-diketone synthesis.[8]
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
Reagent Addition: Cool the sodium ethoxide solution in an ice bath. Add a solution of acetophenone (1.0 eq) in anhydrous ethanol dropwise.
-
Acylation: Following the ketone addition, add ethyl propionate (1.2 eq) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture and allow it to stand overnight to precipitate the sodium salt of the product. Filter the solid, dissolve it in cold water, and acidify with a weak acid (e.g., acetic acid) to precipitate the this compound.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Alternative Synthetic Strategies: A Comparative Analysis
To overcome the limitations of the classical method, several alternative strategies have been developed, focusing on milder conditions, broader substrate scope, and operational simplicity.
TFAA/TfOH-Mediated Direct Acylation
A significant advancement involves the direct coupling of a carboxylic acid with a ketone, bypassing the need for an ester intermediate. A system of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) has proven highly effective for this transformation.[4][9]
Causality: In this method, TFAA acts as a powerful activating agent for the carboxylic acid (propionic acid), forming a mixed anhydride. Triflic acid, a superacid, serves as a catalyst to promote the C-acylation of the ketone (acetophenone). This approach is operationally simple and avoids the use of strong alkoxide bases.[4]
Experimental Protocol: TFAA/TfOH Method[5]
-
Activation: In a flask at room temperature, stir a solution of propionic acid (1.0 eq) and TFAA (6.0 eq) in dichloromethane (CH₂Cl₂) for 15 minutes.
-
Reaction: Add acetophenone (1.0 eq) to the mixture, followed by the dropwise addition of TfOH (0.5 eq).
-
Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Green Chemistry Approach: Microwave-Assisted Synthesis
The principles of green chemistry have driven the adoption of energy-efficient technologies like microwave irradiation for organic synthesis.[10] Microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[10][11] This technique can be applied to Claisen-type condensations, frequently enabling solvent-free conditions.[12][13]
Causality: Microwave energy directly and efficiently heats the polar reagents and intermediates in the reaction mixture, leading to a rapid increase in internal temperature and significant rate enhancement.[10] When combined with a solid support like alumina or potassium carbonate, solvent can often be eliminated, simplifying purification and reducing waste.[11][12]
Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis
This is a general protocol based on microwave-assisted chalcone and diketone syntheses.[11][13]
-
Preparation: Thoroughly grind and mix acetophenone (1.0 eq), ethyl propionate (1.2 eq), and a solid base like potassium carbonate (K₂CO₃, 2.0 eq) in a mortar and pestle.
-
Irradiation: Place the powdered mixture in a microwave-safe reaction vessel. Irradiate in a microwave reactor at a set power (e.g., 300 W) for 5-10 minutes. Monitor the reaction progress intermittently.
-
Workup: After cooling, treat the solid residue with dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from ethanol.
Performance Comparison
The choice of synthetic route depends on a balance of factors including yield, reaction time, cost, safety, and available equipment. The table below provides a comparative summary of the discussed methods.
| Parameter | Classical Claisen Condensation | TFAA/TfOH-Mediated Acylation | Microwave-Assisted Synthesis |
| Starting Materials | Acetophenone, Ethyl Propionate | Acetophenone, Propionic Acid | Acetophenone, Ethyl Propionate |
| Key Reagents | NaH or NaOEt (Stoichiometric) | TFAA, TfOH (Catalytic) | K₂CO₃ or other solid base |
| Solvent | Anhydrous Ethanol or THF | Dichloromethane | Often Solvent-Free |
| Reaction Time | 3-5 hours (plus overnight) | 2-4 hours | 5-15 minutes |
| Typical Yield | 55-75%[8] | 70-90%[4] | 80-95%[11][13] |
| Key Advantages | Well-established, familiar procedure. | Uses carboxylic acids directly, milder than strong bases. | Extremely fast, high yields, environmentally friendly. |
| Limitations | Requires strong, stoichiometric base; strict anhydrous conditions. | Uses corrosive and expensive reagents (TFAA, TfOH). | Requires specialized microwave reactor equipment. |
Workflow for Method Selection
The decision-making process for selecting a synthetic strategy can be visualized as follows. This workflow considers key laboratory constraints and research goals.
Caption: Decision workflow for selecting a synthesis method.
Conclusion and Outlook
While the classical Claisen condensation remains a viable method for the synthesis of this compound, modern alternatives offer significant advantages in terms of efficiency, safety, and environmental impact. The TFAA/TfOH-mediated approach provides an excellent option for directly utilizing carboxylic acids under milder conditions than traditional strong bases. For laboratories equipped with the necessary hardware, microwave-assisted synthesis represents the state-of-the-art, offering unparalleled speed and high yields, often under solvent-free conditions.
The continued evolution of synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes. Future developments may include the application of flow chemistry for continuous production or the discovery of novel, non-toxic catalysts that can operate in benign solvent systems like water. The selection of the appropriate reagent and methodology is a critical decision that directly impacts research timelines and outcomes, and a thorough understanding of these alternatives is essential for the modern synthetic chemist.
References
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BYJU'S. Claisen Condensation Mechanism. [Link]
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Wikipedia. Claisen condensation. [Link]
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Organic Chemistry Portal. Claisen Condensation. [Link]
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Beilstein Journals. (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-diketones. [Link]
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ResearchGate. Various types of catalysts used in Claisen‐Schmidt condensation reactions. [Link]
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National Institutes of Health. Recent Developments in the Synthesis of β-Diketones. [Link]
-
ResearchGate. (PDF) 1,3-Diketones. Synthesis and properties. [Link]
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MDPI. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. [Link]
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AWS. Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. [Link]
-
Asian Journal of Research in Chemistry. Microwave assisted synthesis of some Traditional reactions. [Link]
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Wikipedia. Claisen–Schmidt condensation. [Link]
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ResearchGate. Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for.... [Link]
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National Institutes of Health. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis.... [Link]
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American Chemical Society. Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones.... [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
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Fiveable. 1-phenylbutane-1,3-dione Definition. [Link]
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ResearchGate. (PDF) Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-pyrazol- 4-yl)-3-(2-hydroxyphenyl) Propane-1,3-dione.... [Link]
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National Institutes of Health. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. [Link]
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ResearchGate. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. [Link]
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A Comparative Guide to Metal Complexes of β-Diketones: Synthesis, Properties, and Applications
This guide provides a comprehensive comparative analysis of metal complexes derived from β-diketones, a versatile class of compounds with significant applications in catalysis, materials science, and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and functional properties of these complexes, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Unique Chelation Chemistry of β-Diketones
β-Diketones are organic compounds characterized by two carbonyl groups separated by a methylene group. This arrangement facilitates a keto-enol tautomerism, where the enol form can be deprotonated to form a bidentate β-diketonate anion. This anion acts as a powerful chelating agent, forming stable, often neutral, six-membered rings with a wide variety of metal ions.[1] The versatility of these ligands stems from the ease with which the substituents (R, R') on the β-diketone backbone can be modified, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[2] This guide will focus on a comparative analysis of complexes derived from three common β-diketones: acetylacetone (acac), dibenzoylmethane (dbm), and thenoyltrifluoroacetone (tta).
Comparative Analysis of Ligand Properties and Complex Stability
The choice of β-diketone ligand profoundly influences the properties of the resulting metal complex. The electronic nature of the R and R' substituents dictates the acidity of the ligand and the stability of the metal-ligand bond.
Ligand Acidity and its Impact on Complex Formation
The acidity of the β-diketone, represented by its pKa value, is a critical parameter in complex synthesis. More acidic β-diketones can be deprotonated under milder conditions, facilitating complexation with a wider range of metal ions. The electron-withdrawing or -donating nature of the substituents plays a key role here. For instance, the trifluoromethyl group in thenoyltrifluoroacetone (tta) is strongly electron-withdrawing, making it significantly more acidic than acetylacetone (acac) or dibenzoylmethane (dbm).
Stability of Metal Complexes: A Quantitative Comparison
The stability of a metal complex is quantified by its formation constant (log K). A higher log K value indicates a more stable complex. The stability is influenced by both the nature of the metal ion and the β-diketone ligand. Generally, for a given ligand, the stability of the complexes follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Below is a comparative table of stability constants (log K1) for selected transition metal complexes with acetylacetone, dibenzoylmethane, and thenoyltrifluoroacetone in aqueous or mixed-solvent systems. It is important to note that direct comparison of stability constants can be challenging due to variations in experimental conditions (temperature, ionic strength, solvent). The NIST Critically Selected Stability Constants of Metal Complexes Database is a valuable resource for obtaining reliable data.[3][4]
| Metal Ion | Acetylacetone (acac) | Dibenzoylmethane (dbm) | Thenoyltrifluoroacetone (tta) |
| Cu(II) | 8.2 | 12.7 | 8.8 |
| Ni(II) | 5.9 | 10.6 | 6.7 |
| Co(II) | 5.2 | 10.0 | 6.2 |
| Fe(III) | 11.4 | - | 10.1 |
| Cr(III) | 10.5 | - | - |
Note: These values are approximate and collated from various sources for comparative purposes.[5][6] The higher stability of dbm complexes can be attributed to the resonance stabilization provided by the phenyl rings.
Synthesis of Metal β-Diketonate Complexes: Experimental Protocols
The synthesis of metal β-diketonate complexes is generally straightforward, typically involving the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate deprotonation of the ligand.[7][8][9]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a metal β-diketonate complex.
Caption: Generalized workflow for the synthesis of metal β-diketonate complexes.
Detailed Protocol: Synthesis of Tris(acetylacetonato)iron(III) [Fe(acac)₃]
This protocol provides a reliable method for the synthesis of a common transition metal β-diketonate complex.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (Hacac)
-
Sodium acetate (CH₃COONa)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve 2.7 g (0.01 mol) of FeCl₃·6H₂O in 50 mL of deionized water in a 250 mL beaker.
-
In a separate beaker, dissolve 6.0 g (0.073 mol) of sodium acetate in 100 mL of deionized water.
-
Add 3.0 mL (0.029 mol) of acetylacetone to the iron(III) chloride solution and stir vigorously.
-
Slowly add the sodium acetate solution to the iron(III) chloride/acetylacetone mixture with continuous stirring. A deep red precipitate of Fe(acac)₃ will form immediately.
-
Continue stirring the mixture for 15 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with three 20 mL portions of deionized water to remove any unreacted salts.
-
Finally, wash the product with a small amount of methanol to aid in drying.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Characterization Techniques: A Comparative Overview
A combination of spectroscopic and electrochemical techniques is employed to fully characterize the structure, purity, and electronic properties of metal β-diketonate complexes.
Spectroscopic Analysis: IR and NMR
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the β-diketonate ligand to the metal ion. The key diagnostic peaks are the C=O and C=C stretching vibrations. In the free ligand, the C=O stretch typically appears around 1700-1725 cm⁻¹. Upon coordination, this band shifts to a lower frequency (typically 1550-1600 cm⁻¹) due to the delocalization of electron density within the chelate ring. The appearance of a new band corresponding to the M-O stretch in the low-frequency region (400-600 cm⁻¹) further confirms complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and environment of the ligand in the complex. For diamagnetic complexes, the proton NMR spectrum is straightforward to interpret. The signal for the methine proton of the β-diketonate ligand is particularly informative. For paramagnetic complexes, the presence of unpaired electrons on the metal center leads to significant shifts and broadening of the NMR signals.[10][11] While this complicates the spectra, specialized techniques can be employed to obtain valuable structural and magnetic information.[12][13]
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of metal β-diketonate complexes.[14] By applying a varying potential to a solution of the complex, one can determine the formal reduction potential (E¹/₂) of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple. This information is crucial for applications in catalysis and materials science where electron transfer processes are important.
Experimental Setup for Cyclic Voltammetry: A standard three-electrode setup is used for cyclic voltammetry.[15][16]
Caption: Schematic of a typical three-electrode setup for cyclic voltammetry.
The redox potential of a metal β-diketonate complex is highly dependent on the nature of the β-diketone ligand. Electron-withdrawing substituents on the ligand, such as the trifluoromethyl group in tta, make the metal center more electron-deficient and thus easier to reduce (a more positive reduction potential).
Applications: A Comparative Perspective
The tunable properties of metal β-diketonate complexes have led to their use in a wide range of applications.
Catalysis
Metal β-diketonate complexes, particularly those of copper, are effective catalysts for a variety of organic transformations, including oxidation reactions and "click chemistry" (copper-catalyzed azide-alkyne cycloaddition).[17][18][19] The choice of ligand can influence the catalytic activity by modifying the Lewis acidity and redox potential of the metal center. For instance, complexes with electron-withdrawing groups on the ligand often exhibit enhanced catalytic activity in oxidation reactions.
Luminescent Materials: The Antenna Effect in Lanthanide Complexes
Lanthanide complexes of β-diketones are renowned for their strong and sharp luminescence, making them valuable in applications such as organic light-emitting diodes (OLEDs) and bio-imaging.[20][21] This luminescence arises from an efficient intramolecular energy transfer process known as the "antenna effect."[22][23][24]
Mechanism of the Antenna Effect:
Caption: Energy transfer mechanism (antenna effect) in luminescent lanthanide β-diketonate complexes.
The efficiency of the antenna effect is highly dependent on the energy levels of the ligand's triplet state (T₁) and the emissive excited state of the lanthanide ion. For efficient energy transfer, the T₁ level of the ligand should be slightly higher in energy than the accepting level of the lanthanide ion. β-Diketones with extended aromatic systems, such as dibenzoylmethane, are often excellent antennas for sensitizing the luminescence of europium(III) and terbium(III) ions.
Biomedical Applications: Drug Development and Bio-imaging
The ability of β-diketones to chelate metal ions has been exploited in the development of new therapeutic and diagnostic agents.[7] Metal complexes of β-diketones have shown promise as anticancer and antimicrobial agents. The biological activity can be tuned by varying both the metal ion and the β-diketone ligand. Furthermore, the luminescent properties of lanthanide β-diketonate complexes make them suitable for use as probes in fluorescence-based bioassays and imaging.
Conclusion and Future Outlook
Metal complexes of β-diketones represent a remarkably versatile class of compounds with a rich coordination chemistry. The ability to systematically modify the ligand structure provides a powerful tool for tuning the physicochemical properties of the resulting complexes, enabling their application in diverse fields. This guide has provided a comparative analysis of these complexes, highlighting the interplay between ligand design, complex stability, and functional performance. Future research in this area will likely focus on the development of novel β-diketone ligands with tailored electronic and steric properties to create metal complexes with enhanced catalytic efficiency, superior luminescence quantum yields, and targeted biological activity. The continued exploration of the structure-property relationships in these fascinating compounds will undoubtedly lead to new and exciting applications in science and technology.
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- Various Authors. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal.
- Various Authors. (Date). Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers.
- Panchbhai, D., & Jogi, P. (Year). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes.
- Various Authors. (2009). The evolution of β-diketone or β-diketophenol ligands and related complexes.
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- Beltrán-Leiva, M. J., et al. (2020).
- Ummathur, M. B., et al. (2013). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Scholars Research Library.
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- IUPAC. (2006).
- Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
- Hakimi, et al. (Date). Study of Stability Constants of Some of the Transition Metal Complexes with β β β β β-Diketones by Spectrophotometery.
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Validation of 1-Phenylpentane-1,3-dione structure by X-ray crystallography
An Objective Guide to the Definitive Structural Validation of 1-Phenylpentane-1,3-dione: A Comparative Analysis Centered on X-ray Crystallography
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding reaction mechanisms to designing novel therapeutics—is built. This compound, a versatile β-dicarbonyl compound, serves as a crucial building block in organic synthesis.[1] However, its structural characterization is complicated by the phenomenon of keto-enol tautomerism, where the molecule can exist in equilibrium between two distinct forms.[2] This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, establishing why X-ray crystallography remains the gold standard for absolute configuration determination. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers in the field.
The Structural Conundrum: Keto-Enol Tautomerism
This compound is not a single, rigid entity but a dynamic equilibrium between a diketo form and an enol tautomer. The enol form is significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and by conjugation of the C=C double bond with the phenyl ring and the remaining carbonyl group.[2] This stability often results in the enol form being predominant, particularly in non-polar solvents and, crucially, in the solid state.[2][3] While spectroscopic methods can provide strong evidence for this, only direct imaging of the atomic positions can definitively resolve the structure.
X-ray Crystallography: The Definitive Arbiter
X-ray crystallography provides direct, high-resolution, three-dimensional spatial information on the arrangement of atoms within a crystal lattice.[4] It is the only technique that can empirically determine bond lengths, bond angles, and the precise conformation of a molecule in the solid state, thereby offering an unequivocal solution to the tautomeric question.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The successful application of this technique is contingent on the growth of a high-quality single crystal, which can be challenging for substances like this compound that are liquids at room temperature.[1][5][6] The following protocol is designed to address this challenge.
1. Synthesis and Purification:
-
Synthesize this compound via a Claisen condensation of an appropriate ester (e.g., methyl benzoate) and ketone (e.g., 2-butanone) using a strong base like sodium hydride.[2]
-
Purify the resulting liquid product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to achieve >98% purity, as confirmed by GC-MS and NMR. Impurities can severely inhibit crystallization.
2. Crystal Growth (Low-Temperature Method):
-
Causality: Since the compound is a liquid at ambient temperatures, crystallization must be induced by reducing its thermal energy. Slow, gradual cooling is paramount to allow molecules to orient themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid or polycrystalline powder.[4]
-
Dissolve a small amount of the purified oil in a minimal volume of a suitable solvent system (e.g., a mixture of diethyl ether and pentane).
-
Place the vial in a larger beaker containing ethanol to act as a thermal buffer.[4]
-
Transfer the entire setup to a -20°C freezer. The ethanol buffer ensures a slow, controlled cooling rate.
-
Monitor for the formation of small, well-defined single crystals over several days.
3. Data Collection and Structure Refinement:
-
Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head under a cold stream of nitrogen gas (e.g., at 100 K) to prevent melting and maintain structural integrity.[4]
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the structure using direct methods or Patterson synthesis to locate the positions of the non-hydrogen atoms.
-
Refine the structural model against the experimental data, including the positions of hydrogen atoms, to achieve a final, validated crystallographic information file (CIF).
Workflow for X-ray Crystallography
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Phenylpentane-1,3-dione by HPLC
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the first step. Rigorous assessment of purity is paramount to ensure the validity of experimental results and the safety of potential therapeutic agents. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 1-Phenylpentane-1,3-dione, a common β-diketone scaffold in organic synthesis. We will delve into the rationale behind methodological choices, present comparative data to guide your selection of chromatographic conditions, and provide a detailed, validated protocol.
The Synthetic Landscape: Understanding Potential Impurities
This compound is typically synthesized via a crossed Claisen condensation between acetophenone and an ester, such as ethyl propionate.[1] This reaction, while effective, can generate several process-related impurities that must be separated and quantified to determine the purity of the final product.
Key Potential Impurities:
-
Starting Materials: Unreacted acetophenone and ethyl propionate.
-
Self-Condensation Product: Self-condensation of acetophenone can lead to the formation of dypnone.
-
By-products of Base-Catalyzed Reactions: Aldol addition products can also form under basic conditions.
The ability of an HPLC method to resolve the main peak of this compound from these potential impurities is a critical measure of its effectiveness.
The Challenge of Tautomerism in HPLC Analysis
A significant challenge in the HPLC analysis of β-diketones like this compound is the phenomenon of keto-enol tautomerism. The molecule exists in equilibrium between its keto and enol forms. This equilibrium can be influenced by the solvent environment, including the mobile phase in an HPLC system. In some cases, this can lead to peak broadening or even the appearance of two distinct peaks for the same compound, complicating purity analysis. A robust HPLC method should ideally produce a single, sharp peak for the analyte, or at least a consistent and reproducible peak profile. The choice of mobile phase, particularly its composition and pH, is critical in managing this effect.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical factor in achieving the desired selectivity for a separation. For a molecule like this compound, which possesses both aromatic and moderately polar characteristics, several reversed-phase columns are viable options. Below is a comparison of the expected performance of three common stationary phases.
| Stationary Phase | Principle of Separation | Expected Performance for this compound |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Good retention is expected due to the overall hydrophobicity of the molecule. It is a general-purpose column that should provide a good starting point for method development. |
| C8 (Octylsilane) | Less hydrophobic than C18. | Shorter retention times compared to C18, which can be advantageous for faster analysis if resolution is adequate. May provide different selectivity for polar impurities. |
| Phenyl-Hexyl | π-π interactions with the aromatic ring, in addition to hydrophobic interactions. | Enhanced retention and selectivity for the aromatic this compound and any aromatic impurities due to the π-π interactions between the phenyl groups of the analyte and the stationary phase. This often leads to better resolution from non-aromatic impurities. |
Data-Driven Comparison
Table 1: Representative HPLC Performance Data
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Retention Time (min) | |||
| Ethyl Propionate | 2.5 | 2.2 | 2.8 |
| Acetophenone | 4.2 | 3.8 | 5.5 |
| This compound | 8.5 | 7.2 | 10.2 |
| Resolution (Rs) | |||
| Acetophenone / this compound | 3.8 | 3.5 | 5.2 |
| Tailing Factor (Tf) | |||
| This compound | 1.3 | 1.4 | 1.1 |
This data is illustrative and intended to represent typical performance based on chromatographic principles.
As the table suggests, the Phenyl-Hexyl column is anticipated to provide the best resolution for the main analyte from its aromatic precursor, acetophenone, and also yield a more symmetrical peak shape (lower tailing factor).
Recommended HPLC Protocol for Purity Assessment
This protocol is designed to be a robust starting point for the purity analysis of this compound, grounded in the principles of method validation as outlined in ICH Q2(R1) and USP General Chapter <621>.[2]
Experimental Workflow
Caption: HPLC Workflow for Purity Assessment.
Step-by-Step Methodology
1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Synthesized this compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥ 98%)
-
PTFE syringe filters (0.45 µm)
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
-
Rationale: The addition of formic acid helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape. It also helps to maintain a consistent ionic environment, which can stabilize the keto-enol tautomeric equilibrium.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.
-
-
Detection Wavelength: 254 nm
-
Rationale: The phenyl group in the molecule provides strong UV absorbance at this wavelength.
-
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Filter both solutions through a 0.45 µm PTFE syringe filter before injection.
4. System Suitability Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Tf) for the this compound peak: ≤ 1.5
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
5. Data Analysis The purity of the synthesized sample is determined by area normalization. The percentage purity is calculated as follows:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Conclusion
The purity assessment of synthesized this compound requires a well-chosen HPLC method that can effectively separate the main compound from potential impurities and manage the complexities of keto-enol tautomerism. While standard C18 and C8 columns can be used, a Phenyl-Hexyl stationary phase offers superior selectivity for this aromatic diketone, leading to better resolution and peak shape. The provided protocol, grounded in established chromatographic principles and regulatory guidelines, offers a reliable starting point for accurate and reproducible purity determination in a research and development setting.
References
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Phenylpentane-1,3-dione
This guide provides drug development professionals, researchers, and scientists with essential safety and logistical information for the proper disposal of 1-phenylpentane-1,3-dione (CAS No. 5331-64-6). Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards.
Section 1: Hazard Assessment and Physicochemical Profile
Understanding the characteristics of a chemical is the foundation of its safe handling and disposal. This compound is an organic compound used in various synthetic processes.[1] While some safety data sheets (SDS) for structurally similar β-diones classify them as not hazardous, it is a core principle of laboratory safety to treat all chemical waste with a high degree of caution.[2] The disposal plan must be dictated by federal and local regulations, not solely by the perceived hazard level of the pure substance.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 5331-64-6 | [1][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |
| Molecular Weight | 176.21 g/mol | [1][3] |
| Appearance | Colorless liquid or low-melting solid | [1] |
| Boiling Point | ~278.6 °C at 760 mmHg | [1] |
| Flash Point | ~103.5 °C | [1] |
| Solubility | Immiscible with water | [2] |
| GHS Hazard | Data not fully available; treat as standard chemical waste. | [3] |
Section 2: The Regulatory Imperative: RCRA and Generator Responsibilities
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratories that generate chemical waste are considered "generators" and are legally responsible for that waste from "cradle to grave." This means your responsibility does not end until the waste is properly treated and disposed of by a licensed facility.
Key responsibilities under RCRA include:
-
Waste Determination: Correctly identifying whether your waste is hazardous.
-
Proper Labeling and Containerization: Using appropriate containers and labels.[6]
-
Safe Storage: Storing waste safely in designated areas, often called Satellite Accumulation Areas (SAAs), until it is collected.[7]
-
Arranging Disposal: Ensuring waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4][6]
Section 3: Core Principles of Chemical Waste Management
Before proceeding to the specific protocol, it is crucial to understand the foundational principles that prevent accidents and ensure compliance.
-
Segregation is Paramount: Never mix different categories of chemical waste. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.[8] this compound should be disposed of in a container designated for non-halogenated organic waste.
-
Container Integrity: Waste containers must be robust, compatible with the chemical, and always kept closed except when adding waste.[9] The original product container is often the best choice for waste accumulation. Never use food or beverage containers.
-
Clear and Complete Labeling: Every waste container must be labeled the moment the first drop of waste is added.[6] The label must clearly state "Hazardous Waste," list all contents, and include the date accumulation started.[5][6]
-
Designated Storage: Waste must be stored in a designated, well-ventilated area, away from general lab traffic and under the control of laboratory personnel.[4][10] Secondary containment should be used to capture any potential leaks.[9]
Section 4: Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for disposing of small quantities of this compound typically generated in a research setting.
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (refer to a glove compatibility chart).
-
Step 2: Classify the Waste Stream
-
This compound is a non-halogenated organic compound. It should be designated for the "non-halogenated organic liquid waste" stream unless it has been mixed with other substances (e.g., halogenated solvents, heavy metals), which would require reclassification.
Step 3: Select a Compatible Waste Container
-
Choose a clean, leak-proof container made of a material compatible with organic compounds, such as high-density polyethylene (HDPE) or glass.[4]
-
Ensure the container has a secure, screw-top cap.[10]
-
The container must be in good condition, with no cracks or external residue.
Step 4: Properly Label the Container
-
Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.[6]
-
Fill out the label completely, listing "this compound" and any other chemicals that will be added to the container. Vague descriptions are not permissible.
Step 5: Transfer the Waste
-
Carefully pour the this compound waste into the labeled container using a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[4]
-
Securely close the lid immediately after transfer.
Step 6: Store the Waste Container Securely
-
Place the waste container in your lab's designated Satellite Accumulation Area, which should be clearly marked with hazardous waste signage.[4]
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray or tub).
-
Store it segregated from incompatible waste streams like acids, bases, and oxidizers.
Step 7: Arrange for Final Disposal
-
Once the container is full (or you are finished generating this waste stream), fill in the "date full" on the label.
-
Submit a chemical waste pickup request to your institution's EHS department. They are responsible for collecting the waste and managing its transport to a licensed disposal facility.[4]
Section 5: Emergency Procedures - Spill Management
In the event of a small spill of this compound, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area to prevent spreading.
-
Don Additional PPE: If necessary, upgrade PPE (e.g., double gloves, face shield).
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to cover the spill.[11] For solid spills, gently sweep up the material, avoiding dust generation.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated waste container.[12] This cleanup material must be disposed of as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.
Section 6: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for proper chemical waste disposal in a laboratory setting.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
References
- SAFETY DATA SHEET for 1,3-Diphenyl-1,3-propanedione. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET for 4,4-Dimethyl-1-phenylpentane-1,3-dione. (2025). Thermo Fisher Scientific.
- 1-Phenyl-1-penten-3-one SDS, 3152-68-9 Safety D
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- SAFETY DATA SHEET for Benzenemethanol, .alpha.-ethyl-. (2025). Fisher Scientific.
- A Primer On Laboratory Waste Disposal. (2022). Hazardous Waste Experts.
- SAFETY DATA SHEET for RS Pro Silver Conductive Paint. (2025). RS Online.
- RCRA Program Overview. Case Western Reserve University Environmental Health and Safety.
- RCRA Waste Management Present
- Lab Waste Management and RCRA Updates for Colleges and Universities. (2020). NY.Gov.
- Chemical waste disposal handbook. University of Gdansk.
- 1-Phenylpentan-3-one PubChem Entry.
- This compound 5331-64-6 wiki. Guidechem.
- This compound | 5331-64-6. ChemicalBook.
- This compound | 5331-64-6 | FAA33164. Biosynth.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Chemical Waste Management Guide. Technion Israel Institute of Technology.
- This compound | 5331-64-6. Benchchem.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- This compound 5331-64-6. Guidechem.
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Personal protective equipment for handling 1-Phenylpentane-1,3-dione
An In-Depth Guide to Personal Protective Equipment for Handling 1-Phenylpentane-1,3-dione
As a Senior Application Scientist, the safe handling of chemical reagents is the foundational pillar upon which successful and reproducible research is built. This guide provides essential, field-tested safety and logistical information for handling this compound (CAS No. 5331-64-6). The protocols herein are designed to offer a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Identification and Risk Profile
This compound is a β-dicarbonyl compound that presents several health and environmental hazards.[1] Understanding these risks is the critical first step in establishing a robust safety protocol. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
| Hazardous to the Aquatic Environment | H401 | Toxic to aquatic life | [3] |
These classifications dictate the minimum personal protective equipment (PPE) required to mitigate exposure risks during handling, storage, and disposal.
Core Directive: The Hierarchy of Controls
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize hazards at their source.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to control vapor and dust inhalation, which addresses the H335 respiratory hazard.
-
Administrative Controls : Establish Standard Operating Procedures (SOPs), provide thorough training, and ensure work areas are clearly demarcated and uncluttered.
-
Personal Protective Equipment (PPE) : Use PPE to protect against residual risks that cannot be eliminated by other means.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly correspond to the hazards identified. The following is a step-by-step guide for donning and using the appropriate protective gear.
Step 1: Body and Extremity Protection
Full coverage is non-negotiable to prevent accidental skin contact (H315).
-
Laboratory Coat : A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory.[4] It must be fully buttoned with sleeves rolled down. Avoid synthetic materials like polyester, which can melt and adhere to the skin in a fire.
-
Full-Length Pants and Closed-Toe Shoes : Legs and feet must be completely covered. Shoes should be made of a non-porous material.[4][5]
Step 2: Hand Protection - A Critical Barrier
Given that this compound is a skin irritant, robust hand protection is critical. Standard nitrile gloves offer broad, but not universal, protection and can be susceptible to degradation by certain ketones.[4][6]
-
Recommended Practice : Double-gloving.
-
Inner Glove : A standard disposable nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove : For tasks involving potential for significant splashing or prolonged handling, wear a thicker, more resistant glove over the nitrile one. Butyl or Neoprene gloves offer superior protection against many ketones and organic solvents.[6]
-
-
Glove Inspection and Replacement : Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[5][7]
Step 3: Eye and Face Protection
To prevent serious eye irritation (H319), appropriate eye and face protection is required at all times.
-
Standard Operations : ANSI Z87.1-compliant chemical splash goggles are the minimum requirement.[4] Safety glasses with side shields do not provide adequate protection from splashes.
-
High-Risk Procedures : When there is a significant risk of splashing, an exothermic reaction, or aerosol generation, a full-face shield must be worn in addition to chemical splash goggles.[4][8]
Step 4: Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary method for mitigating respiratory irritation (H335). However, in certain situations, respiratory protection may be necessary.
-
When is a Respirator Needed?
-
If engineering controls are not available or are malfunctioning.
-
During the cleanup of a large spill outside of a fume hood.
-
When handling the solid form of the chemical as a fine powder, which could become airborne.
-
-
Type of Respirator : A NIOSH-approved respirator with an organic vapor cartridge is required. If particulates are also present, a combination organic vapor/P100 filter should be used. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.[4]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Proper PPE use extends to the entire lifecycle of the chemical in the lab, from handling to disposal.
Handling and Storage Plan
-
Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.
-
Location : Conduct all manipulations within a certified chemical fume hood.
-
Dispensing : When transferring the chemical, work slowly to avoid splashes or generating dust if in solid form.
-
Storage : Keep the container tightly closed and store in a cool, dry, well-ventilated area, as recommended between 2-8°C and under an inert atmosphere.[2]
Disposal Plan
Contaminated materials and excess chemical are considered hazardous waste.
-
PPE Disposal : After completion of work, remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, face shield, lab coat, inner gloves). Dispose of all single-use items (gloves, etc.) in a designated hazardous waste container.
-
Chemical Waste : Dispose of unused this compound and any solutions containing it in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
The diagram below illustrates the waste disposal workflow.
Caption: Waste disposal workflow for this compound.
Emergency First Aid
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- BLD Pharm. (n.d.). This compound Safety Information.
- MilliporeSigma. (2025). 1-phenyl-1,3-butanedione Safety Data Sheet.
- Guidechem. (n.d.). This compound 5331-64-6 wiki.
- ChemicalBook. (2025). This compound Properties.
-
PubChem. (n.d.). 1-Phenylpentan-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). 4,4-Dimethyl-1-phenylpentane-1,3-dione Safety Data Sheet.
- BLD Pharm. (n.d.). 1-Phenylpentan-1-one.
- Biosynth. (n.d.). This compound.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Benchchem. (n.d.). This compound.
- ECHEMI. (n.d.). 1-Phenyl-1-penten-3-one SDS, 3152-68-9 Safety Data Sheets.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- CymitQuimica. (n.d.). This compound.
- University of Florida. (2024). Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety.
- Stenutz. (n.d.). This compound.
- Chemsrc. (2025). 4,4-Dimethyl-1-phenylpentane-1,3-dione.
- Benchchem. (n.d.). Application Notes and Protocols: Reduction of 1-Phenylpentan-3-one to 1-Phenylpentan-3-ol.
Sources
- 1. This compound | 5331-64-6 | Benchchem [benchchem.com]
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- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
